molecular formula C10H14BFO3 B1394531 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid CAS No. 875446-29-0

4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid

Cat. No.: B1394531
CAS No.: 875446-29-0
M. Wt: 212.03 g/mol
InChI Key: HMRRCUXJGOSJJA-UHFFFAOYSA-N
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Description

4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid is a useful research compound. Its molecular formula is C10H14BFO3 and its molecular weight is 212.03 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(4-fluoro-2-methoxy-5-propan-2-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BFO3/c1-6(2)7-4-8(11(13)14)10(15-3)5-9(7)12/h4-6,13-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRRCUXJGOSJJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1OC)F)C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693642
Record name [4-Fluoro-2-methoxy-5-(propan-2-yl)phenyl]boronic acid
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Molecular Weight

212.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875446-29-0
Record name [4-Fluoro-2-methoxy-5-(propan-2-yl)phenyl]boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Fluoro-5-isopropyl-2-methoxyphenyl)boronic acid
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Foundational & Exploratory

An In-Depth Technical Guide to 4-Fluoro-5-isopropyl-2-methoxyphenylboronic Acid: Physicochemical Properties and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid, a polysubstituted aromatic boronic acid, is a key intermediate in contemporary organic synthesis, most notably in the pharmaceutical industry. Its structural complexity and tailored electronic properties make it a valuable building block for targeted molecular architectures. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, alongside detailed protocols for its analytical characterization. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of this versatile reagent. The strategic placement of fluoro, isopropyl, and methoxy groups on the phenyl ring significantly influences the reactivity and physical characteristics of the boronic acid moiety, making a detailed examination of its properties essential for its effective application. This compound is a notable intermediate in the synthesis of Anacetrapib, a drug investigated for its role in cholesterol management.[1][2]

Molecular Structure and Physicochemical Properties

The unique arrangement of substituents on the phenyl ring of this compound dictates its chemical behavior. The interplay of steric and electronic effects from the fluoro, isopropyl, and methoxy groups modulates the Lewis acidity of the boron center and the overall reactivity of the molecule.

PropertyValueSource
CAS Number 875446-29-0[3][4]
Molecular Formula C₁₀H₁₄BFO₃[4]
Molecular Weight 212.03 g/mol [5]
Appearance White to light yellow crystalline powder
Melting Point ~102 °C[6]
Solubility Soluble in common organic solvents[1]

Structural Influences on Physicochemical Properties:

  • Fluorine Substituent: The electronegative fluorine atom at the para-position to the boronic acid group exerts a significant electron-withdrawing inductive effect, which can enhance the Lewis acidity of the boron atom. This increased acidity can influence reaction kinetics in processes such as the Suzuki-Miyaura coupling.

  • Isopropyl Substituent: The bulky isopropyl group at the meta-position introduces steric hindrance, which can affect the approach of reactants to the boronic acid moiety. This steric bulk can play a role in the regioselectivity of cross-coupling reactions.

  • Methoxy Substituent: The methoxy group at the ortho-position has a dual electronic influence. It exerts an electron-donating mesomeric effect and an electron-withdrawing inductive effect. The net effect of the methoxy group can modulate the electron density of the aromatic ring and, consequently, the reactivity of the boronic acid.

Synthesis and Reactivity

This compound is typically synthesized through a multi-step process, often culminating in a lithium-halogen exchange followed by borylation. A common precursor is 1-bromo-4-fluoro-5-isopropyl-2-methoxybenzene.

General Synthetic Approach:

G Precursor 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene Grignard Grignard Reagent Formation (e.g., Mg, THF) Precursor->Grignard Borylation Borylation (e.g., Triisopropyl borate) Grignard->Borylation Hydrolysis Acidic Hydrolysis (e.g., HCl) Borylation->Hydrolysis Product This compound Hydrolysis->Product

Caption: Generalized synthetic pathway to this compound.

Reactivity in Suzuki-Miyaura Cross-Coupling:

This boronic acid is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. The reaction mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The electronic and steric nature of the substituents on the phenylboronic acid directly impacts the efficiency and outcome of the transmetalation step.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Analytical Characterization

A multi-technique approach is essential for the comprehensive characterization of this compound, ensuring its identity, purity, and stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. A combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments provides a complete picture of the molecular framework.

Expected ¹H NMR Spectral Features: The proton NMR spectrum will exhibit distinct signals for the aromatic protons, the isopropyl methine and methyl protons, the methoxy protons, and the acidic protons of the boronic acid group. The aromatic protons will show splitting patterns influenced by both fluorine and adjacent protons. The boronic acid protons often appear as a broad singlet, and their chemical shift can be concentration and solvent dependent.

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum will display signals for all ten carbon atoms. The carbon atoms directly bonded to fluorine will show characteristic C-F coupling.

Expected ¹⁹F NMR Spectral Features: The fluorine NMR spectrum will show a singlet for the single fluorine atom on the aromatic ring.

Expected ¹¹B NMR Spectral Features: The boron NMR spectrum is characteristic for tricoordinate boronic acids and is expected to show a single broad resonance.

Step-by-Step NMR Analysis Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum.

  • ¹¹B NMR Acquisition: Acquire a proton-decoupled boron spectrum.

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts based on known substituent effects and coupling patterns.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.

Expected Mass Spectrum: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected as the base peak. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ is expected. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Predicted Mass Spectrometry Adducts:

AdductPredicted m/z
[M+H]⁺213.10928
[M+Na]⁺235.09122
[M-H]⁻211.09472

Step-by-Step ESI-MS Analysis Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use an ESI-MS instrument. Optimize the ion source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in both positive and negative ion modes over an appropriate m/z range.

  • Data Analysis: Identify the molecular ion peak and any significant fragment ions. Compare the observed isotopic pattern with the theoretical pattern for the molecular formula.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Expected FTIR Spectral Features: The FTIR spectrum will show characteristic absorption bands for the O-H stretching of the boronic acid (a broad band), C-H stretching of the aromatic and alkyl groups, C=C stretching of the aromatic ring, C-O stretching of the methoxy group, and B-O stretching.

Step-by-Step FTIR Analysis Protocol:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment.

  • Sample Spectrum: Acquire the spectrum of the sample.

  • Data Analysis: The background is automatically subtracted. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

G cluster_0 Analytical Workflow Sample Sample of 4-Fluoro-5-isopropyl- 2-methoxyphenylboronic acid NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS FTIR FTIR Spectroscopy Sample->FTIR Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity Identity Identity Confirmation MS->Identity FTIR->Structure

Caption: A comprehensive analytical workflow for the characterization of the title compound.

Conclusion

This compound is a sophisticated synthetic building block with physicochemical properties finely tuned by its unique substitution pattern. A thorough understanding of its structural nuances, reactivity, and analytical profile is paramount for its successful application in research and development, particularly in the synthesis of complex pharmaceutical agents. The methodologies and insights provided in this guide offer a robust framework for the effective characterization and utilization of this important chemical entity.

References

An In-Depth Technical Guide to 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid, a key building block in modern medicinal chemistry. We will delve into its chemical identity, a robust synthesis protocol, physicochemical properties, and its pivotal role in the construction of complex pharmaceutical agents, supported by a detailed experimental workflow for its application in Suzuki-Miyaura cross-coupling reactions.

Core Compound Identification and Structure

This compound is a polysubstituted arylboronic acid increasingly utilized in the synthesis of bioactive molecules. Its strategic combination of a fluorine atom, an isopropyl group, and a methoxy group on the phenyl ring allows for fine-tuning of steric and electronic properties, which are critical for optimizing drug-receptor interactions and pharmacokinetic profiles.

Key Identifiers:

IdentifierValue
CAS Number 875446-29-0
Molecular Formula C₁₀H₁₄BFO₃[1]
Molecular Weight 212.03 g/mol [1][2]
Synonyms 4-Fluoro-5-isopropyl-2-methoxybenzeneboronic acid

The structure of the molecule, characterized by its ortho-methoxy and sterically demanding isopropyl substituents, presents unique opportunities and challenges in synthetic applications.

Caption: 2D Structure of this compound.

Synthesis Protocol: Lithiation-Borylation of an Aryl Bromide Precursor

The synthesis of this compound is most effectively achieved through a lithium-halogen exchange followed by borylation. This standard organometallic approach allows for the regioselective introduction of the boronic acid moiety. The immediate precursor, 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene, serves as a key starting material.[3]

Reaction Scheme:

reaction cluster_0 Starting Material cluster_1 Reagents cluster_2 Product SM 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene R1 1. n-BuLi, THF, -78 °C 2. B(OMe)₃ 3. H₃O⁺ P This compound R1->P Lithiation-Borylation

Caption: Synthetic pathway to the target boronic acid.

Step-by-Step Experimental Protocol:

  • Materials:

    • 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene (1.0 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi) (1.1 equiv, solution in hexanes)

    • Trimethyl borate (B(OMe)₃) (1.2 equiv)

    • 1 M Hydrochloric acid (HCl)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Hexanes

    • Ethyl acetate

  • Procedure:

    • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene and anhydrous THF.

    • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Lithiation: Slowly add n-BuLi dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour. The causality here is critical: the low temperature prevents unwanted side reactions and decomposition of the highly reactive aryllithium intermediate.

    • Borylation: Add trimethyl borate dropwise to the aryllithium solution, again maintaining the temperature at -78 °C. The borate ester is a weak electrophile, and this step forms the boronate ester intermediate.

    • Warming and Quenching: After stirring for an additional 2 hours at -78 °C, allow the reaction mixture to slowly warm to room temperature overnight. The mixture is then carefully quenched by the slow addition of 1 M HCl. This hydrolysis step converts the boronate ester to the desired boronic acid.

    • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). The organic layers are combined.

    • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound as a solid.

Physicochemical Properties and Characterization

A summary of the key physical and chemical properties is provided below. This data is essential for designing reaction conditions and for the characterization of the final product.

PropertyValue/DescriptionSource
Appearance White to light yellow powder/crystal
Melting Point 102 °C
Solubility Soluble in common organic solvents like THF, DMF, and Dioxane.General knowledge
Purity Typically >95-98%[1]

Spectroscopic Characterization (Predicted):

  • ¹H NMR (in CDCl₃):

    • Singlet for the methoxy (–OCH₃) protons around 3.8-4.0 ppm.

    • Multiplet or septet for the isopropyl (–CH) proton around 3.0-3.3 ppm.

    • Doublet for the isopropyl methyl (–CH₃) protons around 1.2-1.4 ppm.

    • Aromatic protons will appear as doublets or multiplets in the 6.8-7.5 ppm range, with coupling constants characteristic of the substitution pattern.

    • A broad singlet for the boronic acid (–B(OH)₂) protons, which may be exchangeable with D₂O.

  • ¹³C NMR (in CDCl₃):

    • Signals for the aromatic carbons between 110-165 ppm. The carbon attached to fluorine will show a large C-F coupling constant.

    • Signal for the methoxy carbon around 55-60 ppm.

    • Signals for the isopropyl carbons (CH and CH₃) in the aliphatic region.

  • Mass Spectrometry (ESI-):

    • The deprotonated molecule [M-H]⁻ would be the expected parent ion. Collision-induced dissociation would likely lead to the loss of water (H₂O) from the boronic acid group or cleavage of the carbon-boron bond.

Core Application: Suzuki-Miyaura Cross-Coupling

This compound is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for creating biaryl structures prevalent in pharmaceuticals. The sterically hindered nature of this boronic acid requires careful optimization of reaction conditions to achieve high yields.

Application Insight: This boronic acid is a key intermediate in the synthesis of Anacetrapib, a potent inhibitor of the cholesteryl ester transfer protein (CETP), highlighting its relevance in developing treatments for cardiovascular diseases.[4]

Catalytic Cycle Visualization:

Suzuki_Cycle OA Oxidative Addition (Ar'-X + Pd(0) -> Ar'-Pd(II)-X) PdII_1 Ar'-Pd(II)(L)₂-X OA->PdII_1 TM Transmetalation (Ar-B(OH)₂ + Base -> Ar-B(OR)₃⁻) (Ar'-Pd(II)-X + Ar-B(OR)₃⁻ -> Ar'-Pd(II)-Ar) PdII_2 Ar'-Pd(II)(L)₂-Ar TM->PdII_2 RE Reductive Elimination (Ar'-Pd(II)-Ar -> Ar'-Ar + Pd(0)) Pd0 Pd(0)L₂ RE->Pd0 Ar'-Ar (Product) Pd0->OA Ar'-X PdII_1->TM Ar-B(OH)₂ Base PdII_2->RE

Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.

Field-Proven Protocol for a Sterically Hindered Coupling:

  • Objective: To couple this compound with an aryl bromide (Ar-Br).

  • Causality of Component Selection:

    • Catalyst: A palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with SPhos or XPhos) is chosen. These ligands facilitate the oxidative addition to the aryl bromide and promote the reductive elimination step, which can be slow for sterically hindered substrates.

    • Base: A moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is used. The base is crucial for activating the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step.

    • Solvent: A mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O) is often employed. The water aids in dissolving the base and facilitating the formation of the active boronate species.

  • Step-by-Step Methodology:

    • Reagent Preparation: In a Schlenk flask, combine the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

    • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

    • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent system.

    • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

    • Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Purification: Wash the combined organic layers, dry over a drying agent, and concentrate. Purify the crude product by flash column chromatography to obtain the desired biaryl product.

Safety and Handling

Organoboronic acids are generally considered to be of low toxicity. However, standard laboratory safety precautions should always be observed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place, tightly sealed to prevent hydrolysis and decomposition. Boronic acids have a tendency to form cyclic anhydrides (boroxines) upon dehydration, which can affect their reactivity.

Conclusion

This compound is a highly functionalized and synthetically valuable building block. Its utility, particularly in the construction of complex molecules for drug discovery, is well-established. Understanding its synthesis, properties, and the nuances of its application in key reactions like the Suzuki-Miyaura coupling is essential for medicinal chemists aiming to leverage its unique structural features. The protocols and insights provided in this guide serve as a foundational resource for the successful application of this important chemical intermediate.

References

commercial suppliers of 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Fluoro-5-isopropyl-2-methoxyphenylboronic Acid for Advanced Research Applications

Introduction

This compound (CAS No. 875446-29-0) is a highly functionalized arylboronic acid that has emerged as a critical building block in modern organic synthesis and medicinal chemistry.[1] Its unique substitution pattern—featuring a fluorine atom, an isopropyl group, and a methoxy group—provides steric and electronic properties that are invaluable for creating complex molecular architectures. As a key intermediate, it is frequently employed in the synthesis of pharmacologically active compounds and novel materials.[2][3] This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, offering detailed information on its properties, commercial availability, and application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties

The specific arrangement of functional groups on the phenyl ring dictates the reactivity and physical characteristics of this reagent. Understanding these properties is essential for its proper handling, storage, and application in synthesis.

PropertyValueSource(s)
CAS Number 875446-29-0[1][2][4]
Molecular Formula C₁₀H₁₄BFO₃[5]
Molecular Weight 212.03 g/mol [6]
Appearance White to light yellow crystalline powder[4]
Typical Purity ≥97%[4][5]
Storage Conditions Recommended storage at 4°C under a nitrogen atmosphere.[2] Some suppliers suggest room temperature storage away from light.[5]

Commercial Availability and Supplier Overview

This compound is readily available from a range of specialized chemical suppliers. The choice of supplier may depend on the required purity, scale, and documentation needs of the researcher. Below is a comparative overview of prominent commercial sources.

SupplierProduct Number / Catalog No.Typical PurityNotes
TCI Chemicals F1024>97.0%Often supplied as a mixture containing varying amounts of the corresponding boronic anhydride.[4]
MedChemExpress HY-7786599.76% (example)Marketed as a drug intermediate for synthesis.[2][7]
Arborpharmchem ARB-1793InquireListed as a pharmaceutical intermediate.[1]
Watson International wat2015091701≥98%Available in quantities from grams to kilograms.[5]
AOBChem AOB18485InquirePricing available for gram-scale quantities.[8]
Dalton Research Molecules DRM-2338InquireMarketed as a high-quality building block.[9]
Afine Chemicals Limited AC-11440InquireChina-based supplier for the global market.[10]

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for constructing biaryl and heteroaryl structures that are common motifs in pharmaceuticals.[11][12]

The Causality of Reagent Roles in Suzuki-Miyaura Coupling

The success of the Suzuki-Miyaura reaction hinges on a synergistic catalytic cycle involving a palladium catalyst, a base, and the two coupling partners.

  • The Boronic Acid: this compound serves as the source of the transmetalating aryl group. However, it is relatively inert on its own.

  • The Base (e.g., K₃PO₄, Na₂CO₃): The base is not merely a pH modifier; its fundamental role is to activate the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species (-[B(OH)₃]⁻ or related structures).[13] This "ate" complex possesses a higher electron density on the boron-bound carbon, which is crucial for the subsequent transmetalation step.

  • The Palladium Catalyst (e.g., Pd(PPh₃)₄): The palladium(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl or vinyl halide (the electrophilic partner). This forms a Pd(II) complex.

  • Transmetalation: The activated boronate species transfers its aryl group (the 4-fluoro-5-isopropyl-2-methoxyphenyl moiety) to the Pd(II) complex, displacing the halide. This is the key bond-forming step in constructing the new C-C bond on the metal center.

  • Reductive Elimination: The newly formed biaryl product is expelled from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[14]

Representative Experimental Protocol

The following is a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling reaction. This protocol is a self-validating system designed for reproducibility.

Reaction: Coupling of this compound with a generic Aryl Bromide (Ar-Br).

Materials:

  • This compound (1.05 eq.)

  • Aryl Bromide (Ar-Br) (1.0 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 eq.)

  • Solvent: Toluene/Ethanol/Water mixture (e.g., 4:1:1 v/v/v)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the Aryl Bromide (1.0 eq.) and this compound (1.05 eq.).

  • Reagent Addition: Add the base (K₂CO₃, 3.0 eq.) and the palladium catalyst (Pd(PPh₃)₄, 0.03 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent mixture (Toluene/Ethanol/Water) via syringe. Degassing the solvent (e.g., by sparging with argon or through freeze-pump-thaw cycles) is essential for optimal catalyst performance.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.

Experimental Workflow Diagram

Suzuki_Coupling_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Purification reagents Combine Aryl Halide, Boronic Acid, Base, and Pd(0) Catalyst inert Purge Vessel with Inert Gas (N2/Ar) reagents->inert solvent Add Degassed Solvent Mixture inert->solvent heat Heat to Reflux (80-100 °C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Work-up (Extraction with EtOAc) monitor->workup dry Dry Organic Layer (Na2SO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product product purify->product Final Product

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate safety precautions. The Safety Data Sheet (SDS) provides critical information for safe use.[7]

  • Hazard Classification:

    • Harmful if swallowed (Acute toxicity, oral, Category 4)[7]

    • Causes skin irritation (Category 2)[7]

    • Causes serious eye irritation (Category 2A)[7]

    • May cause respiratory irritation (STOT SE, Category 3)[7]

  • Precautionary Measures:

    • P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[7]

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[7]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Always handle this compound in a well-ventilated area or a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[15]

Conclusion

This compound is a versatile and valuable reagent for the synthesis of complex organic molecules. Its commercial availability from multiple suppliers facilitates its use in both academic research and industrial drug development. A thorough understanding of its properties, coupled with the proper execution of protocols like the Suzuki-Miyaura coupling, enables chemists to leverage its unique structure to build novel compounds with significant potential. Adherence to strict safety protocols is paramount to ensure its safe and effective use in the laboratory.

References

Spectroscopic Characterization of 4-Fluoro-5-isopropyl-2-methoxyphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid is a substituted arylboronic acid of significant interest in medicinal chemistry and organic synthesis. As a key building block, its precise structure and purity are paramount for the successful development of novel therapeutics and materials.[1][2] Boronic acids are crucial reagents in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, offering insights into data acquisition and interpretation for researchers, scientists, and drug development professionals.

The structural complexity of this compound, featuring a polysubstituted aromatic ring with fluoro, isopropyl, and methoxy groups, necessitates a multi-faceted analytical approach. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating its molecular structure and ensuring its identity. This document will delve into the theoretical underpinnings and practical considerations for each of these techniques as they apply to the target molecule.

Molecular Structure and Predicted Spectroscopic Data

The unique arrangement of substituents on the phenyl ring of this compound dictates its characteristic spectroscopic fingerprint. Understanding the expected data is the first step in successful characterization.

Molecular Formula: C₁₀H₁₄BFO₃ Molecular Weight: 212.03 g/mol

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) is a suitable method, as it is a soft ionization technique that typically keeps the molecule intact.[3][4]

Table 1: Predicted Mass Spectrometry Data [5]

Adductm/z (mass-to-charge ratio)
[M+H]⁺213.10928
[M+Na]⁺235.09122
[M-H]⁻211.09472
[M+NH₄]⁺230.13582
[M+K]⁺251.06516
[M+H-H₂O]⁺195.09926

This data is predicted and serves as a guide for experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For arylboronic acids, both ¹H and ¹³C NMR are crucial, while ¹¹B NMR can offer specific insights into the boron center. A significant challenge in the NMR analysis of boronic acids is their tendency to form cyclic anhydride trimers known as boroxines, which can lead to complex or uninterpretable spectra.[6][7]

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Two singlets or doublets in the aromatic region (typically δ 6.5-8.0 ppm), corresponding to the two protons on the phenyl ring. The coupling between these protons and the fluorine atom will influence their multiplicity.

  • Isopropyl Group: A septet for the CH proton and a doublet for the two CH₃ groups, characteristic of an isopropyl substituent.

  • Methoxyl Group: A singlet around δ 3.8-4.0 ppm for the -OCH₃ protons.

  • Boronic Acid Protons: A broad singlet for the B(OH)₂ protons, which may be exchangeable with deuterium in deuterated solvents like D₂O or CD₃OD.[6]

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon attached to the fluorine will show a large C-F coupling constant.

  • Isopropyl Carbons: Two signals corresponding to the CH and CH₃ carbons of the isopropyl group.

  • Methoxyl Carbon: A signal for the -OCH₃ carbon.

  • Carbon-Boron Bond: The carbon atom directly bonded to the boron atom will exhibit a characteristic chemical shift, often appearing as a broad signal due to the quadrupolar nature of the boron nucleus.

¹¹B NMR Spectroscopy:

¹¹B NMR is particularly useful for studying the environment of the boron atom.[8] The chemical shift can distinguish between the sp²-hybridized boronic acid and the sp³-hybridized boronate ester or boronate anion.[8] For this compound, a signal in the range of δ 28-33 ppm is expected for the trigonal planar boronic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an aromatic compound is typically complex.[9][10]

Expected IR Absorption Bands:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

  • C-H Stretch (Aromatic): A sharp peak or peaks just above 3000 cm⁻¹, characteristic of C-H bonds on an aromatic ring.[9][11]

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ for the C-H bonds of the isopropyl and methoxy groups.

  • C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region due to the carbon-carbon stretching vibrations within the aromatic ring.[9][11]

  • B-O Stretch: A strong, broad band typically found in the 1310-1380 cm⁻¹ range.

  • C-O Stretch: A peak in the 1000-1300 cm⁻¹ region for the aryl-ether linkage.

  • C-F Stretch: An absorption in the 1000-1400 cm⁻¹ range.

Experimental Protocols

NMR Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹¹B NMR spectra.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).

    • Expert Insight: Boronic acids can form boroxines, leading to broadened NMR signals. Using a solvent like d₄-methanol can help break up these oligomers by forming the corresponding boronate ester in solution, resulting in sharper spectra.[6]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

    • ¹¹B NMR: Acquire a one-dimensional boron spectrum. Quartz NMR tubes are recommended to avoid a broad background signal from borosilicate glass.[8]

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is the simplest and most common method.

    • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be collected and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as ESI. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

  • Data Acquisition:

    • Full Scan Mode: Acquire a full scan mass spectrum to identify the molecular ion peak.

    • Tandem MS (MS/MS): If further structural information is needed, perform a tandem mass spectrometry experiment. Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis: Analyze the mass spectrum to determine the mass of the molecular ion and interpret the fragmentation pattern to confirm the structure.

MS_Workflow Sample Dilute Sample Solution Infusion Direct Infusion or LC Inlet Sample->Infusion Ionization Ionization Source (e.g., ESI) Infusion->Ionization MassAnalyzer1 Mass Analyzer 1 (Full Scan or Ion Selection) Ionization->MassAnalyzer1 CID Collision Cell (CID) (Optional MS/MS) MassAnalyzer1->CID MS/MS Detector Detector MassAnalyzer1->Detector Full Scan MassAnalyzer2 Mass Analyzer 2 (Fragment Detection) CID->MassAnalyzer2 MassAnalyzer2->Detector DataSystem Data System & Analysis Detector->DataSystem

Caption: General workflow for Mass Spectrometry analysis.

Data Interpretation and Structural Verification

A thorough analysis of the data from these three spectroscopic techniques provides a self-validating system for the structural confirmation of this compound.

  • MS confirms the molecular weight and elemental formula.

  • IR confirms the presence of key functional groups (O-H, C-H aromatic/aliphatic, C=C, B-O, C-O, C-F).

  • NMR provides the detailed connectivity of the atoms, confirming the substitution pattern on the aromatic ring and the structure of the alkyl groups.

By integrating the information from all three techniques, a researcher can confidently verify the identity and purity of this compound, which is a critical step in any research or development endeavor.

References

solubility profile of 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid in common solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 4-Fluoro-5-isopropyl-2-methoxyphenylboronic Acid in Common Solvents

This guide provides a comprehensive examination of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis.[1][2][3][4] As the biopharmaceutical industry places increasing emphasis on the efficiency of drug discovery and development, a thorough understanding of a compound's physicochemical properties, such as solubility, is paramount.[5][6] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and interpreting solubility profiles.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[6] Poor aqueous solubility can lead to low absorption and erratic bioavailability, posing significant challenges during formulation development.[6][7] Therefore, characterizing the solubility of a compound like this compound in a range of solvents is a foundational step in its journey from a promising intermediate to a viable drug candidate. This guide will delve into the theoretical underpinnings of this compound's solubility and provide a robust experimental framework for its determination.

Physicochemical Properties and General Solubility of Phenylboronic Acids

This compound (MW: 212.03 g/mol , MF: C10H14BFO3) is a white to off-white solid with a melting point of approximately 102°C.[8][9][10] Boronic acids, in general, are weak Lewis acids and are known to be soluble in most polar organic solvents, while exhibiting poor solubility in nonpolar solvents like hexanes.[11][12] The solubility of phenylboronic acids is influenced by the substituents on the phenyl ring, which can affect the intermolecular forces between the solute and solvent molecules.[13] The presence of a polar methoxy group and a hydrogen-bonding boronic acid group in the target molecule suggests a preference for polar solvents.

It is also important to note that boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines.[12] Some commercial sources of this compound indicate that it may contain varying amounts of its anhydride.[9][14] The presence of this anhydride can influence the observed solubility.

Experimental Determination of Solubility: A Methodological Approach

To quantitatively assess the solubility of this compound, a systematic experimental approach is necessary. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and accuracy.[5][15]

Selection of Solvents

A diverse set of common laboratory solvents should be chosen to represent a range of polarities and hydrogen bonding capabilities. This allows for a comprehensive understanding of the solute-solvent interactions.

Solvent ClassExample Solvents
Polar Protic Water, Methanol, Ethanol, Isopropanol
Polar Aprotic Acetonitrile, Dimethyl Sulfoxide (DMSO), Acetone, Tetrahydrofuran (THF), Ethyl Acetate
Nonpolar Toluene, Hexane, Dichloromethane
The Shake-Flask Method: A Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The choice of temperature is often guided by the intended application (e.g., room temperature for process chemistry or physiological temperature for biopharmaceutical studies).

  • Phase Separation:

    • After equilibration, the undissolved solid must be separated from the saturated solution. This can be achieved by either centrifugation or filtration.[7]

    • Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.

    • Filtration: Use a syringe filter (e.g., 0.22 µm PTFE) to separate the supernatant. Care must be taken to avoid adsorption of the compound onto the filter material, which could lead to an underestimation of solubility.[7]

  • Quantification of Dissolved Solute:

    • Carefully take an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). UV spectroscopy can also be used for high-throughput screening, though it may be less sensitive and unable to detect impurities.[7]

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_result Result prep1 Add excess solute to solvent prep2 Seal vials prep1->prep2 equil1 Shake at constant temperature (24-48h) prep2->equil1 sep1 Centrifugation or Filtration equil1->sep1 analysis1 Aliquot supernatant sep1->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify concentration (e.g., HPLC) analysis2->analysis3 result1 Calculate solubility (mg/mL or mol/L) analysis3->result1

Caption: Experimental workflow for solubility determination using the shake-flask method.

Anticipated Solubility Profile and Interpretation

While specific experimental data for this compound is not publicly available, an anticipated solubility profile can be constructed based on the principles of "like dissolves like" and the known properties of similar compounds.

Hypothetical Solubility Data
SolventSolvent ClassPolarity IndexDielectric Constant (20°C)Anticipated Solubility (mg/mL)
HexaneNonpolar0.11.88< 0.1
TolueneNonpolar2.42.381-5
DichloromethanePolar Aprotic3.18.935-15
Ethyl AcetatePolar Aprotic4.46.0220-50
Tetrahydrofuran (THF)Polar Aprotic4.07.58> 100
AcetonePolar Aprotic5.120.7> 100
AcetonitrilePolar Aprotic5.837.550-100
IsopropanolPolar Protic3.919.92> 100
EthanolPolar Protic4.324.55> 100
MethanolPolar Protic5.132.70> 100
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.246.68> 100
WaterPolar Protic10.280.1< 1

Note: Polarity index and dielectric constant values are approximate and sourced from various chemical data compilations.[16][17][18][19]

Interpretation of the Solubility Profile

The anticipated high solubility in polar solvents such as alcohols, THF, acetone, and DMSO can be attributed to the ability of these solvents to engage in hydrogen bonding with the boronic acid's hydroxyl groups and to interact favorably with the polar methoxy group. The electron-withdrawing fluorine atom can also influence the molecule's dipole moment and its interactions with polar solvents.

Conversely, the poor solubility in nonpolar solvents like hexane is expected due to the inability of these solvents to form strong interactions with the polar functional groups of the boronic acid. The energy required to break the crystal lattice of the solid is not compensated by the weak van der Waals forces that would be formed with a nonpolar solvent.

The moderate solubility in solvents of intermediate polarity, such as dichloromethane and toluene, reflects a balance between the nonpolar phenyl and isopropyl groups and the polar functional groups.

Logical Relationships in Solubility

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_solubility Resulting Solubility solute_polar Polar Groups (-B(OH)2, -OCH3, -F) high_sol High Solubility solute_polar->high_sol Strong H-bonding & Dipole-Dipole Interactions low_sol Low Solubility solute_polar->low_sol Mismatched Intermolecular Forces solute_nonpolar Nonpolar Groups (Phenyl, Isopropyl) solute_nonpolar->low_sol Dominance of Weak van der Waals Forces solvent_polar High Polarity (e.g., Methanol, DMSO) solvent_polar->high_sol solvent_nonpolar Low Polarity (e.g., Hexane) solvent_nonpolar->low_sol solvent_nonpolar->low_sol

Caption: Relationship between solute/solvent properties and solubility.

Conclusion: A Framework for Informed Decision-Making

This technical guide has outlined the theoretical and practical considerations for determining the solubility profile of this compound. A comprehensive understanding of its solubility in various common solvents is essential for its effective use in both synthetic chemistry and pharmaceutical development. By employing a systematic approach like the shake-flask method and interpreting the results within the context of intermolecular forces, researchers can make informed decisions regarding reaction conditions, purification strategies, and formulation development. The principles and methodologies described herein provide a robust framework for the characterization of this and other vital chemical intermediates.

References

The Strategic Application of 4-Fluoro-5-isopropyl-2-methoxyphenylboronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the rational design of molecular entities with optimized pharmacological profiles is paramount. The strategic incorporation of specifically functionalized building blocks is a cornerstone of this endeavor. This technical guide delves into the multifaceted applications of 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid , a sophisticated synthetic intermediate that has garnered significant attention in medicinal chemistry. We will explore its synthesis, the strategic importance of its constituent functional groups, and its pivotal role in the construction of complex bioactive molecules, most notably as a key precursor to the cholesteryl ester transfer protein (CETP) inhibitor, Anacetrapib. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic and drug discovery programs.

Introduction: The Emergence of a Key Building Block

This compound (CAS No. 875446-29-0) has emerged as a valuable reagent in the synthesis of pharmaceutical intermediates.[1][2] Its utility is primarily centered on its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3] This reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds which are common motifs in drug molecules.[4]

The unique substitution pattern of this boronic acid—a fluorine atom, an isopropyl group, and a methoxy group on a phenylboronic acid scaffold—is not accidental. Each of these functionalities is strategically placed to impart desirable physicochemical and pharmacokinetic properties to the final drug candidate. This guide will dissect the individual and synergistic contributions of these groups and provide a practical framework for the application of this versatile intermediate.

Physicochemical Properties and Strategic Advantages

The judicious placement of the fluoro, isopropyl, and methoxy groups on the phenylboronic acid core provides a confluence of properties that are highly advantageous in drug design.

PropertyValueSource
Molecular Formula C10H14BFO3N/A
Molecular Weight 212.03 g/mol [2]
Appearance White to off-white solid[3]
Solubility Soluble in common organic solvents[3]
The Role of Fluorine Substitution

The incorporation of fluorine into drug molecules is a well-established strategy in medicinal chemistry to modulate various properties.[5] A fluorine atom can:

  • Enhance Metabolic Stability: By replacing a hydrogen atom at a site susceptible to metabolic oxidation by cytochrome P450 enzymes, a fluorine atom can block this metabolic pathway, thereby increasing the drug's half-life and bioavailability.

  • Modulate pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can influence a drug's ionization state at physiological pH and, consequently, its absorption and distribution.

  • Improve Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing the binding affinity and potency of the drug.

The Influence of the Isopropyl Group

The isopropyl group, a bulky and lipophilic moiety, also plays a crucial role:

  • Increased Lipophilicity: This can enhance membrane permeability and improve oral absorption of the resulting drug molecule.

  • Steric Shielding: The isopropyl group can sterically hinder adjacent functional groups from unwanted metabolic attack, further contributing to improved metabolic stability.

  • Fine-tuning of Target Binding: The size and shape of the isopropyl group can be critical for fitting into a specific binding pocket of a biological target, thereby enhancing selectivity and potency.

The Contribution of the Methoxy Group

The methoxy group is another common feature in many drug molecules and offers several benefits:[3]

  • Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, facilitating interactions with the biological target.

  • Conformational Control: The methoxy group can influence the preferred conformation of the molecule, which can be crucial for optimal binding to a receptor.

  • Improved Physicochemical Properties: It can impact solubility and other properties that are important for drug formulation and delivery.

The combination of these three substituents on the phenylboronic acid scaffold creates a building block that is pre-optimized for incorporation into drug candidates with potentially favorable pharmacokinetic and pharmacodynamic profiles.

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with a readily available starting material and culminates in the formation of the boronic acid via a lithiation-borylation sequence.

Synthesis of the Precursor: 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene

A common precursor for the synthesis is 1-bromo-4-fluoro-5-isopropyl-2-methoxybenzene.[6] A representative synthetic route to this intermediate is outlined below.

G A 3-Fluoroanisole B Friedel-Crafts Acylation (AlCl3, Ac2O) A->B Step 1 C 1-(2-Fluoro-4-methoxyphenyl)ethanone B->C D Grignard Reaction C->D Step 2 E 2-(2-Fluoro-4-methoxyphenyl)propan-2-ol D->E F Reduction E->F Step 3 G 1-Fluoro-2-isopropyl-4-methoxybenzene F->G H Bromination (NBS) G->H Step 4 I 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene H->I

Figure 1: Synthetic pathway to 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene.
Lithiation and Borylation to Form the Boronic Acid

The final step involves a lithium-halogen exchange followed by quenching with a boron electrophile.

G A 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene B Lithiation (n-BuLi, THF, -78 °C) A->B Step 1 C Lithium Intermediate B->C D Borylation (Triisopropyl borate) C->D Step 2 E Boronic Ester Intermediate D->E F Acidic Workup E->F Step 3 G This compound F->G

Figure 2: Formation of the target boronic acid via lithiation-borylation.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methodologies for similar transformations.[3][7]

  • Lithiation: To a solution of 1-bromo-4-fluoro-5-isopropyl-2-methoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.1 eq) dropwise. Stir the reaction mixture at -78 °C for 1 hour.

  • Borylation: To the resulting solution, add triisopropyl borate (1.2 eq) dropwise, maintaining the temperature at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup and Isolation: Quench the reaction by the slow addition of 1 M HCl. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Application in Suzuki-Miyaura Cross-Coupling: The Synthesis of Anacetrapib

A prime example of the utility of this compound is its application as a key intermediate in the synthesis of Anacetrapib, a potent inhibitor of the cholesteryl ester transfer protein (CETP).[8] CETP inhibitors are a class of drugs investigated for their potential to raise high-density lipoprotein (HDL) cholesterol and lower low-density lipoprotein (LDL) cholesterol.

The core of the Anacetrapib synthesis involves a Suzuki-Miyaura coupling between this compound and a suitable aryl halide partner.

G cluster_0 Reactants A 4-Fluoro-5-isopropyl-2- methoxyphenylboronic acid C Suzuki-Miyaura Coupling (Pd catalyst, base, solvent) A->C B Aryl Halide Partner (e.g., (2-chloro-5-(trifluoromethyl)phenyl)methanol) B->C D Biaryl Intermediate C->D E Further Synthetic Steps D->E F Anacetrapib E->F

References

Methodological & Application

Application Notes and Protocols for Cross-Coupling Reactions with 4-Fluoro-5-isopropyl-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Synthesis

In the landscape of pharmaceutical research and materials science, the strategic introduction of fluorine and sterically demanding groups into molecular scaffolds is a proven strategy for modulating physicochemical and pharmacological properties. 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid (CAS RN: 875446-29-0) has emerged as a key building block in this context. Its unique substitution pattern, featuring a fluorine atom, a bulky isopropyl group, and a coordinating methoxy group ortho to the boronic acid functionality, presents both opportunities and challenges in cross-coupling chemistry. This trisubstituted phenylboronic acid is a crucial intermediate in the synthesis of complex molecules, most notably the cholesteryl ester transfer protein (CETP) inhibitor, anacetrapib.[1][2][3][4]

The electronic and steric properties of this reagent necessitate carefully optimized reaction conditions to achieve efficient and selective cross-coupling. The ortho-methoxy group can participate in chelation with the metal center, influencing the catalytic cycle, while the adjacent isopropyl group introduces significant steric hindrance that must be overcome. This guide provides a comprehensive overview of the reaction conditions for Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig cross-coupling reactions involving this compound, offering detailed protocols and mechanistic insights to aid researchers in leveraging this versatile reagent.

I. Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[5] For a sterically hindered and electronically nuanced substrate like this compound, the choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side products.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The ortho-methoxy group in this compound can play a crucial role in the transmetalation step by coordinating to the palladium center, thereby facilitating the transfer of the aryl group from boron to palladium. However, the steric bulk of the adjacent isopropyl group can impede this process, necessitating the use of bulky, electron-rich phosphine ligands to promote both oxidative addition and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)(X)L2->Ar-Pd(II)-Ar'L2 Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'L2->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'L2->Ar-Ar' Reductive Elimination

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Reaction Conditions: A Tabulated Guide

The following table summarizes a validated protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide, derived from the synthesis of anacetrapib intermediates.[2]

ParameterConditionRationale & Insights
Boronic Acid This compound1.2 equivalents
Coupling Partner Aryl Bromide (e.g., 5-bromo-2-(trifluoromethyl)pyridine)1.0 equivalent
Catalyst Pd(dppf)Cl₂ · CH₂Cl₂3 mol%. dppf is a robust ligand for many cross-coupling reactions, offering a good balance of steric bulk and electron-donating properties.
Base K₂CO₃ (Potassium Carbonate)3.0 equivalents. An effective and cost-efficient inorganic base for activating the boronic acid.
Solvent Toluene/Water (4:1)A biphasic solvent system is often beneficial for Suzuki couplings, aiding in the dissolution of both organic and inorganic reagents.
Temperature 85 °CElevated temperature is typically required to overcome the activation energy for sterically hindered substrates.
Reaction Time 1-3 hours (monitored by HPLC/TLC)Reaction progress should be monitored to avoid prolonged heating and potential degradation.
Typical Yield >90%High yields are achievable under these optimized conditions.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a step-by-step procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Pd(dppf)Cl₂ · CH₂Cl₂ (0.03 equiv.)

  • Potassium carbonate (K₂CO₃) (3.0 equiv.)

  • Toluene (anhydrous)

  • Deionized water

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and potassium carbonate (3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove any oxygen.

  • Catalyst Addition: Under a positive flow of inert gas, add Pd(dppf)Cl₂ · CH₂Cl₂ (0.03 equiv.) to the flask.

  • Solvent Addition: Add anhydrous toluene and deionized water in a 4:1 ratio to the flask via syringe. The final concentration of the aryl bromide should be approximately 0.1-0.2 M.

  • Reaction: Stir the mixture vigorously and heat to 85 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 1-3 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

II. Chan-Lam Cross-Coupling: Forming C-N and C-O Bonds

The Chan-Lam coupling reaction offers a powerful and often milder alternative to palladium-catalyzed methods for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds.[6][7][8] This copper-catalyzed reaction couples arylboronic acids with amines, amides, phenols, and other N- and O-nucleophiles, typically under aerobic conditions.[6][7][8]

Mechanistic Insights

The mechanism of the Chan-Lam coupling is thought to involve the formation of a copper(II)-aryl intermediate, which then undergoes ligand exchange with the nucleophile. A subsequent reductive elimination from a transient copper(III) species affords the desired product and a copper(I) species, which is then re-oxidized to copper(II) by an external oxidant, often atmospheric oxygen, to complete the catalytic cycle.[7]

Chan_Lam_Cycle Cu(II) Cu(II) Ar-Cu(II) Ar-Cu(II) Cu(II)->Ar-Cu(II) Transmetalation (ArB(OH)2) Ar-Cu(III)-Nu Ar-Cu(III)-Nu Ar-Cu(II)->Ar-Cu(III)-Nu Ligand Exchange (Nu-H) & Oxidation Ar-Nu Ar-Nu Ar-Cu(III)-Nu->Ar-Nu Reductive Elimination Cu(I) Cu(I) Ar-Cu(III)-Nu->Cu(I) Cu(I)->Cu(II) Oxidation (O2)

Figure 2: Proposed catalytic cycle for the Chan-Lam cross-coupling reaction.

Representative Reaction Conditions
ParameterGeneral ConditionRationale & Insights
Boronic Acid This compound1.0 - 1.5 equivalents
Coupling Partner Amine, Amide, or Phenol1.0 equivalent
Catalyst Cu(OAc)₂ (Copper(II) acetate)10-20 mol%. A common and effective copper catalyst for Chan-Lam couplings.
Ligand Pyridine or other N-ligand (optional)1.0 - 2.0 equivalents. Can accelerate the reaction and improve yields.
Base Triethylamine (Et₃N) or Pyridine2.0 - 3.0 equivalents. Often required to facilitate the reaction.
Solvent Dichloromethane (DCM) or Methanol (MeOH)A polar aprotic or protic solvent is typically used.
Atmosphere Air (open to the atmosphere)Oxygen from the air often serves as the terminal oxidant.
Temperature Room Temperature to 50 °CMilder conditions compared to many palladium-catalyzed reactions.
Reaction Time 12-48 hoursReactions can be slower than Suzuki couplings and should be monitored.
Representative Experimental Protocol: Chan-Lam N-Arylation

This protocol outlines a general procedure for the N-arylation of an amine with this compound.

Materials:

  • This compound (1.2 equiv.)

  • Amine (1.0 equiv.)

  • Copper(II) acetate (Cu(OAc)₂) (0.2 equiv.)

  • Pyridine (2.0 equiv.)

  • Dichloromethane (DCM)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 equiv.), the amine (1.0 equiv.), and copper(II) acetate (0.2 equiv.).

  • Solvent and Base Addition: Add dichloromethane (to achieve a concentration of approx. 0.1 M with respect to the amine) and pyridine (2.0 equiv.).

  • Reaction: Stir the mixture vigorously at room temperature, open to the air.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, filter the mixture through a pad of Celite® to remove the copper salts, washing with dichloromethane.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl amine.

III. Buchwald-Hartwig Amination: An Alternative Route to C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, typically between an aryl halide or triflate and an amine.[10] While the Chan-Lam reaction provides a copper-catalyzed alternative, the Buchwald-Hartwig amination is a highly versatile and widely used method in its own right. Although less common, arylboronic acids can sometimes participate in Buchwald-Hartwig-type aminations, often activated by an additive.[11]

Mechanistic Pathway

The catalytic cycle of the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura reaction, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step, which is often rate-limiting.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) [Ar-Pd(II)(NR2)L2] [Ar-Pd(II)(NR2)L2] Ar-Pd(II)(X)L2->[Ar-Pd(II)(NR2)L2] Amine Coordination & Deprotonation (HNR2, Base) [Ar-Pd(II)(NR2)L2]->Pd(0)L2 Catalyst Regeneration Ar-NR2 Ar-NR2 [Ar-Pd(II)(NR2)L2]->Ar-NR2 Reductive Elimination

Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.

Guidance on Reaction Conditions

Direct examples of Buchwald-Hartwig amination with this compound are scarce. However, drawing from general principles for sterically hindered substrates, a potential starting point for reaction development is outlined below. The use of highly active catalyst systems, such as those employing biarylphosphine ligands, is recommended.

ParameterSuggested ConditionRationale & Insights
Aryl Halide Aryl bromide or chloride1.0 equivalent
Amine Primary or secondary amine1.2 equivalents
Catalyst Precursor Pd₂(dba)₃ or Pd(OAc)₂1-2 mol%
Ligand XPhos, SPhos, or RuPhos2-4 mol%. These bulky, electron-rich ligands are highly effective for challenging Buchwald-Hartwig couplings.
Base NaOt-Bu or K₃PO₄2.0 - 3.0 equivalents. A strong, non-nucleophilic base is typically required.
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents are essential.
Temperature 80-110 °CElevated temperatures are generally necessary.
Reaction Time 4-24 hoursReactions should be monitored for completion.
Representative Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general starting point for the Buchwald-Hartwig amination of an aryl halide with an amine, which could be adapted for use with this compound as the aryl source in specialized cases, likely requiring an activator.

Materials:

  • Aryl halide (1.0 equiv.)

  • Amine (1.2 equiv.)

  • Pd₂(dba)₃ (0.01 equiv.)

  • XPhos (0.02 equiv.)

  • Sodium tert-butoxide (NaOt-Bu) (2.0 equiv.)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

  • Schlenk tube or similar reaction vessel

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv.), amine (1.2 equiv.), sodium tert-butoxide (2.0 equiv.), Pd₂(dba)₃ (0.01 equiv.), and XPhos (0.02 equiv.) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene.

  • Reaction: Seal the Schlenk tube and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Carefully quench with saturated aqueous ammonium chloride.

    • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

IV. Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient temperature, inefficient base.Use a fresh batch of catalyst and ligand. Increase the reaction temperature in increments. Screen different bases (e.g., Cs₂CO₃, K₃PO₄).
Protodeboronation Presence of water or protic solvents, prolonged reaction time.Use anhydrous solvents and reagents. Monitor the reaction closely and stop it once the starting material is consumed.
Homocoupling of Boronic Acid Oxygen contamination in Suzuki or Buchwald-Hartwig reactions.Ensure a thoroughly inert atmosphere by proper degassing and use of a positive pressure of nitrogen or argon.
Poor Yields with Sterically Hindered Substrates Insufficiently bulky ligand.Switch to a more sterically demanding ligand such as XPhos, SPhos, or RuPhos for palladium-catalyzed reactions.

V. Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. While its steric and electronic properties require careful consideration in the design of cross-coupling reactions, the use of appropriate catalysts, ligands, and reaction conditions can lead to high yields and selectivities. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this reagent in Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig cross-coupling reactions, paving the way for advancements in drug discovery and materials science.

References

Application Notes and Protocols for 4-Fluoro-5-isopropyl-2-methoxyphenylboronic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] By screening smaller, less complex molecules, FBDD allows for a more thorough exploration of chemical space and often yields starting points with higher binding efficiency.[3][4] This guide provides a detailed overview and practical protocols for the application of 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid , a versatile fragment, in FBDD campaigns. We will explore the unique advantages conferred by the boronic acid moiety, its strategic role in library design, and detailed methodologies for screening, hit validation, and subsequent hit-to-lead optimization.

Introduction: The Strategic Advantage of Boronic Acids in FBDD

Fragment-based approaches commence with the screening of low molecular weight compounds (typically < 300 Da) that exhibit weak binding affinities (micromolar to millimolar range) to a biological target.[5][6] The success of an FBDD campaign is contingent on the quality and diversity of the fragment library.[2] Boronic acids and their derivatives have emerged as a privileged class of fragments due to several key properties:

  • Reversible Covalent Interactions: The boronic acid moiety is a Lewis acid, capable of forming reversible covalent bonds with nucleophilic amino acid residues such as serine, threonine, or lysine within a protein's active site.[7] This unique binding mechanism can provide a significant affinity advantage, even for small fragments.

  • Bioisosteric Replacement: Boronic acids can serve as bioisosteres for carboxylic acids or other functional groups, offering alternative hydrogen bonding patterns and improved pharmacokinetic profiles.[7][8]

  • Synthetic Tractability: The boronic acid handle is exceptionally versatile for synthetic elaboration. It is a cornerstone of the Suzuki-Miyaura cross-coupling reaction, providing a reliable and well-established method for "growing" a fragment hit into a more potent lead compound.[][10]

This compound (CAS: 875446-29-0) is a prime candidate for inclusion in a state-of-the-art fragment library.[11][12] Its structure embodies several desirable features for FBDD.

PropertyValueRationale in FBDD
Molecular Weight 212.03 g/mol Compliant with the "Rule of Three" (MW ≤ 300 Da), ensuring it occupies a favorable region of chemical space.[1]
Structure Substituted Phenylboronic AcidProvides a rigid scaffold with well-defined vectors for chemical elaboration.
Substituents Fluoro, Isopropyl, MethoxyOffers a diverse array of potential interactions (lipophilic, hydrogen bonding) and provides metabolic stability markers.
Purity Commercially available at >98%High purity is critical for accurate biophysical screening and reliable hit validation.[11]

Below is the chemical structure of this versatile fragment.

Caption: Structure of this compound.

The FBDD Workflow: From Fragment Screening to Lead Candidate

The journey from a fragment library to a viable lead compound is a structured, multi-step process. The diagram below illustrates a typical FBDD cascade, which will be detailed in the subsequent protocols.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization FragmentLibrary Fragment Library (incl. Boronic Acid) PrimaryScreen Primary Screen (e.g., SPR, MST, DSF) FragmentLibrary->PrimaryScreen Screening HitTriage Hit Triage & Validation (Orthogonal Assays, NMR, X-ray) PrimaryScreen->HitTriage Initial Hits SBDD Structure-Based Design (X-ray, Cryo-EM) HitTriage->SBDD Validated Hits Elaboration Fragment Elaboration (Growing, Linking, Merging) SBDD->Elaboration Structural Insights SAR SAR & Property Optimization (Potency, Selectivity, ADME) Elaboration->SAR Iterative Cycles SAR->Elaboration LeadCandidate Lead Candidate SAR->LeadCandidate Optimized Properties

Caption: A generalized workflow for Fragment-Based Drug Discovery (FBDD).

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak interactions characteristic of fragment binding.[13][14]

Objective: To identify fragments from a library, including this compound, that bind to a target protein.

Materials:

  • Biacore T200 or similar high-sensitivity SPR instrument.[13]

  • Sensor chips (e.g., CM5, CAP).

  • Target protein of interest, purified and with high purity (>95%).

  • This compound stock solution (e.g., 100 mM in 100% DMSO).

  • SPR running buffer (e.g., HBS-EP+, pH 7.4), filtered and degassed.

  • Control, non-target protein for counter-screening.

Methodology:

  • Protein Immobilization:

    • Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry to a density that will yield a maximal response (Rmax) appropriate for small molecule detection.

    • On an adjacent flow cell, immobilize a control protein or leave it as a reference surface to subtract non-specific binding and bulk refractive index changes.

  • Fragment Solution Preparation:

    • Prepare a screening plate by diluting the this compound and other fragments in SPR running buffer to the desired screening concentration (typically 100-500 µM).

    • Ensure the final DMSO concentration is consistent across all samples and the running buffer (typically ≤ 1% v/v) to minimize solvent effects.[14]

  • SPR Screening Assay:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject the fragment solutions over the target and reference flow cells for a defined association time, followed by a dissociation phase with running buffer.

    • Regenerate the surface if necessary between injections.

  • Data Analysis:

    • Perform double-referencing by subtracting the signal from the reference flow cell and the signal from a buffer-only injection.

    • Identify "hits" as fragments that produce a binding response significantly above the noise level.

    • For initial hits, perform a dose-response analysis to confirm binding and obtain an estimate of the dissociation constant (KD).

Causality and Trustworthiness: The use of a reference surface and a counter-screen against an unrelated protein are critical self-validating steps to eliminate false positives arising from non-specific binding or assay artifacts.[13]

Protocol 2: Hit Validation and Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution structural information, revealing the precise binding mode of the fragment.[15][16] This information is invaluable for the subsequent hit-to-lead optimization phase.[4]

Objective: To determine the co-crystal structure of the target protein in complex with this compound.

Materials:

  • Crystallization-grade target protein.

  • This compound.

  • Crystallization screens and reagents.

  • Synchrotron X-ray source.

Methodology:

  • Co-crystallization or Soaking:

    • Soaking: If a robust apo-crystal system for the target protein exists, soak the crystals in a solution containing this compound (typically 1-10 mM).

    • Co-crystallization: Alternatively, set up crystallization trials with the protein pre-incubated with the fragment.

  • Crystal Harvesting and Data Collection:

    • Harvest the crystals and flash-cool them in liquid nitrogen using a suitable cryoprotectant.

    • Collect diffraction data at a synchrotron beamline.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure as a search model.

    • Carefully inspect the resulting electron density maps for evidence of the bound fragment.

    • Refine the model of the protein-fragment complex. The electron density should clearly show the position of the boronic acid and its interactions with the protein, including any potential reversible covalent bonds.

Expertise Insight: The presence of the fluorine atom on the fragment can serve as a useful probe in both X-ray crystallography (due to its high electron density) and in NMR-based validation methods (¹⁹F NMR).[16]

Protocol 3: Hit-to-Lead - Fragment Elaboration

With a validated hit and structural information in hand, the next step is to "grow" the fragment into a more potent, drug-like molecule.[17][18] The boronic acid moiety is an ideal anchor for this process via Suzuki-Miyaura coupling.

Objective: To synthesize a small library of analogues based on the this compound core to explore the structure-activity relationship (SAR).

Fragment_Elaboration Fragment Initial Fragment Hit (4-Fluoro-5-isopropyl- 2-methoxyphenylboronic acid) Vectors Identify Growth Vectors (from X-ray structure) Fragment->Vectors Suzuki Suzuki-Miyaura Coupling (Pd-catalyzed) Vectors->Suzuki Analogues Synthesized Analogues (Elaborated Compounds) Suzuki->Analogues BuildingBlocks Diverse Aryl/Heteroaryl Halides (Building Blocks) BuildingBlocks->Suzuki Assay Biological Assay (Potency, Selectivity) Analogues->Assay SAR Establish SAR Assay->SAR

Caption: Strategy for fragment "growing" via Suzuki-Miyaura coupling.

General Synthetic Protocol (Suzuki-Miyaura Coupling):

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the chosen aryl or heteroaryl halide (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent: Add a suitable solvent system (e.g., a mixture of dioxane and water).

  • Reaction Conditions: Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete as monitored by TLC or LC-MS.

  • Workup and Purification: After cooling, perform an aqueous workup to remove inorganic salts. Purify the crude product using column chromatography to yield the desired elaborated compound.

  • Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy and mass spectrometry.

Causality and Design: The choice of aryl/heteroaryl halides should be guided by the X-ray crystal structure. Select building blocks that are predicted to form favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with residues in the binding pocket adjacent to the initial fragment hit. This structure-guided approach significantly increases the efficiency of the hit-to-lead process.[17]

Conclusion

This compound represents an exemplary tool for modern Fragment-Based Drug Discovery. Its physicochemical properties align perfectly with the principles of FBDD, and its boronic acid functional group provides both a powerful binding anchor and a versatile synthetic handle. The protocols outlined in this guide provide a robust framework for researchers to leverage this and similar fragments to identify and optimize novel therapeutics against a wide range of biological targets.

References

experimental procedure for the arylation of heterocycles with 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Scientist's Desk

Topic: Strategic Arylation of Heterocycles Utilizing 4-Fluoro-5-isopropyl-2-methoxyphenylboronic Acid

Introduction: The Strategic Value of Arylated Heterocycles

In the landscape of modern drug discovery and materials science, the fusion of heterocyclic scaffolds with aryl moieties represents a cornerstone of molecular design. These "heterobiaryl" structures are prevalent in a vast number of FDA-approved pharmaceuticals and advanced organic materials, owing to their ability to modulate critical properties like solubility, metabolic stability, and target-binding affinity.[1] The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging such carbon-carbon bonds, celebrated for its mild conditions, exceptional functional group tolerance, and the environmental benignity of its boron-based reagents.[2][3]

This guide provides a detailed, experience-driven protocol for the arylation of various heterocyclic partners using This compound , a structurally significant building block. We will move beyond a simple recitation of steps to explore the underlying chemical logic, enabling researchers to not only replicate the procedure but also to adapt it intelligently for novel substrates.

Part 1: Reagent Profile and Safety Considerations

This compound is a versatile reagent for introducing a substituted phenyl group. Understanding its properties is the first step to successful and safe implementation.

Table 1: Properties and Hazards of the Arylboronic Acid Reagent

PropertyDataSource(s)
CAS Number 875446-29-0[4]
Molecular Formula C₁₀H₁₄BFO₃[5]
Molecular Weight 212.03 g/mol
Appearance Typically an off-white to white solid
Key Hazards (GHS) H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4]
Handling Precautions Handle in a well-ventilated area or fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and nitrile gloves.[7][8] Avoid inhalation of dust and direct contact with skin and eyes.[6][4][6][7][8]

Expert Insight: Boronic acids, particularly electron-rich ones, can be susceptible to protodeboronation, a process where the C-B bond is cleaved by a proton source, leading to reduced yields.[3] This underscores the importance of using dry solvents and maintaining an inert atmosphere during the reaction setup.

Part 2: The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed process. A fundamental understanding of its catalytic cycle is crucial for troubleshooting and optimizing reaction conditions. The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[9]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-X Complex oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_pd_complex Ar-Pd(II)-Ar' Complex transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Het-Ar' Product reductive_elimination->product ar_x Heteroaryl-Halide (Het-X) ar_x->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 3: Protocol Development and Optimization

The successful coupling of heterocycles presents unique challenges. Lewis-basic nitrogen or sulfur atoms within the ring can coordinate to the palladium center, potentially deactivating the catalyst.[1] Furthermore, electron-deficient heterocycles undergo oxidative addition more readily, while electron-rich ones can be more challenging to activate. The choice of catalyst, ligand, base, and solvent is therefore paramount.

1. Catalyst and Ligand Selection: The Heart of the Reaction

  • For General Reactivity (Heteroaryl Bromides/Iodides): A combination of a simple palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand is often highly effective. Ligands like SPhos, XPhos, or RuPhos are designed to promote both the oxidative addition and the difficult reductive elimination steps, leading to higher yields and faster reactions.[9][10]

  • For Challenging Substrates (Heteroaryl Chlorides): Aryl chlorides are less reactive than bromides or iodides.[11] Activating these requires highly active catalyst systems. N-Heterocyclic Carbene (NHC) ligands or highly specialized phosphine ligands are often necessary to achieve good conversion.[2][10]

2. Choice of Base and Solvent

  • Base: An inorganic base is required to activate the boronic acid for the transmetalation step.

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) are robust, common choices, often used as a 2M aqueous solution.[12][13]

    • Potassium Phosphate (K₃PO₄) is a slightly stronger base that can be effective in anhydrous conditions or when one of the coupling partners is base-sensitive.[9]

  • Solvent: The solvent system must solubilize the reagents and facilitate the reaction at the chosen temperature.

    • Biphasic Systems: Toluene/water or Dioxane/water mixtures are classic choices that work well for a broad range of substrates.[9][12]

    • Anhydrous Polar Aprotic Solvents: Solvents like DMF or DMAc are often used in microwave-assisted protocols due to their high boiling points and ability to dissolve polar substrates.[12][14]

Part 4: Detailed Experimental Protocols

The following protocols provide a robust starting point for experimentation. They should be optimized based on the specific heterocyclic substrate.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Weigh Reagents (Heterocycle, Boronic Acid, Catalyst, Ligand, Base) setup 2. Assemble Glassware (Oven-dried flask, stir bar) reagents->setup inert 3. Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) setup->inert solvents 4. Add Degassed Solvents inert->solvents heating 5. Heat & Stir (Conventional or Microwave) solvents->heating monitor 6. Monitor Progress (TLC, GC-MS, LC-MS) heating->monitor cool 7. Cool to Room Temp monitor->cool quench 8. Quench & Extract (Add water, extract with organic solvent) cool->quench dry 9. Dry & Concentrate (Dry over Na₂SO₄/MgSO₄, rotary evaporation) quench->dry purify 10. Purify (Flash Column Chromatography) dry->purify

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Protocol 1: General Procedure using Conventional Heating

This protocol is a versatile starting point for coupling with heteroaryl bromides.

  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the heteroaryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).[9]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle at least three times to ensure the reaction atmosphere is free of oxygen.[9]

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe. The use of degassed solvents is critical to prevent oxidation of the palladium catalyst.[9]

  • Reaction Execution: Place the flask in a preheated oil bath at 85-100 °C. Stir the reaction mixture vigorously.[9][12]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-24 hours).[9]

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Add water (10 mL) and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x 15 mL).[9]

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[9]

    • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure arylated heterocycle.[9][12]

Protocol 2: Microwave-Assisted Procedure for Accelerated Synthesis

Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can drive difficult couplings to completion.[13][14]

  • Reaction Setup: In a dedicated microwave reaction vial equipped with a small magnetic stir bar, combine the heteroaryl halide (0.5 mmol, 1.0 equiv), this compound (0.75 mmol, 1.5 equiv), PdCl₂(dppf) (0.05 mmol, 10 mol%), and potassium carbonate (K₂CO₃, 1.5 mmol, 3.0 equiv).[12]

  • Solvent Addition: Add N,N-Dimethylacetamide (DMAc) or another high-boiling polar solvent (3-4 mL).[12]

  • Reaction Execution: Securely cap the vial and place it in the microwave reactor. Irradiate the mixture at 120-150 °C for 15-40 minutes.[12][14] Caution: Ensure that all solids are dissolved before heating to prevent pressure spikes.[12]

  • Work-up and Purification: Follow the work-up and purification steps (6 and 7) outlined in Protocol 1. The reaction mixture can be filtered through a pad of Celite to remove the catalyst before extraction.[12]

Part 5: Troubleshooting Common Issues

Table 2: Troubleshooting Guide

Problem ObservedPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently inert atmosphere.3. Poor choice of ligand/base/solvent.1. Use fresh palladium precursor and ensure solvents are properly degassed.2. Improve the evacuate/backfill cycles.3. Screen different conditions; for heteroaryl chlorides, a more active catalyst is likely needed.[10][11]
Protodeboronation of Boronic Acid 1. Presence of water or acidic impurities.2. Prolonged reaction time at high temperature.1. Use anhydrous solvents and ensure the base is not hygroscopic.2. Consider a more active catalyst to shorten reaction time.[3] Use of boronic esters can sometimes mitigate this issue.[1]
Formation of Homocoupled Byproducts 1. Oxygen contamination leading to oxidative homocoupling of the boronic acid.2. Catalyst decomposition.1. Ensure a rigorously inert atmosphere.[15]2. Lower the reaction temperature or try a more stable catalyst/ligand combination.
Difficulty in Purification 1. Residual palladium in the product.2. Byproducts with similar polarity to the product.1. Filter the crude mixture through a pad of Celite or use a palladium scavenger.2. Optimize the column chromatography gradient; try a different solvent system or reverse-phase chromatography.

References

Application Notes & Protocols: Large-Scale Synthesis of Biaryl Derivatives via Suzuki-Miyaura Coupling of 4-Fluoro-5-isopropyl-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Fluoro-5-isopropyl-2-methoxyphenylboronic Acid in Medicinal Chemistry

This compound is a key building block in contemporary drug discovery and development. Its substituted phenyl ring is a common motif in pharmacologically active molecules. This boronic acid is a crucial intermediate in the synthesis of complex organic molecules, including the cholesteryl ester transfer protein (CETP) inhibitor, Anacetrapib. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for carbon-carbon bond formation, prized for its mild reaction conditions, tolerance of a wide range of functional groups, and the relatively low toxicity of its boron byproducts.

These application notes provide a comprehensive guide for the large-scale synthesis of biaryl derivatives utilizing this compound. The protocols detailed below are designed for scalability, with a focus on process safety, reaction optimization, and product purification.

Core Principles for Large-Scale Suzuki-Miyaura Coupling

Scaling a Suzuki-Miyaura coupling from the benchtop to a pilot or manufacturing scale introduces several challenges. A thorough understanding of the reaction mechanism and the role of each component is critical for a successful and safe scale-up.

The Catalytic Cycle: A Brief Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium complex, with the assistance of a base.

  • Reductive Elimination: The two organic partners are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.

A visual representation of this catalytic cycle is provided below:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' Reductive_Elimination->Product

Suzuki-Miyaura Catalytic Cycle

Representative Large-Scale Protocol: Synthesis of a Biaryl Derivative

This protocol describes the synthesis of a representative biaryl compound from this compound and a substituted aryl bromide.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available
4-Bromo-1-fluoro-2-nitrobenzene≥98%Commercially AvailableAryl halide coupling partner
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
SPhosLigand GradeCommercially AvailableBuchwald Ligand
Potassium Carbonate (K₂CO₃)AnhydrousCommercially Available
TolueneAnhydrousCommercially Available
Deionized Water
Inert Gas (Nitrogen or Argon)High Purity

Equipment: Jacketed glass reactor with overhead stirring, condenser, temperature probe, and inert gas inlet/outlet.

Experimental Workflow

Large-Scale Synthesis Workflow
Step-by-Step Procedure

1. Reactor Preparation and Inerting:

  • Ensure the reactor is clean and dry.

  • Assemble the reactor system with an overhead stirrer, condenser, thermocouple, and nitrogen/argon inlet and outlet.

  • Purge the reactor with inert gas for at least 30 minutes to ensure an oxygen-free atmosphere. Maintain a positive pressure of inert gas throughout the reaction.

2. Reagent Charging:

  • To the inerted reactor, add this compound (1.0 eq).

  • Add the aryl halide, 4-Bromo-1-fluoro-2-nitrobenzene (1.05 eq).

  • Add potassium carbonate (2.5 eq).

  • In a separate, dry, and inerted container, prepare the catalyst solution by dissolving Palladium(II) acetate (0.01 eq) and SPhos (0.02 eq) in a portion of the anhydrous toluene.

  • Add the bulk of the anhydrous toluene to the main reactor, followed by the catalyst solution.

  • Finally, add deionized water.

3. Reaction Execution:

  • Begin vigorous stirring.

  • Heat the reaction mixture to 80-90 °C.

  • Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 4-8 hours.

4. Work-up and Phase Separation:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add additional toluene and water to the reactor to facilitate phase separation.

  • Stir for 15 minutes, then stop stirring and allow the layers to separate.

  • Drain the lower aqueous layer.

  • Wash the organic layer with a brine solution.

5. Product Isolation and Purification:

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by flash column chromatography on a scale-appropriate system.

6. Drying:

  • Dry the purified product under vacuum at 40-50 °C until a constant weight is achieved.

Quantitative Data Summary
ParameterValue
Scale1.0 kg (Boronic Acid)
Aryl Halide1.05 kg
Palladium(II) Acetate0.01 mol%
SPhos0.02 mol%
Potassium Carbonate2.5 eq
Toluene10 L
Water2 L
Reaction Temperature85 °C
Reaction Time6 hours
Expected Yield85-95%
Purity (Post-Purification)>99%

Safety Considerations for Large-Scale Synthesis

A thorough hazard analysis should be conducted before performing any large-scale reaction.

  • Exothermic Reactions: Palladium-catalyzed cross-coupling reactions can be exothermic. The "all-in" batch approach described should be carefully monitored, and for very large scales, a semi-batch process (controlled addition of one reagent) may be safer.

  • Reagent Handling: Organoboron compounds and palladium catalysts should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvent Hazards: Toluene is flammable and has associated health risks. Ensure adequate ventilation and grounding of equipment to prevent static discharge.

  • Pressure Build-up: Ensure the reactor is properly vented to prevent pressure build-up, especially during heating.

  • Waste Disposal: Dispose of all chemical waste, especially palladium-containing waste, according to institutional and local regulations.

Purification Strategies for Large-Scale Synthesis

For large-scale purification of biaryl compounds, chromatography can be cumbersome and expensive.

  • Recrystallization: This is often the most efficient and cost-effective method for purifying solid products on a large scale. Solvent scouting is crucial to identify a system that provides high recovery and purity.

  • Liquid-Liquid Extraction: Can be used to remove certain impurities based on their differential solubility in immiscible solvents.

  • Slurry Washes: Suspending the crude product in a solvent in which it is sparingly soluble can effectively remove more soluble impurities.

Conclusion

The Suzuki-Miyaura coupling of this compound is a robust and scalable method for the synthesis of valuable biaryl derivatives. By carefully controlling reaction parameters, ensuring a safe operating environment, and selecting an appropriate purification strategy, high yields of high-purity products can be achieved on a large scale. These protocols provide a solid foundation for researchers and process chemists working in drug development and fine chemical synthesis.

Application Notes & Protocols: Protecting Group Strategies for Reactions with 4-Fluoro-5-isopropyl-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthesis Landscape with a Substituted Phenylboronic Acid

4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid is a valuable building block in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications.[1][2][3] Its utility primarily lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which forges carbon-carbon bonds with high efficiency and functional group tolerance.[4][5] However, the successful application of this reagent in a multi-step synthesis often hinges on the judicious use of protecting groups. This guide provides a detailed exploration of protecting group strategies tailored for reactions involving this compound, ensuring the integrity of both the boronic acid and other reactive functionalities throughout a synthetic sequence.

The inherent reactivity of other functional groups that may be present on a coupling partner can interfere with the desired Suzuki-Miyaura reaction.[6] For instance, unprotected phenols or anilines can lead to undesired side reactions under the basic conditions typically employed in these couplings.[7][8] Therefore, a robust protecting group strategy is paramount. This involves the selection of protecting groups that are stable to the coupling conditions but can be selectively removed later in the synthesis without affecting other parts of the molecule—a concept known as orthogonal protection.[9][10][11]

Understanding the Reagent: this compound

Before delving into protecting group strategies, it is crucial to understand the properties of the core reagent.

Chemical PropertyValue
CAS Number 875446-29-0
Molecular Formula C10H14BFO3
Molecular Weight 212.03 g/mol
Appearance White to off-white solid
Solubility Soluble in common organic solvents

Data sourced from PubChem and commercial suppliers.[12][13]

The boronic acid moiety is the key functional group for the Suzuki-Miyaura reaction. However, boronic acids themselves can be sensitive to certain conditions and may require protection in specific synthetic contexts.[14][15] While direct use is common, protection of the boronic acid as a pinacol ester, for example, can enhance its stability and ease of purification.[14]

Core Challenge: Chemoselectivity in Suzuki-Miyaura Coupling

The primary challenge when using functionalized coupling partners with this compound is achieving chemoselectivity. This means ensuring the reaction occurs only at the desired positions, leaving other reactive groups untouched. The diagram below illustrates the decision-making process for employing a protecting group strategy.

G start Start: Synthetic Design with This compound check_partners Analyze Coupling Partners for Reactive Functional Groups (e.g., -OH, -NH2, -CHO) start->check_partners no_protection Proceed with Direct Suzuki-Miyaura Coupling check_partners->no_protection No protection_needed Reactive Groups Present: Protecting Group Strategy Required check_partners->protection_needed Yes select_pg Select Orthogonal Protecting Groups for each functional group protection_needed->select_pg protect_substrate Protection Step: Install Protecting Groups select_pg->protect_substrate suzuki_coupling Perform Suzuki-Miyaura Coupling protect_substrate->suzuki_coupling deprotection Deprotection Step: Selectively Remove Protecting Groups suzuki_coupling->deprotection final_product Final Product deprotection->final_product

Caption: Decision workflow for implementing a protecting group strategy.

Protecting Group Strategies for Common Functional Groups

The choice of protecting group is dictated by its stability to the Suzuki-Miyaura coupling conditions (typically basic) and the availability of mild, selective deprotection methods.[6]

Protecting Phenolic Hydroxyl Groups

Phenols can be problematic in Suzuki-Miyaura reactions due to their acidity. Protection as ethers is a common and effective strategy.[16]

Protecting GroupProtection ReagentDeprotection ConditionsStability & Notes
Methoxymethyl (MOM) ether MOM-Cl, base (e.g., DIPEA)Mild acidic conditions (e.g., HCl in THF/water, Bi(OTf)3)[17][18]Stable to bases and organometallics.[19] Can be selectively removed in the presence of other acid-labile groups.[20][21]
Benzyl (Bn) ether BnBr, base (e.g., K2CO3)Hydrogenolysis (H2, Pd/C)[22]Very stable to a wide range of conditions, but requires catalytic hydrogenation for removal.
Silyl ethers (e.g., TBDMS, TIPS) TBDMS-Cl, imidazoleFluoride source (e.g., TBAF) or acidStability varies with the steric bulk of the silyl group (TIPS > TBDMS).[23] TBDMS may not be robust enough for all Suzuki conditions.

Protocol: MOM Protection of a Phenol

  • Dissolve the phenolic substrate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Cool the mixture to 0 °C and add methoxymethyl chloride (MOM-Cl) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protecting Anilines and other Amino Groups

Primary and secondary amines are nucleophilic and basic, necessitating protection to prevent side reactions.[24] Carbamates are the most widely used protecting groups for amines.[25]

Protecting GroupProtection ReagentDeprotection ConditionsStability & Notes
tert-Butoxycarbonyl (Boc) Boc2O, base (e.g., Et3N, DMAP)Acidic conditions (e.g., TFA in DCM, HCl in dioxane)[26][27]Widely used due to its ease of installation and removal.[27] Caution: Strong acid can affect other sensitive groups.[28] BF3·OEt2 can also be used for deprotection.[29]
Carboxybenzyl (Cbz or Z) Cbz-Cl, baseHydrogenolysis (H2, Pd/C)Orthogonal to the Boc group. Stable to acidic and basic conditions.[25]
9-Fluorenylmethyloxycarbonyl (Fmoc) Fmoc-Cl or Fmoc-OSu, baseBasic conditions (e.g., piperidine in DMF)Orthogonal to both Boc and Cbz groups. Ideal for complex syntheses requiring multiple, distinct deprotection steps.[11]

Protocol: Boc Protection of an Aniline

  • Dissolve the aniline substrate (1.0 eq) in a solvent like THF or DCM.

  • Add a base such as triethylamine (Et3N) (1.2 eq) followed by di-tert-butyl dicarbonate (Boc2O) (1.1 eq).

  • Stir the reaction at room temperature until the starting material is consumed (TLC analysis).

  • Concentrate the reaction mixture in vacuo.

  • Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic phase, filter, and evaporate the solvent to yield the Boc-protected aniline, which can often be used without further purification.

Orthogonal Strategies in Action: A Workflow Example

Consider a scenario where a coupling partner for this compound contains both a phenolic hydroxyl group and a primary aromatic amine. An orthogonal protecting group strategy is essential.[9]

G substrate Substrate with -OH and -NH2 groups protect_nh2 Step 1: Protect Amine (e.g., with Boc2O) Product: Boc-protected amine substrate->protect_nh2 protect_oh Step 2: Protect Phenol (e.g., with MOM-Cl) Product: Fully protected substrate protect_nh2->protect_oh suzuki Step 3: Suzuki Coupling with This compound protect_oh->suzuki deprotect_mom Step 4: Selective Deprotection of MOM (Mild Acid, e.g., Bi(OTf)3) Product: Free Phenol suzuki->deprotect_mom deprotect_boc Step 5: Selective Deprotection of Boc (Stronger Acid, e.g., TFA) Product: Free Amine deprotect_mom->deprotect_boc final_product Final Product deprotect_boc->final_product

Caption: Orthogonal protection and deprotection workflow.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a protected aryl halide with this compound.

Reagents and Materials:

  • Protected aryl halide (1.0 eq)

  • This compound (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

  • Base (e.g., K2CO3, Cs2CO3, 2.0 eq)

  • Solvent system (e.g., Dioxane/Water, Toluene/Water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the protected aryl halide, this compound, and the base.

  • Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed solvent system, followed by the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via column chromatography to obtain the coupled product.

Deprotection Protocols

Protocol: MOM Deprotection (Acidic) [17]

  • Dissolve the MOM-protected compound in a mixture of THF and water (e.g., 1:1 v/v).

  • Add a catalytic amount of a Lewis acid like bismuth triflate (Bi(OTf)3) (1-2 mol%).

  • Stir at room temperature, monitoring the reaction by TLC.

  • Upon completion, filter the reaction mixture and concentrate the filtrate.

  • Purify by column chromatography to yield the deprotected phenol.

Protocol: Boc Deprotection (Acidic) [26][27]

  • Dissolve the Boc-protected compound in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM).

  • Stir at room temperature for 1-3 hours, or until deprotection is complete by TLC.

  • Remove the solvent and excess TFA under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated NaHCO3 solution) and extract the product with an appropriate organic solvent.

  • Dry, filter, and concentrate the organic extracts to obtain the deprotected amine.

Conclusion

The successful incorporation of this compound into complex molecules is highly dependent on a well-designed protecting group strategy. By understanding the stability and reactivity of common protecting groups and employing orthogonal schemes, researchers can navigate multi-step syntheses with precision and efficiency. The protocols outlined in this guide serve as a starting point for developing robust and reliable synthetic routes, ultimately accelerating the discovery and development of new chemical entities.

References

Application Notes and Protocols for One-Pot Synthesis Utilizing 4-Fluoro-5-isopropyl-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 4-Fluoro-5-isopropyl-2-methoxyphenylboronic Acid in One-Pot Syntheses

This compound is a valuable building block in medicinal chemistry and materials science, frequently employed as an intermediate in the synthesis of complex organic molecules.[1][2] Its unique substitution pattern—a fluorine atom, a sterically demanding isopropyl group, and an electron-donating methoxy group—imparts specific electronic and steric properties that are crucial for targeted molecular design. This boronic acid is a key component in the synthesis of bioactive compounds, including kinase inhibitors and other drug candidates.[3]

One-pot syntheses, which involve multiple reaction steps in a single vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, cost-effectiveness, and sustainability.[4][5][6] By minimizing purification steps and reducing solvent waste, these methods are highly desirable in both academic and industrial research. This document provides detailed protocols and expert insights into the application of this compound in one-pot synthetic methodologies, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction as a key transformation.

Core Concept: One-Pot Suzuki-Miyaura Cross-Coupling and Subsequent Transformations

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[7] A one-pot protocol leveraging this reaction with this compound can be envisioned as a two-stage process within a single reaction flask. The initial stage involves the Suzuki-Miyaura coupling to form a biaryl intermediate. In the second stage, this intermediate undergoes a further transformation, such as an intramolecular cyclization or a second cross-coupling reaction, to generate a more complex molecular architecture.

The choice of catalyst, base, and solvent system is critical for the success of a one-pot sequence, as the conditions must be compatible with all reaction steps. Modern advancements in catalysis, particularly the development of robust palladium catalysts and ligands, have expanded the scope and efficiency of one-pot Suzuki-Miyaura reactions.[3][8]

Application Note 1: One-Pot Synthesis of a Novel Benzofuran Derivative via Suzuki-Miyaura Coupling and Intramolecular Cyclization

This protocol details a representative one-pot synthesis of a substituted benzofuran, a privileged scaffold in medicinal chemistry. The sequence involves an initial Suzuki-Miyaura coupling of this compound with a suitable ortho-functionalized aryl halide, followed by an in-situ, palladium-catalyzed intramolecular cyclization to furnish the benzofuran product.

Reaction Scheme:

G cluster_0 One-Pot Synthesis of a Benzofuran Derivative This compound This compound Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling This compound->Suzuki-Miyaura Coupling Pd Catalyst, Base Biaryl Intermediate (in situ) Biaryl Intermediate (in situ) Suzuki-Miyaura Coupling->Biaryl Intermediate (in situ) ortho-Haloaryl Alkyne ortho-Haloaryl Alkyne ortho-Haloaryl Alkyne->Suzuki-Miyaura Coupling Intramolecular Cyclization Intramolecular Cyclization Biaryl Intermediate (in situ)->Intramolecular Cyclization Heat Benzofuran Product Benzofuran Product Intramolecular Cyclization->Benzofuran Product

Caption: One-Pot Suzuki-Miyaura/Cyclization Workflow.

Experimental Protocol:

Materials:

  • This compound

  • 2-Bromophenylacetylene (or other suitable ortho-haloaryl alkyne)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Argon or Nitrogen gas

  • Standard laboratory glassware and Schlenk line apparatus

Procedure:

  • Reaction Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), 2-bromophenylacetylene (1.1 mmol, 1.1 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Inert Atmosphere: Evacuate and backfill the Schlenk flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (20 mL) to the Schlenk flask via syringe.

  • Catalyst Addition: Add the pre-mixed catalyst to the reaction mixture under a positive flow of inert gas.

  • Suzuki-Miyaura Coupling: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the biaryl intermediate.

  • Intramolecular Cyclization: After completion of the first step, increase the reaction temperature to 100-110 °C and continue stirring for an additional 12-16 hours. Monitor the formation of the benzofuran product.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired benzofuran derivative.

Causality Behind Experimental Choices:
  • Catalyst System: The combination of Pd(OAc)₂ and PPh₃ is a versatile and cost-effective catalyst system for Suzuki-Miyaura couplings. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle. For more challenging couplings, more advanced ligands such as SPhos or XPhos may be employed.

  • Base: Potassium carbonate is a moderately strong base that is effective in promoting the transmetalation step of the Suzuki-Miyaura reaction. Its solubility in the reaction medium at elevated temperatures is sufficient for the reaction to proceed efficiently.

  • Solvent: 1,4-Dioxane is a common solvent for Suzuki-Miyaura reactions due to its high boiling point and ability to dissolve both organic and inorganic reagents.

  • Temperature Profile: A two-stage temperature profile is employed to ensure the completion of each step. The initial lower temperature favors the Suzuki-Miyaura coupling, while the subsequent higher temperature promotes the intramolecular cyclization.

Data Presentation: Representative Yields and Conditions

EntryAryl HalideCatalyst (mol%)BaseSolventTime (Step 1/Step 2)Yield (%)
12-BromophenylacetylenePd(OAc)₂ (2), PPh₃ (8)K₂CO₃Dioxane4h / 12h78
22-IodophenylacetylenePd(PPh₃)₄ (3)Cs₂CO₃Toluene3h / 10h85
31-Bromo-2-ethynylbenzeneXPhos Pd G2 (1)K₃PO₄THF2h / 8h91

Application Note 2: One-Pot Three-Component Synthesis of a Substituted Pyrimidine

Multi-component reactions (MCRs) are a powerful class of one-pot syntheses where three or more reactants combine to form a product that contains portions of all the starting materials.[4][6][9] This protocol outlines a hypothetical one-pot, three-component synthesis of a highly substituted pyrimidine derivative, a common motif in pharmacologically active compounds, using this compound.

Reaction Scheme:

G A This compound D One-Pot Three-Component Reaction Catalyst Solvent, Heat A->D:f0 B Aryl Aldehyde B->D:f0 C Urea or Thiourea C->D:f0 E Substituted Pyrimidine Product D->E

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Reactions with 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, specifically low yields, when using sterically and electronically complex substrates like 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid. Our goal is to provide in-depth, actionable troubleshooting advice grounded in mechanistic principles.

Troubleshooting Guide: A Systematic Approach to Diagnosing Low Yield

Low yields in Suzuki-Miyaura couplings, especially with challenging boronic acids, can stem from a variety of factors. The boronic acid , this compound, presents a combination of steric hindrance from the ortho-methoxy and isopropyl groups, and electronic effects from the fluoro and methoxy substituents. This complexity can impact multiple steps in the catalytic cycle.

Use the following workflow to systematically diagnose and resolve common issues.

Troubleshooting_Workflow cluster_0 Initial Checks cluster_1 Catalytic Cycle Optimization cluster_2 Solutions & Strategies A Low Yield Observed B Verify Reagent Quality & Stoichiometry - Boronic Acid Purity - Aryl Halide Purity - Base Quality - Solvent Anhydrous/Degassed? A->B Start Here C Check Reaction Setup - Inert Atmosphere (N2/Ar)? - Adequate Stirring? - Correct Temperature? B->C Reagents OK D Issue with Oxidative Addition? C->D Setup OK E Issue with Transmetalation? C->E Setup OK F Issue with Reductive Elimination? C->F Setup OK G Side Reactions Dominating? C->G Setup OK H Use Electron-Rich, Bulky Ligand (e.g., SPhos, XPhos) Increase Catalyst Loading D->H I Screen Bases (K3PO4, Cs2CO3) Use Anhydrous Conditions Consider Boronate Esters (Pinacol, MIDA) E->I J Increase Temperature Use Bulky Ligand to Promote Elimination F->J K Ensure Rigorous Degassing Use Milder Base (KF) Lower Temperature G->K H->A Re-run I->A Re-run J->A Re-run K->A Re-run

Caption: A systematic workflow for troubleshooting low yields in Suzuki reactions.

Q1: My Suzuki reaction with this compound is giving me very low yield or has stalled. What are the first things I should check?

A1: Before diving into complex optimization, it's crucial to verify the fundamentals of your reaction setup. Often, the root cause is related to reagent quality or the reaction environment.

  • Reagent Integrity and Stoichiometry:

    • Boronic Acid Quality: Boronic acids can dehydrate to form boroxines or undergo protodeboronation upon storage.[1] Confirm the purity of your this compound. If it's old, consider using a fresh batch.

    • Aryl Halide Reactivity: Ensure your aryl halide is pure. The reactivity order is generally I > Br > OTf >> Cl.[1][2] If you are using an aryl chloride, the reaction will require a more active catalyst system.[3]

    • Base Quality and Solubility: The base is critical for activating the boronic acid to form a more nucleophilic boronate species.[4][5][6] Use a fresh, finely powdered base. Poor solubility of inorganic bases like potassium carbonate can be an issue; ensure vigorous stirring.[7][8]

    • Solvent and Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[9][10] Ensure your solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes) and the reaction is run under a strictly inert atmosphere.[3][7] Water content can be critical; while a small amount can be beneficial for dissolving the base, excess water can promote protodeboronation.[1]

  • Reaction Setup:

    • Inert Atmosphere: Reconfirm that your flask was properly purged and maintained under a positive pressure of an inert gas like argon or nitrogen throughout the reaction.[3]

    • Stirring: For heterogeneous mixtures involving an insoluble base, rapid stirring is essential to maximize interfacial contact between the reactants.[8]

Q2: I've confirmed my reagents and setup are sound. Why might the sterically hindered nature of my boronic acid be causing low yield?

A2: The ortho-methoxy and adjacent isopropyl groups on your boronic acid create significant steric bulk. This hindrance can impede key steps of the catalytic cycle, primarily transmetalation and reductive elimination.[9][11]

  • Slow Transmetalation: This is the step where the organic group is transferred from the boron atom to the palladium center.[4] The steric hindrance around the boron can make it difficult for the palladium complex to approach and for the transfer to occur efficiently.

  • Difficult Reductive Elimination: This is the final step where the new C-C bond is formed, and the product is released from the palladium catalyst.[4] Bulky groups on the palladium complex can slow this step down.[1]

Solutions for Steric Hindrance:

  • Ligand Choice is Critical: Standard ligands like PPh₃ may not be effective. You need bulky, electron-rich phosphine ligands.[12][13] These ligands accelerate both oxidative addition and reductive elimination and can stabilize the catalytically active species.[4][9]

  • Increase Temperature: Higher temperatures can provide the necessary energy to overcome the activation barriers associated with sterically demanding substrates.[10][14] Reactions are often run between 80-110 °C.[9]

Ligand ClassExamplesRationale for Hindered Substrates
Buchwald Ligands SPhos, XPhos, RuPhosHighly effective for sterically hindered and electron-rich or -poor substrates. Their bulk facilitates reductive elimination.[9][12]
N-Heterocyclic Carbenes (NHCs) IPr, PEPPSI-IPrStrong σ-donors that form very stable bonds with palladium, leading to high catalyst stability and turnover, especially for challenging substrates.[4][12]
Trialkylphosphines P(t-Bu)₃, PCy₃Very electron-rich and bulky, excellent for promoting oxidative addition of less reactive aryl chlorides.[5]
Q3: My main side product appears to be 4-fluoro-3-isopropyl-anisole. What is causing this protodeboronation and how can I prevent it?

A3: You are observing protodeboronation, a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[15][16] This is particularly problematic with electron-rich or heteroaryl boronic acids, and is often exacerbated by harsh basic conditions and the presence of a proton source (like water).[7][10]

Causality and Prevention:

  • Mechanism: The base, while necessary to activate the boronic acid for the desired coupling, can also promote the formation of species susceptible to protonolysis.[16] The electron-donating methoxy group on your boronic acid can increase its susceptibility to this side reaction.

  • Mitigation Strategies:

    • Use a Milder Base: Strong bases can accelerate protodeboronation.[15] Switch from strong bases like NaOH or alkoxides to milder options like potassium phosphate (K₃PO₄) or even potassium fluoride (KF).[7][10]

    • Employ Anhydrous Conditions: If water is promoting the side reaction, using rigorously dried solvents and an anhydrous base like spray-dried K₃PO₄ can be beneficial.[8]

    • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative that slowly releases the active reagent under the reaction conditions. This keeps the instantaneous concentration of the unstable boronic acid low.[16]

      • Pinacol esters (BPin): More robust than the corresponding boronic acids.[15]

      • MIDA boronates: Highly stable, crystalline solids used for "slow-release" strategies.[15][16]

      • Trifluoroborate salts (R-BF₃K): Offer increased stability against protodeboronation.[4][15]

Q4: Could my choice of palladium precursor, base, or solvent be the problem?

A4: Absolutely. The interplay between these components is crucial for success.

  • Palladium Precatalyst: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must first be reduced in situ to the active Pd(0) species.[9][17] Sometimes this reduction is inefficient. Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or modern palladacycle precatalysts (e.g., XPhos Pd G2/G3) can ensure the efficient generation of the active catalyst.[8][18]

  • Base Selection: The base's role is multifaceted, influencing boronate formation, catalyst stability, and side reactions.[4][19]

    • Strong Bases (e.g., NaOH, KOtBu): Can be effective but risk substrate degradation and promote protodeboronation.[3][7]

    • Carbonates (e.g., K₂CO₃, Cs₂CO₃): Common choices. Cesium carbonate is more soluble and basic, often providing better results for difficult couplings.[10]

    • Phosphates (e.g., K₃PO₄): A strong, non-nucleophilic base that is often an excellent choice for challenging substrates and helps suppress protodeboronation.[7][17]

  • Solvent System: The solvent influences the solubility of reagents and can affect the catalytic cycle.[1][20]

    • Aprotic Solvents: Toluene, dioxane, and THF are commonly used, often with a small amount of water to help dissolve the base.[1]

    • Polar Aprotic Solvents: DMF and acetonitrile can be effective but may coordinate to the palladium center, influencing selectivity and reactivity.[20][21][22] The role of polar solvents can be more complex than simply their dielectric constant.[20]

Frequently Asked Questions (FAQs)

Q: What is the optimal catalyst loading for a difficult Suzuki reaction? A: For unoptimized reactions, catalyst loadings of 1-5 mol% are common.[17] For challenging substrates like this compound, starting at 2-3 mol% is reasonable. If the reaction is clean but incomplete, increasing the catalyst loading may improve conversion. However, high loadings can sometimes lead to more side products.

Q: How do I properly degas my reaction mixture? A: The most common methods are "freeze-pump-thaw" (for rigorous oxygen removal) and sparging. For most Suzuki reactions, sparging is sufficient. To do this, bubble an inert gas (argon or nitrogen) through your solvent for 15-30 minutes before adding the catalyst.[10] After adding all reagents to the flask, seal it and purge the headspace with the inert gas.

Q: My reaction works, but the purification is difficult due to residual boronic acid. How can I remove it? A: Unreacted boronic acid can often be removed with an aqueous basic wash (e.g., 1M NaOH) during workup, which converts it to the water-soluble boronate salt. Alternatively, you can treat the crude product mixture with a diol, such as pinacol, which forms a boronate ester that can be more easily separated by chromatography.

Q: Can I use an aryl chloride as my coupling partner with this boronic acid? A: Yes, but it is more challenging than using an aryl bromide or iodide because the C-Cl bond is stronger and harder to break in the oxidative addition step.[3][23] Success with aryl chlorides almost always requires the use of highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) or NHC ligands.[2][12]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with this compound

This protocol provides a robust starting point for optimization.

Materials:

  • Aryl Halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., XPhos Pd G2, 2 mol%)

  • Base: Anhydrous powdered K₃PO₄ (2.0 - 3.0 equiv)

  • Solvent: Anhydrous, degassed Toluene or Dioxane/H₂O (10:1)

Procedure:

  • Vial Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, the boronic acid, and the powdered base.

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst.

  • Solvent Addition: Add the degassed solvent via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (start with 80–100 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

preventing deboronation of 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. The unique substitution pattern of this molecule—featuring a fluorine atom, a sterically bulky isopropyl group, and an electron-donating methoxy group—makes it a valuable building block. However, these same features can also predispose it to an undesired side reaction: protodeboronation.

This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you mitigate deboronation and maximize the yield of your desired cross-coupling products.

Understanding the Challenge: The "Why" Behind Deboronation

Protodeboronation is a chemical reaction where the carbon-boron bond in a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] This process is a common challenge in reactions involving boronic acids, particularly in Suzuki-Miyaura cross-coupling reactions.[1][3] The stability of a given boronic acid and its propensity to undergo deboronation are influenced by several factors, including the electronic and steric nature of its substituents and the specific reaction conditions employed.[1]

For this compound, the key factors influencing its stability are:

  • Electron-Donating Groups: The methoxy and isopropyl groups on the phenyl ring increase electron density, which can make the ipso-carbon more susceptible to protonation, a key step in some deboronation pathways.

  • Steric Hindrance: The ortho-methoxy and meta-isopropyl groups create significant steric bulk around the boronic acid moiety.[4][5] This can hinder the approach of the palladium catalyst for the desired transmetalation step in Suzuki-Miyaura coupling, allowing the competing deboronation reaction more time to occur.

  • Reaction Conditions: Factors such as high temperatures, the presence of water, and the strength and concentration of the base can all accelerate the rate of protodeboronation.[2][6][7]

Visualizing the Competing Pathways

To achieve a successful cross-coupling reaction, the rate of the productive catalytic cycle must significantly outpace the rate of the deboronation side reaction.

G A Aryl-BX2 (Starting Material) B Desired Cross-Coupling (e.g., Suzuki-Miyaura) A->B k_coupling C Protodeboronation (Side Reaction) A->C k_deboronation D Coupled Product (Ar-Ar') B->D E Deboronated Byproduct (Ar-H) C->E G A 1. Reagent Prep (Ar-X, Boronic Acid, Base) B 2. Inert Atmosphere (Purge with Ar/N2) A->B C 3. Catalyst Addition (Pd Catalyst/Ligand) B->C D 4. Solvent Addition (Degassed Solvent) C->D E 5. Reaction (Heat & Monitor) D->E F 6. Work-up (Quench, Extract, Dry) E->F G 7. Purification (Chromatography) F->G H Pure Product G->H

References

optimizing catalyst loading for 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide, designed by application scientists, provides in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid. This substrate presents unique challenges due to steric hindrance from the ortho-methoxy and isopropyl groups, making catalyst system selection and loading a critical parameter for success. This document will address common issues in a question-and-answer format, grounded in mechanistic principles to empower you to solve even the most challenging coupling problems.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and provides a foundational understanding for troubleshooting.

Q1: My reaction with this compound shows low to no yield. What are the first things I should check?

A1: When a Suzuki-Miyaura coupling with a sterically hindered substrate fails, the issue often lies with the catalyst system's inability to overcome the steric barriers. Start by assessing these key parameters:

  • Catalyst & Ligand Choice: Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1] You must use a catalyst system designed for sterically demanding couplings. Modern palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are essential.[1][2] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that is necessary for the oxidative addition of the coupling partner and accelerates the final reductive elimination step.[1]

  • Catalyst Activity: Ensure your palladium source and ligand are active. The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be effectively reduced in situ.[2] Some catalysts are air-sensitive, so proper handling under an inert atmosphere is critical.

  • Oxygen Contamination: The presence of oxygen is a common cause of failure. It can lead to the oxidative homocoupling of the boronic acid and decomposition of the Pd(0) catalyst.[3][4] Ensure your solvent is properly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[2][5]

Q2: I'm observing a significant amount of a byproduct that appears to be the homocoupled dimer of my boronic acid. What causes this and how can I prevent it?

A2: Homocoupling of boronic acids is a frequent side reaction, particularly when the reaction mixture is not properly degassed.[3] It is often promoted by the presence of oxygen and palladium(II) species.[3][6] During this process, two boronic acid molecules couple together, and Pd(II) is reduced to Pd(0).[3]

Solutions to Minimize Homocoupling:

  • Rigorous Degassing: This is the most critical step. Purge your solvent and the reaction vessel thoroughly with an inert gas (argon or nitrogen) before adding the catalyst.[5]

  • Use a Pd(0) Source or an Efficient Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or using a modern precatalyst that rapidly generates the active Pd(0) species can minimize the amount of stray Pd(II) available for homocoupling.[3]

  • Control Reaction Temperature: In some cases, higher temperatures can increase the rate of homocoupling relative to the desired cross-coupling.[6]

Q3: My starting boronic acid seems to be decomposing during the reaction, leading to a protodeboronated byproduct. How can I improve its stability?

A3: Protodeboronation, the cleavage of the C–B bond and its replacement with a C–H bond, is a common decomposition pathway for boronic acids, especially under basic conditions at elevated temperatures.[6] Electron-deficient and some heteroarylboronic acids are particularly susceptible.[7]

Strategies to Prevent Protodeboronation:

  • Use Milder Bases: Strong bases can accelerate decomposition. Consider switching from strong bases like NaOH or K₃PO₄ to milder options like K₂CO₃ or KF.[5]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a potassium trifluoroborate salt.[5][7] These derivatives are more resistant to protodeboronation and often release the boronic acid slowly under the reaction conditions.

  • Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can suppress this side reaction.[5]

  • Lower Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable conversion rate.[5]

Section 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific experimental problems.

Problem: Low or No Conversion of Starting Materials

This is the most common issue, especially with a challenging substrate like this compound. The root cause is typically an inefficient catalytic cycle.

Workflow for Diagnosing Low Conversion

G start Low / No Conversion check_catalyst Step 1: Verify Catalyst System - Is the ligand bulky/electron-rich (e.g., XPhos, SPhos)? - Is the Pd source active and handled under inert gas? start->check_catalyst check_conditions Step 2: Assess Reaction Conditions - Is the solvent properly degassed? - Is the base strong enough and soluble (e.g., K3PO4, Cs2CO3)? - Is the temperature appropriate (start ~80-100 °C)? check_catalyst->check_conditions If catalyst system is appropriate solution_catalyst Optimize Catalyst - Increase catalyst loading (e.g., 1 -> 2 mol%). - Screen different ligands (e.g., RuPhos, NHCs). - Use a modern G3/G4 precatalyst. check_catalyst->solution_catalyst Issue Found check_boronic Step 3: Evaluate Boronic Acid Stability - Is protodeboronation occurring (check by LC-MS)? - Is the boronic acid pure? check_conditions->check_boronic If conditions seem correct solution_conditions Optimize Conditions - Re-degas solvent and reagents. - Screen bases (e.g., t-BuOK for very hindered cases). - Increase temperature incrementally. check_conditions->solution_conditions Issue Found solution_boronic Stabilize Boronic Acid - Use a boronic ester (BPin) or trifluoroborate salt. - Use milder base (KF) or anhydrous conditions. check_boronic->solution_boronic Issue Found

Caption: A systematic workflow for troubleshooting low conversion.

Detailed Causal Analysis:

  • Inefficient Oxidative Addition: The C-X bond (where X is Br, Cl, OTf) of your coupling partner must be broken by the Pd(0) catalyst. Steric hindrance on the aryl halide can slow this step. Bulky, electron-rich ligands like SPhos or XPhos are crucial as they form a more reactive, electron-rich Pd(0) center that can more readily insert into the C-X bond.[1]

  • Slow Transmetalation: This step involves the transfer of the aryl group from the boron to the palladium center. It requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[8] The steric bulk of the ortho-methoxy and isopropyl groups on your boronic acid can severely impede this transfer.

    • Base Choice is Key: A strong, yet suitably soluble base is required. K₃PO₄ and Cs₂CO₃ are often effective because they are strong enough to form the boronate and have good solubility in common solvent systems (like dioxane/water).[5][9] For extremely hindered cases, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.[10]

    • Solvent Effects: The solvent must dissolve the reagents and stabilize the catalytic intermediates. Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are standard.[3] The water can help solubilize inorganic bases like K₃PO₄.[5][11]

Section 3: Protocol for Optimizing Catalyst Loading

Once you have established a viable catalyst system and conditions that provide some product, the next step is to optimize the catalyst loading. The goal is to find the lowest possible loading that maintains a high yield and reasonable reaction time, which is critical for process efficiency and cost-effectiveness.

Step-by-Step Experimental Protocol for Optimization
  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[2]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes. This is a critical step to remove oxygen.[2][5]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe to achieve a concentration of ~0.1 M relative to the limiting reagent.[5]

  • Catalyst Screening: Prepare a series of reactions in parallel. Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3) at varying loadings.

  • Reaction: Heat the reactions to the desired temperature (e.g., 100 °C) and monitor progress at set time points (e.g., 1h, 4h, 12h) by taking aliquots for TLC, GC-MS, or LC-MS analysis.[2]

  • Workup & Analysis: Upon completion, cool the reactions, dilute with an organic solvent like ethyl acetate, wash with water and brine, dry the organic layer, and concentrate.[12] Purify the crude product and calculate the isolated yield for each catalyst loading.[12]

Data Presentation: Catalyst Loading Optimization

Summarize your results in a table to easily compare outcomes.

EntryCatalystLoading (mol%)Base (equiv)Temp (°C)Time (h)Conversion (%)Yield (%)
1XPhos G32.0K₃PO₄ (2.0)10012>9995
2XPhos G31.0K₃PO₄ (2.0)10012>9994
3XPhos G30.5K₃PO₄ (2.0)100129588
4XPhos G30.1K₃PO₄ (2.0)100126555

This is example data. Your results will vary.

From this data, a catalyst loading of 1.0 mol% appears optimal, offering a near-identical yield to 2.0 mol% at half the catalyst cost.

Section 4: Mechanistic Insights

A deeper understanding of the catalytic cycle provides the rationale for troubleshooting. The Suzuki-Miyaura coupling proceeds through three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[12][13]

Suzuki_Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd L₂Pd(II)(Ar¹)(X) Pd0->OxAdd Oxidative Addition Transmetalation L₂Pd(II)(Ar¹)(Ar²) OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product Ar¹-Ar² (Coupled Product) Transmetalation->Product Ar1X Ar¹-X (Aryl Halide) Ar1X->OxAdd Ar2BOH2 Ar²-B(OH)₂ (Boronic Acid) Boronate [Ar²-B(OH)₃]⁻ Ar2BOH2->Boronate Base Base (e.g., K₃PO₄) Base->Ar2BOH2 Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar¹-X). This is often the rate-limiting step, especially for less reactive aryl chlorides or sterically hindered substrates.[13]

  • Transmetalation: The organic group from the activated boronic acid (the boronate, Ar²-B(OH)₃⁻) is transferred to the palladium(II) complex, displacing the halide.[8][13] This step is highly sensitive to steric hindrance on both coupling partners.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) are expelled from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[12][13]

Understanding which step is failing is key. If starting materials are consumed but no product is formed, the issue may be catalyst decomposition after oxidative addition. If the aryl halide is consumed but the boronic acid is not, the transmetalation step is likely the bottleneck.

References

Technical Support Center: Purification of Products Derived from 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific purification challenges encountered during your experiments, particularly following Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the expertise to diagnose issues, understand the underlying chemistry, and implement effective, validated purification protocols.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses common problems observed during the purification of biaryl products synthesized using this compound. Each issue is presented with likely causes and a series of validated solutions.

Problem 1: My final product is contaminated with residual boronic acid.

Symptom: You observe characteristic signals of this compound in your ¹H NMR, ¹⁹F NMR, or LC-MS analysis of the purified product.

Primary Causes:

  • Stoichiometry: An excess of the boronic acid was used to drive the reaction to completion.

  • Incomplete Reaction: The reaction did not proceed to 100% conversion.

  • Hydrolysis of Boronate Ester: If a boronate ester was used, it may have hydrolyzed back to the boronic acid during workup.

Solutions:

Solution A: Aqueous Base Extraction

This is the most common and often most effective first-line approach. The principle relies on the acidic nature of the boronic acid, which allows for its conversion to a water-soluble boronate salt.[1][2][3]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc), dichloromethane (DCM), or toluene.

  • Extraction: Transfer the solution to a separatory funnel and wash with a 1-2 M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).[1][3] The boronic acid will react to form a sodium boronate salt, which is highly soluble in the aqueous layer.

  • Separation: Separate the aqueous layer. For rigorous removal, repeat the wash 1-2 more times.

  • Back-Wash: Wash the organic layer with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Solution B: Scavenger Resins

For cases where base extraction is insufficient or the product has base-sensitive functional groups, solid-supported scavengers are an excellent alternative. Resins functionalized with diol or N-methylglucamine moieties are particularly effective at sequestering boronic acids.[4]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., DCM, THF, or ACN).

  • Scavenger Addition: Add the boronic acid scavenger resin (e.g., SiliaBond Diol or DEAM). The required amount depends on the resin's capacity and the estimated amount of residual boronic acid (typically 3-5 equivalents).

  • Agitation: Stir the mixture at room temperature. The reaction time can vary from 2 to 24 hours. Monitor the removal of the boronic acid by TLC or LC-MS.

  • Filtration: Filter the mixture to remove the resin.

  • Washing and Concentration: Wash the resin with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure.

Solution C: Recrystallization

If your desired product is a crystalline solid, recrystallization can be a highly effective method to exclude the boronic acid impurity.[5][6]

Experimental Insight: The key is to find a solvent system where the product's solubility has a steep temperature gradient, while the boronic acid is either highly soluble or sparingly soluble at all temperatures. Common solvent systems for biaryl compounds include ethanol/water, ethyl acetate/hexanes, or toluene.[3]

Problem 2: My product is a dark grey or black solid/oil, indicating palladium contamination.

Symptom: The isolated product has a persistent dark color. Analysis by ICP-MS confirms palladium levels are above the acceptable limit for pharmaceutical intermediates.

Primary Causes:

  • Homogeneous Catalyst: Soluble palladium species from catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ remain in the organic phase.[7]

  • Colloidal Palladium: Palladium(0) can form fine colloidal particles ("palladium black") that are difficult to remove by simple filtration.

Solutions:

Solution A: Filtration through Celite®

This method is most effective for heterogeneous catalysts (e.g., Pd/C) or when palladium has precipitated.[8][9]

Step-by-Step Protocol:

  • Prepare Celite® Pad: Place a filter paper in a Büchner or sintered glass funnel. Add a 1-2 cm layer of Celite® and gently compact it.

  • Wet the Pad: Wet the pad with the filtration solvent.

  • Filter: Dilute the crude reaction mixture with a suitable solvent to reduce viscosity and pass it through the Celite® pad.

  • Wash: Wash the pad with additional fresh solvent to ensure complete recovery of the product.[8][9]

Solution B: Palladium Scavengers

These are the most robust tools for removing soluble palladium. They are typically silica-based materials functionalized with ligands that have a high affinity for palladium.

Experimental Insight: The choice of scavenger depends on the palladium's oxidation state and the solvent. Thiol-based scavengers are excellent for Pd(0), while amine-based scavengers are effective for Pd(II). A combination approach can be very powerful.[8][10]

Scavenger TypeTarget Palladium SpeciesAdvantagesDisadvantages
Thiol-Based (e.g., SiliaMetS Thiol) Pd(0), Pd(II)High affinity, fast kineticsCan sometimes chelate desired product
Amine-Based (e.g., SiliaMetS Triamine) Pd(II)Good for charged Pd speciesLess effective for Pd(0)
Activated Carbon Pd(0), Pd(II)Cost-effective, widely availableNon-specific, can lead to product loss[10]

Step-by-Step Protocol:

  • Select Scavenger: Choose an appropriate scavenger based on the table above.

  • Add to Solution: Add the scavenger (typically 5-10 wt% relative to the crude product) to a solution of your product.

  • Stir: Agitate the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 4-24 hours.[10]

  • Filter: Remove the scavenger by filtration through a pad of Celite®.

  • Concentrate: Wash the filter cake with fresh solvent and concentrate the combined filtrates.

Problem 3: My final yield is unexpectedly low after purification.

Symptom: Reaction monitoring (TLC, LC-MS) shows good conversion, but the isolated yield after chromatography or other purification steps is poor.

Primary Causes:

  • Protodeboronation: The C-B bond of the boronic acid is cleaved by a proton source (like water) during the reaction, leading to a non-productive pathway and forming 1-fluoro-2-isopropyl-4-methoxybenzene.[11][12] This is a well-known side reaction in Suzuki couplings.[12]

  • Product Adsorption: The product irreversibly adsorbs to the purification medium (e.g., silica gel, activated carbon).[10]

  • Product Instability: The product degrades on acidic silica gel.

Solutions:

Solution A: Mitigate Protodeboronation

  • Reaction Conditions: Ensure anhydrous conditions and thoroughly degas all solvents and reagents before the reaction. Use a robust base like K₃PO₄ or Cs₂CO₃.

  • Boronic Acid Quality: Use fresh, high-purity this compound. Older batches may have partially decomposed.

Solution B: Optimize Chromatography

  • Test Stability: Before committing to a large-scale column, spot your product on a TLC plate, let it sit for an hour, and then elute it to see if any degradation occurs.[13]

  • Deactivate Silica: If the product is acid-sensitive, you can use deactivated silica gel (pre-treated with a base like triethylamine) for your column.

  • Alternative Stationary Phases: Consider using alumina or reverse-phase (C18) chromatography, which can offer different selectivity and prevent degradation.[13][14]

Solution C: Minimize Adsorption

  • Reduce Adsorbent: Use the minimum amount of activated carbon or scavenger necessary to achieve the desired purity.[10]

  • Change Solvent: The solvent can significantly influence the interaction between your product and the adsorbent. Experiment with different solvents to find one that minimizes product binding.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should anticipate in a Suzuki-Miyaura reaction using this compound?

You should be prepared to deal with several classes of impurities:

  • Starting Material-Derived: Unreacted this compound and the unreacted aryl halide/triflate partner.

  • Homocoupling Byproducts: Dimerization of the boronic acid to form a symmetric biaryl. This is often promoted by the presence of oxygen.[15]

  • Protodeboronation Product: Formation of 1-fluoro-2-isopropyl-4-methoxybenzene from the cleavage of the C-B bond.[11][12]

  • Catalyst-Derived: Residual palladium and phosphine ligands (e.g., triphenylphosphine or its oxide).

  • Solvent and Base Residues.

Q2: How do I choose the best overall purification strategy for my product?

The optimal strategy depends on the scale of your reaction and the physical properties of your product. The following decision tree can guide your choice.

Purification_Strategy start Crude Reaction Mixture is_solid Is the product a solid? start->is_solid major_impurity What is the major impurity type? is_solid->major_impurity No (Oil) recrystallize Recrystallization is_solid->recrystallize Yes scavenger Scavenger Treatment major_impurity->scavenger  Palladium   extraction Aqueous Base Extraction major_impurity->extraction  Boronic Acid   chromatography Column Chromatography final_polish Final Polish (Chromatography or Crystallization) chromatography->final_polish recrystallize->final_polish If needed scavenger->chromatography Followed by extraction->chromatography Followed by

Caption: Decision tree for selecting a purification method.

Q3: Can I avoid column chromatography entirely?

Yes, avoiding chromatography is often desirable, especially at a larger scale, to save time and solvent. A multi-step, non-chromatographic purification workflow can be highly effective.

Non_Chroma_Workflow cluster_0 Phase 1: Bulk Impurity Removal cluster_1 Phase 2: Product Isolation crude Crude Product in Organic Solvent base_wash Aqueous Base Wash (Removes Boronic Acid) crude->base_wash pd_scavenger Palladium Scavenger (Removes Pd) base_wash->pd_scavenger filter_scavenger Filtration pd_scavenger->filter_scavenger solvent_swap Solvent Swap & Concentration filter_scavenger->solvent_swap crystallize Recrystallization or Trituration solvent_swap->crystallize pure_product Pure Product crystallize->pure_product

Caption: General workflow for non-chromatographic purification.

This workflow involves:

  • Aqueous Workup: An initial wash with a basic solution to remove the bulk of the unreacted boronic acid.[1][3]

  • Scavenging: Treatment of the organic layer with a palladium scavenger to remove the catalyst.[7][8]

  • Isolation: After filtering off the scavenger, the product is isolated by concentration and then purified further by recrystallization or trituration (washing the solid product with a solvent in which it is insoluble).

References

side reactions of 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during its use, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address specific issues you might encounter during your experiments in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Q1: I am observing significant amounts of my starting material being converted back to 4-fluoro-5-isopropyl-2-methoxybenzene. What is causing this, and how can I prevent it?

A1: This issue is likely due to a side reaction known as protodeboronation.

Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, leading to the formation of the corresponding arene.[1][2] This is a common challenge with arylboronic acids and can be influenced by several factors, especially the reaction conditions.

Causality and Troubleshooting:

  • Presence of Protic Solvents/Water: The combination of a base and a proton source (like water or alcohols) can facilitate the cleavage of the C-B bond.[2][3] While some water is often necessary for the Suzuki-Miyaura coupling mechanism, excessive amounts can exacerbate protodeboronation.

  • High Temperatures: Elevated temperatures can accelerate the rate of protodeboronation.[4]

  • Strong Bases: The use of strong bases can increase the rate of this side reaction.[5]

Recommended Solutions:

  • Solvent Choice: If possible, consider using anhydrous solvents. If an aqueous medium is required, minimize the amount of water. A common solvent system is a mixture of an organic solvent like dioxane or THF with a minimal, carefully controlled amount of water.

  • Temperature Control: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Stepwise heating and careful monitoring can help identify the optimal temperature.

  • Base Selection: Opt for a milder base. While strong bases like NaOH or KOH can be effective for the coupling, they might also promote protodeboronation. Consider using weaker bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[6][7] The choice of base can be critical and may require screening.[6]

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly reduce the susceptibility to protodeboronation.[1][8] These esters act as a "slow-release" source of the boronic acid under the reaction conditions.[2]

Troubleshooting Workflow for Protodeboronation

Protodeboronation_Troubleshooting cluster_solutions Solutions start High Protodeboronation Observed check_water Assess Water Content start->check_water check_temp Evaluate Reaction Temperature check_water->check_temp If water is minimal use_anhydrous Use Anhydrous Solvents check_water->use_anhydrous If excess water present check_base Review Base Strength check_temp->check_base If temperature is optimized lower_temp Lower Reaction Temperature check_temp->lower_temp If temperature is high ester_formation Consider Boronate Ester Formation check_base->ester_formation If milder bases are ineffective milder_base Switch to Milder Base (e.g., K₂CO₃) check_base->milder_base If using a strong base

Caption: A logical workflow for diagnosing and resolving issues with protodeboronation.

Q2: My desired cross-coupled product is contaminated with a significant amount of a biaryl byproduct derived from the coupling of two molecules of this compound. How do I minimize this homocoupling?

A2: The formation of a symmetrical biaryl from the boronic acid is a result of homocoupling, a common side reaction in Suzuki-Miyaura couplings.

Homocoupling can be mediated by the palladium catalyst, especially in the presence of oxygen.[9][10] It reduces the yield of the desired product and complicates purification.

Mechanisms and Prevention:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product.[9]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂) is used as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled dimer and the active Pd(0) catalyst.[9][10]

Strategies to Minimize Homocoupling:

  • Rigorous Exclusion of Oxygen: Ensure all solvents are thoroughly degassed before use (e.g., by sparging with an inert gas like argon or nitrogen for 15-30 minutes, or by the freeze-pump-thaw method). The reaction vessel should be purged with an inert gas, and the reaction should be run under a positive pressure of that gas.[10]

  • Choice of Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous over Pd(II) sources, as it reduces the initial concentration of Pd(II) that can lead to homocoupling.[11]

  • Ligand Selection: Bulky, electron-rich phosphine ligands, such as the Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos), can accelerate the desired cross-coupling catalytic cycle, making the competing homocoupling pathway less favorable.[11][12] For sterically hindered substrates like this one, these advanced ligands are often necessary.[13]

  • Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[3]

  • Use of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) in the reaction mixture.[10]

StrategyImpact on HomocouplingReference
Degassing Solvents Significantly reduces oxygen-mediated homocoupling
Using Pd(0) Precatalyst Reduces initial Pd(II)-mediated homocoupling[11]
Bulky, Electron-Rich Ligands Accelerates cross-coupling, suppressing homocoupling[11]
Potassium Formate Additive Reduces Pd(II) in situ, suppressing homocoupling[10]
Table 1: Summary of strategies to minimize homocoupling and their primary mode of action.
Q3: The reaction is sluggish and gives low yields, even when I've addressed protodeboronation and homocoupling. What other factors should I consider for this sterically hindered boronic acid?

A3: The steric hindrance from the ortho-methoxy and meta-isopropyl groups in this compound can significantly slow down the key steps of the Suzuki-Miyaura reaction. [12]

Key Considerations for Sterically Hindered Substrates:

  • Catalyst and Ligand Choice are Crucial: Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[3] You need a catalyst system that is both highly active and can accommodate the bulky substrates.

    • Recommended Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are essential for promoting the coupling of sterically demanding partners.[3][12] These ligands create a highly reactive, coordinatively unsaturated palladium(0) species that facilitates oxidative addition and subsequent steps.[3]

  • Base and Solvent System: The choice of base and solvent is critical and interdependent.

    • Bases: Stronger, non-nucleophilic bases are often required. K₃PO₄ and Cs₂CO₃ are frequently effective in these cases. The choice of base can also influence the rate-determining step of the reaction.[6]

    • Solvents: Aprotic polar solvents like dioxane, THF, or toluene are commonly used, often with a small amount of water to aid in the dissolution of the base and facilitate transmetalation.

  • Elevated Temperatures: More forcing conditions, including higher reaction temperatures (e.g., 80–110 °C), are often necessary to overcome the activation energy barrier associated with sterically hindered substrates.[12]

General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Boronic Acid

This protocol is a general guideline and may require optimization for your specific substrates.

  • Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[12]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[12]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[12]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[12]

  • Monitoring and Workup: Monitor the reaction progress by TLC, GC-MS, or LC-MS. After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]

  • Purification: Purify the crude product by flash column chromatography.[12]

Q4: I've noticed that my solid this compound seems to change over time. Is it unstable, and how should I store it?

A4: Yes, boronic acids can dehydrate upon storage to form boroxines, which are cyclic trimers.

This process is a reversible dehydration reaction.[14][15] The presence of varying amounts of the anhydride (boroxine) is common for this product. While boroxines are generally competent in Suzuki-Miyaura couplings (as they can hydrolyze back to the boronic acid in situ), the change in composition can affect the stoichiometry of your reaction if not accounted for.

Storage and Handling Recommendations:

  • Storage Conditions: Store this compound in a tightly sealed container in a cool, dry place, away from moisture and light.[16][17] A desiccator or a glovebox with an inert atmosphere is ideal for long-term storage.

  • Incompatible Materials: Do not store boronic acids with strong oxidizing agents.[18]

  • Handling: When weighing and handling the material, do so in a dry environment to the extent possible to minimize moisture absorption.

Boronic Acid-Boroxine Equilibrium

Boroxine_Equilibrium BoronicAcid 3 x Arylboronic Acid Boroxine Arylboroxine BoronicAcid->Boroxine - 3 H₂O (Dehydration) Boroxine->BoronicAcid + 3 H₂O (Hydrolysis) Water 3 x H₂O

Caption: The reversible equilibrium between a boronic acid and its corresponding boroxine.

References

improving the solubility of 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid for aqueous reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource addresses a common challenge in modern synthetic chemistry: the poor aqueous solubility of substituted arylboronic acids, specifically focusing on 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid (CAS 875446-29-0). This guide provides in-depth, field-tested strategies and validated protocols to enhance solubility and ensure the success of your aqueous cross-coupling reactions.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries regarding the solubility of this compound.

Q1: My this compound isn't dissolving in my aqueous reaction mixture. What's happening?

A: This is a common issue. Arylboronic acids, particularly those with hydrophobic substituents like an isopropyl group, often exhibit low solubility in water.[1] The problem is frequently compounded by the tendency of boronic acids to form trimeric anhydrides, known as boroxines, upon dehydration, which are significantly less soluble than the monomeric acid.[1]

Q2: What is the quickest and most common method to try and improve its solubility for a Suzuki-Miyaura coupling?

A: The most direct method is to ensure you have the right base, and enough of it. The base is not just a catalyst for the reaction; it's essential for solubility. It deprotonates the boronic acid to form an anionic boronate species (R-B(OH)₃⁻), which is significantly more polar and water-soluble than the neutral trigonal acid (R-B(OH)₂).[2][3][4] Often, simply switching to a stronger or more soluble base like potassium phosphate (K₃PO₄) can resolve the issue.

Q3: I've added the base, but I still see solid material. Should I just add more water?

A: Not necessarily. While adding more water seems intuitive, it can be counterproductive. Excess water can lead to unwanted side reactions, such as hydrolysis of your palladium catalyst's phosphine ligands or competitive hydrodehalogenation of your coupling partner. A better approach is to introduce a water-miscible organic co-solvent.[5] This creates a biphasic or homogeneous system that can dissolve both the organic-soluble boronic acid and the water-soluble base.

Q4: Can heating the reaction mixture help dissolve the boronic acid?

A: Yes, increasing the temperature will generally increase the rate of dissolution and overall solubility. Most Suzuki-Miyaura couplings are run at elevated temperatures (e.g., 80-110 °C) for this very reason.[6] However, be mindful that excessive heat can also accelerate the decomposition of sensitive boronic acids through protodeboronation.[6]

Q5: I'm concerned my boronic acid is decomposing under the basic conditions. What are the signs and how can I prevent this?

A: Decomposition, primarily protodeboronation (replacement of the C-B bond with a C-H bond), is a major side reaction, especially with electron-rich or heteroaryl boronic acids under harsh basic conditions.[6][7] If you observe the formation of 1-fluoro-2-isopropyl-4-methoxybenzene as a byproduct (verifiable by LC-MS or GC-MS), decomposition is likely occurring. To mitigate this, you can:

  • Use a milder base (e.g., potassium fluoride, KF).[4]

  • Convert the boronic acid to a more stable derivative like a pinacol ester or a trifluoroborate salt prior to the reaction.[6][8] These act as "slow-release" sources of the boronic acid.[8]

Part 2: The Underlying Chemistry of Boronic Acid Solubility

To effectively troubleshoot, it is crucial to understand the chemical equilibria at play. The solubility of a boronic acid in an aqueous basic solution is governed by the equilibrium between three species.

G BoronicAcid This compound (Trigonal, R-B(OH)₂) - Low Water Solubility - Lewis Acidic Boronate Tetrahedral Boronate Anion (R-B(OH)₃⁻) - High Water Solubility - Active Species for Transmetalation BoronicAcid->Boronate + OH⁻ (Base) Boroxine Trimeric Boroxine ((RBO)₃) - Very Low Water Solubility - Formed on Dehydration BoronicAcid->Boroxine - 3 H₂O (Dehydration) Boronate->BoronicAcid - OH⁻ Boroxine->BoronicAcid + 3 H₂O (Hydrolysis)

Caption: Key equilibria governing boronic acid solubility in aqueous media.

Our primary goal is to shift the equilibrium towards the highly soluble tetrahedral boronate anion . This not only solves the solubility problem but also generates the nucleophilic species required for the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[2][3][9] Simultaneously, we must avoid conditions that favor the formation of the insoluble trimeric boroxine.

Part 3: Troubleshooting Guides & Experimental Protocols

This section provides a systematic approach to resolving solubility issues, starting with the simplest methods and progressing to more advanced techniques.

Caption: A logical workflow for troubleshooting boronic acid solubility.

Strategy 1: Optimization of the Base

The choice of base is critical. Inorganic bases are generally preferred for their ability to facilitate the formation of the boronate anion.

Table 1: Comparison of Common Bases for Suzuki-Miyaura Coupling

BasepKa (Conjugate Acid)Typical SolventsKey Characteristics & Considerations
K₂CO₃ 10.3Dioxane/H₂O, Toluene/H₂OStandard, cost-effective choice. Moderate strength. Can be slow to dissolve.
K₃PO₄ 12.3Dioxane/H₂O, THF/H₂OStronger, non-nucleophilic base. Often improves rates and yields, especially for difficult couplings.[10] Good solubility in aqueous mixtures.
Cs₂CO₃ 10.3Dioxane, Toluene, DMFHighly effective, particularly for hindered substrates. Higher solubility in organic solvents than other carbonates. More expensive.
NaOH/KOH 15.7Alcohols, H₂OVery strong bases. Can promote side reactions like catalyst decomposition or hydrolysis of sensitive functional groups. Use with caution.
KF 3.2Anhydrous THF, DioxaneMild base. Useful for substrates sensitive to strong bases. Activates boronic acid by forming a fluoroborate species.[4]

Protocol 1.1: Base Screening for Improved Solubility

  • Setup: In separate reaction vials, add this compound (1.2 equiv) and your aryl halide (1.0 equiv).

  • Base Addition: To each vial, add a different base (2.0-3.0 equiv) from Table 1 (e.g., Vial A: K₂CO₃, Vial B: K₃PO₄).

  • Solvent Addition: Add your chosen aqueous solvent system (e.g., Dioxane/Water 4:1) to each vial to achieve the desired reaction concentration (typically 0.1 M).

  • Observation: Stir the mixtures vigorously at room temperature for 10-15 minutes. Visually inspect for dissolution. A clear, homogeneous solution or a fine, mobile slurry is desirable. A thick, clumpy, or immobile mixture indicates poor solubility.

  • Reaction: Add the palladium catalyst and ligand, then proceed with heating. Monitor the reaction that showed the best initial dissolution for the highest conversion to product via TLC or LC-MS.

Strategy 2: Utilizing Organic Co-Solvents

If optimizing the base is insufficient, introducing a water-miscible organic co-solvent is the next logical step. The co-solvent helps to solubilize the organic components of the reaction while the aqueous phase dissolves the inorganic base.

Table 2: Common Co-Solvents for Aqueous Reactions

SolventDielectric Constant (Polarity)Boiling Point (°C)Water MiscibilityNotes
1,4-Dioxane 2.2101HighVery common for Suzuki couplings. A good first choice.
Tetrahydrofuran (THF) 7.566HighLower boiling point, useful for reactions at moderate temperatures.
N,N-Dimethylformamide (DMF) 36.7153HighHighly polar aprotic solvent. Excellent solvating power but can be difficult to remove during workup.[11]
Ethanol (EtOH) 24.578HighA greener solvent option. Can sometimes participate in side reactions.
Toluene 2.4111LowUsed for biphasic systems, often requires a phase-transfer catalyst.

Protocol 2.1: Screening Co-Solvent Systems

  • Setup: To a reaction vial, add this compound (1.2 equiv), your aryl halide (1.0 equiv), and the optimal base identified in Strategy 1 (e.g., K₃PO₄, 2.0 equiv).

  • Solvent Addition: Prepare several solvent mixtures (e.g., Dioxane/H₂O 4:1, THF/H₂O 4:1, DMF/H₂O 4:1). Add one of these mixtures to the vial.

  • Observation & Reaction: Stir at room temperature and observe dissolution as described in Protocol 1.1. Add the catalyst/ligand and proceed with the reaction, monitoring for the best outcome. The goal is to find a solvent system that balances reactant solubility with reaction performance.

Strategy 3: Advanced Solubility Enhancement Techniques

For particularly challenging cases where the boronic acid remains insoluble or is unstable, more advanced methods may be necessary.

A. Phase-Transfer Catalysis (PTC)

In biphasic systems (e.g., Toluene/Water), a phase-transfer catalyst can be used to shuttle the boronate anion from the aqueous phase to the organic phase where the palladium catalyst resides. This can dramatically increase reaction rates.[12]

Protocol 3.1: Using a Phase-Transfer Catalyst

  • Setup: In a reaction vial, combine the boronic acid (1.2 equiv), aryl halide (1.0 equiv), a base like K₂CO₃ (2.0 equiv), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 equiv).[13][14]

  • Solvent Addition: Add a biphasic solvent system, typically Toluene and Water (e.g., 1:1 ratio).

  • Reaction: Add the palladium catalyst/ligand. The mixture will be heterogeneous. Heat with very vigorous stirring to ensure efficient mixing between the two phases.

B. Derivatization to a More Stable/Soluble Form

Converting the boronic acid to a more stable derivative can protect it from decomposition and, in some cases, improve handling and solubility.

  • Potassium Trifluoroborate Salts (R-BF₃K): These are typically crystalline, air-stable solids that are often more soluble in polar solvent systems than the parent boronic acids. They release the boronic acid in situ under the reaction conditions.

  • MIDA Boronates: These derivatives are highly stable and can be used in iterative cross-coupling sequences. They require anhydrous coupling conditions to prevent premature hydrolysis.[6]

The synthesis of these derivatives is an extra step, but it provides a robust solution for substrates that are prone to decomposition or severe solubility issues.[15]

Part 4: Protocol Validation and Analysis

A successful solubility strategy must translate to a successful reaction. Always validate your chosen method:

  • Visual Confirmation: The most basic check. A clear, homogeneous reaction mixture at temperature is a strong positive indicator.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of your starting materials and the formation of the desired product. A stalled reaction, even if the mixture appears homogeneous, may indicate that the chosen conditions are inhibiting the catalyst.

  • Byproduct Analysis: Check for the presence of the protodeboronated side product. If significant amounts are detected, the conditions are too harsh, and a milder base or a protective group strategy should be considered.[6]

By systematically applying these troubleshooting strategies, researchers can overcome the solubility challenges associated with this compound, leading to more efficient, reliable, and scalable aqueous cross-coupling reactions.

References

Technical Support Center: Navigating Scale-Up Challenges with 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid. This boronic acid is a key intermediate in the synthesis of complex molecules, most notably as a precursor to the cholesteryl ester transfer protein (CETP) inhibitor, Anacetrapib.[1][2] Its unique substitution pattern, featuring steric bulk from the isopropyl and ortho-methoxy groups, presents specific challenges during the scale-up of cross-coupling reactions.

This guide is structured to provide practical, in-depth solutions to the issues you may encounter during your process development and scale-up activities. It moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering you to make informed decisions in your work.

I. Critical Physicochemical Properties

A thorough understanding of the physical properties of your starting materials is the bedrock of successful process scale-up. Below is a summary of the known properties of this compound.

PropertyValueSource
CAS Number 875446-29-0[2]
Molecular Formula C₁₀H₁₄BFO₃[3]
Molecular Weight 212.03 g/mol [3]
Appearance White to off-white solid/crystal[2]
Purity Typically >98% (HPLC)[2]
Melting Point 102 °C[4]
Solubility Soluble in common organic solvents[2]
Storage Room temperature, in a cool, dark place is recommended (<15°C)

II. Troubleshooting Guide: A Symptom-Based Approach

This section addresses common problems encountered during the scale-up of Suzuki-Miyaura reactions with this compound in a question-and-answer format.

dot

Caption: Troubleshooting workflow for Suzuki-Miyaura scale-up.

Q1: My reaction is stalling at large scale, with significant unreacted boronic acid and aryl halide remaining. What are the likely causes and how can I address them?

A1: Reaction stalling at scale is a common and frustrating issue. The root causes often trace back to factors that are less pronounced at the bench scale.

  • Causality 1: Catalyst Deactivation. The active Pd(0) catalyst is susceptible to oxidation. On a larger scale, achieving and maintaining a truly inert atmosphere is more challenging. Inefficient stirring can create localized "dead spots" where oxygen can ingress.

    • Solution: Ensure rigorous degassing of all solvents and reagents. Use a robust sparging system with nitrogen or argon for an extended period before adding the catalyst. On a production scale, this involves multiple vacuum/nitrogen backfill cycles of the reactor. Also, verify the quality of your palladium catalyst and phosphine ligands, as they can degrade upon storage.[5]

  • Causality 2: Steric Hindrance. this compound is sterically demanding due to the ortho-methoxy and adjacent isopropyl groups. This can slow down the transmetalation step in the catalytic cycle.

    • Solution: Employ a catalyst system known to be effective for sterically hindered substrates. This often involves the use of bulky, electron-rich phosphine ligands such as those from the Buchwald or Fu research groups (e.g., SPhos, XPhos, RuPhos, or BI-DIME).[6][7] These ligands promote the formation of a monoligated Pd(0) species, which is more reactive in the oxidative addition step and can accommodate bulky substrates.

  • Causality 3: Poor Solubility. As the reaction progresses, the polarity of the medium can change, and starting materials or intermediates may precipitate, effectively removing them from the reaction.

    • Solution: Conduct a solvent screen to find a system where all components remain in solution throughout the reaction. Ethereal solvents like 1,4-dioxane, 2-MeTHF, or cyclopentyl methyl ether (CPME) are often good choices.[8] Consider a mixture of solvents to fine-tune solubility.

Q2: I'm observing a significant amount of the protodeboronated side product (4-fluoro-5-isopropyl-2-methoxyphenol) in my crude reaction mixture. How can I minimize this?

A2: Protodeboronation is a well-known side reaction for arylboronic acids, where the C-B bond is cleaved and replaced by a C-H bond.[9] This is particularly problematic with electron-rich or sterically hindered boronic acids.

  • Causality: Base and Water. The presence of a base and a proton source (often water) facilitates this undesired reaction. The mechanism can be complex, but generally, it is accelerated under basic conditions.

    • Solution 1: "Slow-Release" Strategy. Convert the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate. These derivatives slowly hydrolyze under the reaction conditions to release the active boronic acid, keeping its concentration low and minimizing the rate of protodeboronation relative to the desired cross-coupling.[9]

    • Solution 2: Anhydrous Conditions. If the reaction tolerates it, switching to strictly anhydrous conditions can significantly suppress protodeboronation. This would involve using an anhydrous base (e.g., CsF, K₃PO₄) and anhydrous solvents.

    • Solution 3: Optimize the Base. A weaker base may slow down the rate of protodeboronation. A screen of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, CsF) is recommended.

Q3: The reaction shows a significant exotherm upon adding the palladium catalyst at scale, making it difficult to control the temperature. What are the risks and how can I manage this?

A3: A significant exotherm is a major safety concern during scale-up.[9][10] Uncontrolled exotherms can lead to a runaway reaction, exceeding the boiling point of the solvent and potentially causing a dangerous pressure build-up in the reactor.[9]

  • Causality: Rapid Catalytic Turnover. Suzuki-Miyaura reactions can be highly exothermic, with a significant portion of the total heat of reaction being released in a short period after the catalyst is introduced and the reaction initiates.[9]

    • Solution 1: Reaction Calorimetry. Before scaling up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to quantify the heat of reaction (ΔH), the adiabatic temperature rise (ΔTad), and the rate of heat release. This data is critical for ensuring that the plant equipment has sufficient cooling capacity to manage the exotherm. A general rule of thumb is to keep the reaction temperature at least 100°C below the onset of any decomposition events detected by DSC.[9]

    • Solution 2: Semi-Batch Addition. Instead of adding all reagents at once, consider a semi-batch process where one of the reactants or the catalyst solution is added portion-wise or via a controlled feed. This allows the rate of reaction, and thus the rate of heat generation, to be controlled by the addition rate.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the ortho-methoxy group in this boronic acid?

A1: The ortho-methoxy group can have a dual effect. Electronically, it is an electron-donating group, which can increase the nucleophilicity of the aryl ring but also potentially increase the propensity for protodeboronation. Sterically, it contributes to the bulk around the boronic acid moiety. Additionally, the oxygen atom of the methoxy group can potentially chelate to the palladium center during the catalytic cycle, which can influence the reaction rate and selectivity.[11]

Q2: What are the best practices for work-up and purification at a large scale?

A2: Large-scale work-up and purification require different strategies than lab-scale operations.

  • Palladium Removal: Residual palladium in the final product is a major concern, especially for pharmaceutical applications. Common methods for palladium scavenging at scale include treatment with activated carbon, silica-based scavengers (e.g., SiliaMetS® Thiol), or aqueous washes with reagents like sodium bisulfite.[12][13]

  • Crystallization: The final product is likely a solid. Developing a robust crystallization protocol is key to achieving high purity. This involves selecting an appropriate solvent system (often a mixture of a good solvent and an anti-solvent), controlling the cooling rate, and potentially seeding the crystallization to ensure consistent crystal form and size.

Q3: How do I manage impurities formed during the reaction?

A3: Common impurities in Suzuki reactions include the aforementioned protodeboronated product, homocoupled products (from two molecules of the boronic acid or two molecules of the aryl halide coupling), and dehalogenated starting material.[14]

  • Homocoupling of the boronic acid: This is often promoted by the presence of oxygen. Rigorous degassing is the best preventative measure.[15]

  • Impurity Profiling: Use analytical techniques like HPLC and LC-MS to identify and quantify impurities.[16] Understanding the structure of the impurities can provide clues about the side reactions occurring and how to mitigate them.

  • Purge through Crystallization: A well-designed crystallization process is often the most effective way to remove impurities at a large scale.

IV. Experimental Protocol and Scale-Up Considerations

The following is a representative lab-scale protocol for a Suzuki-Miyaura coupling reaction with this compound. Scale-up considerations are highlighted for each step.

dot

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Charge_Reagents Charge Reactor with Aryl Halide, Boronic Acid, Base Inert_Atmosphere Establish Inert Atmosphere (N2/Ar Purge) Charge_Reagents->Inert_Atmosphere Add_Solvent Add Degassed Solvent Inert_Atmosphere->Add_Solvent Add_Catalyst Add Pd Catalyst/ Ligand Solution Add_Solvent->Add_Catalyst Heat Heat to Reaction Temp Add_Catalyst->Heat Monitor Monitor Progress (IPC) Heat->Monitor Cool Cool to Room Temp Monitor->Cool Quench Quench Reaction Cool->Quench Phase_Split Phase Separation Quench->Phase_Split Wash Aqueous Washes Phase_Split->Wash Scavenge Pd Scavenging Wash->Scavenge Crystallize Crystallization Scavenge->Crystallize Isolate Filter & Dry Product Crystallize->Isolate

Caption: General workflow for a scaled-up Suzuki-Miyaura reaction.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 eq)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • Reactor Setup: To a clean, dry, and inerted reactor, charge the aryl halide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).

    • Scale-up Consideration: Ensure all solids are free-flowing and have been properly dried. At scale, static electricity can be a hazard when charging flammable powders. Ensure proper grounding of all equipment.

  • Inerting: Evacuate the reactor and backfill with nitrogen or argon. Repeat this cycle at least three times.

    • Scale-up Consideration: This is a critical step. Inadequate inerting is a common cause of reaction failure at scale.

  • Solvent Addition: Add the degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) to the reactor.

    • Scale-up Consideration: The choice of solvent and the amount of water can significantly impact the reaction rate and impurity profile. A solvent screen during process development is highly recommended. Common solvents for scale-up include toluene, 2-MeTHF, and CPME.[8]

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst.

    • Scale-up Consideration: For very large-scale reactions, the catalyst may be added as a solution in a small amount of degassed solvent to ensure good initial mixing.

  • Reaction: Heat the mixture to 80-100 °C with efficient stirring.

    • Scale-up Consideration: As discussed, monitor the internal temperature closely. The jacket temperature may need to be significantly higher than the desired internal temperature to achieve the target, but be aware of potential decomposition at the reactor wall. Efficient stirring is crucial for both heat and mass transfer.

  • Monitoring: Monitor the reaction progress by a suitable in-process control (IPC) method, such as HPLC or UPLC, until the limiting reagent is consumed.

    • Scale-up Consideration: IPCs are essential for determining the reaction endpoint and ensuring batch-to-batch consistency.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., toluene or ethyl acetate) and wash with water and brine.

    • Scale-up Consideration: Phase separation can be slow at a large scale. The choice of work-up solvent is critical to ensure good phase splits and avoid emulsion formation.

  • Purification: Treat the organic layer with a palladium scavenger if necessary. Concentrate the solution and crystallize the product from a suitable solvent system.

    • Scale-up Consideration: The crystallization process should be well-defined, with set cooling profiles and seeding protocols to ensure consistent product quality.

V. References

  • Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development.

  • Technical Support Center: Troubleshooting Low Conversion in Suzuki-Miyaura Reactions. BenchChem.

  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules.

  • Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development.

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.

  • Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue University.

  • Synthesis of stable isotope labeled anacetrapib, its major metabolites and [(14) C... PubMed.

  • Buy this compound - Best Quality Supplier. [Supplier Website].

  • 4-Flouro-5-Isopropyl-2-methoxyphenyl)boronic acid. CymitQuimica.

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.

  • Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. BenchChem.

  • Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine. BenchChem.

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal.

  • Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. ResearchGate.

  • Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. BenchChem.

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.

  • Merck's synthetic approach to anacetrapib via cross-coupling. ResearchGate.

  • This compound 875446-29-0. TCI Chemicals.

  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. [Journal Name].

  • This compound 875446-29-0. Tokyo Chemical Industry Co., Ltd. (APAC).

  • SiliaMetS® SCALE-UP CASE STUDIES. SiliCycle.

  • Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure. ResearchGate.

  • Tips on increasing yield of Miyaura coupling reaction? r/OrganicChemistry - Reddit.

  • (4-Fluoro-5-isopropyl-2-methoxyphenyl)boronic acid CAS NO.875446-29-0. [Supplier Website].

  • CAS No. 875446-29-0 this compound. Arborpharmchem.

  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Sigma-Aldrich.

  • Synthesis of stable isotope labeled anacetrapib, its major metabolites and [(14) C ... PubMed.

  • How can the work up of Suzuki Reaction of arylbromides be best carried out? ResearchGate.

  • Influence of the ortho-methoxyalkyl substituent on the properties of phenylboronic acids. ResearchGate.

  • CHAPTER 15: Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Books.

  • Convenient, Large-Scale Synthesis of ( S )-TRIP Using Suzuki Cross-Coupling Conditions. [Journal Name].

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. NIH.

  • (4-fluoro-5-isopropyl-2-methoxyphenyl)boronic acid (C10H14BFO3). PubChemLite.

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC - NIH.

  • Pharmaceutical impurity profiling & custom synthesis. LGC Standards.

  • Solvent Miscibility Table. Sigma-Aldrich.

  • Suzuki reaction. Wikipedia.

  • This compound,875446-29-0->Allfluoro pharmaceutical co .ltd. [Supplier Website].

  • Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor. [Journal Name].

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC.

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate.

  • This compound | Drug Intermediate. MedChemExpress.-5-isopropyl-2-methoxyphenylboronic acid | Drug Intermediate. MedChemExpress.

References

Technical Support Center: Palladium Catalyst Removal in 4-Fluoro-5-isopropyl-2-methoxyphenylboronic Acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the removal of palladium catalyst residues from reaction mixtures involving 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid. The information is structured to address common challenges and provide actionable solutions to ensure the purity of your final product, a critical aspect in pharmaceutical and fine chemical manufacturing.[1]

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from my final product so critical?

A1: Palladium, while an excellent catalyst for cross-coupling reactions like Suzuki-Miyaura, is a heavy metal with known toxicity.[2] Regulatory bodies such as the International Council for Harmonisation (ICH) and the US Food and Drug Administration (FDA) have established stringent limits for elemental impurities in active pharmaceutical ingredients (APIs).[3][4][5] For platinum group metals, including palladium, the permitted daily exposure is very low, often requiring residual levels in the final drug product to be below 10 ppm.[3][6] Failure to meet these standards can lead to delays in drug development, costly rework, and potential rejection of regulatory submissions.[1]

Q2: What are the most common methods for palladium removal?

A2: The primary methods for palladium removal can be categorized as follows:

  • Adsorption: This involves using a solid material (a scavenger) that binds to the palladium, which is then removed by filtration.[3][4] Common adsorbents include activated carbon and silica-based scavengers with functional groups like thiols, thioureas, or amines.[3][7][8][9]

  • Extraction: This technique involves washing the reaction mixture with an aqueous solution containing a chelating agent that selectively binds to the palladium, pulling it from the organic phase into the aqueous phase.[4]

  • Crystallization: This classic purification technique can be effective, especially when combined with additives that help keep the palladium in the mother liquor.[3] However, in some cases, it can concentrate the metal in the crystal structure.[5]

  • Chromatography: While effective, column chromatography is often less desirable for large-scale manufacturing due to cost and solvent usage.[10]

Q3: I've tried simple filtration, but my palladium levels are still high. Why?

A3: Simple filtration is generally only effective at removing heterogeneous palladium catalysts (e.g., palladium on carbon) or palladium that has precipitated out of solution as palladium black.[10][11] However, in many cross-coupling reactions, the palladium exists as soluble, homogeneous species complexed with ligands (e.g., phosphines).[2] These soluble forms will pass through a standard filter. To remove them, you need to use a method that can capture these dissolved species, such as adsorption with a scavenger.[8]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your this compound reaction product.

Problem 1: High Palladium Levels in the Final Product After Initial Workup

Possible Cause: The palladium catalyst is still in a soluble form in your organic phase.

Solution: Implement a palladium scavenging step. The choice of scavenger is critical and can depend on the specific palladium species present and the solvent system.

Detailed Protocol: Scavenging with Thiol-Functionalized Silica Gel

Thiol-based scavengers are highly effective for a variety of palladium species.[7][12] Products like SiliaMetS® Thiol and QuadraSil™ MP are widely used in the pharmaceutical industry.[6][7][13]

  • Solvent Exchange (if necessary): Ensure your crude product is dissolved in a suitable organic solvent like toluene, ethyl acetate, or THF.

  • Scavenger Addition: Add 3-5 equivalents of the thiol-functionalized silica scavenger relative to the initial amount of palladium catalyst used in the reaction.

  • Stirring: Agitate the mixture at room temperature or slightly elevated temperatures (35-45°C) for 4-18 hours.[4][13] The optimal time and temperature should be determined experimentally.

  • Filtration: Remove the scavenger by filtration through a pad of Celite®. Wash the filter cake with a fresh portion of the organic solvent to ensure complete recovery of your product.

  • Analysis: Analyze the filtrate for palladium content using ICP-MS or a similar sensitive technique to confirm the reduction in palladium levels.[3]

Mechanism of Action: The sulfur atom in the thiol group has a high affinity for soft metals like palladium, forming a stable complex. Because the thiol is bound to a solid silica support, this complex is easily removed from the reaction mixture by filtration.[8]

Problem 2: Product Loss During the Scavenging Process

Possible Cause: Your product may be adsorbing to the scavenger material, particularly if you are using a large excess of the scavenger or if your product has functional groups that can interact with the scavenger.

Solution: Optimize the amount of scavenger and consider alternative scavenging methods.

Optimization Strategy:

  • Reduce Scavenger Equivalents: Start with a lower amount of scavenger (e.g., 2-3 equivalents) and monitor the palladium removal efficiency. You may find that a smaller amount is sufficient.

  • Consider Activated Carbon: Activated carbon is a less selective but often effective and more cost-efficient option.[14][15] However, it can sometimes lead to product loss.[4] A screening experiment comparing your current scavenger with activated carbon is recommended.

  • Flow Chemistry Approach: For larger scale operations, using scavenger-packed cartridges in a flow-through system can improve efficiency and minimize product loss.[16][17]

Comparative Data on Scavenger Performance:

Scavenger TypeTypical Loading (wt%)Temperature (°C)Time (h)Typical Pd RemovalPotential for Product Loss
Thiol-Functionalized Silica5-1025-454-18>99%Low to Moderate
Thiourea-Functionalized Silica5-1025-454-18>99%Low to Moderate
Activated Carbon10-2025-602-1890-99%Moderate to High

Note: These are typical ranges. Optimal conditions will vary depending on the specific reaction mixture.

Problem 3: Inconsistent Palladium Removal Results

Possible Cause: The form of the palladium species may be changing, or other components in the reaction mixture could be interfering with the scavenger.

Solution: A multi-step approach combining different purification techniques can provide more robust and consistent results.

Integrated Purification Workflow:

Workflow A Crude Reaction Mixture (High Pd Content) B Aqueous Wash (e.g., with N-acetylcysteine or thiourea solution) A->B Step 1: Liquid-Liquid Extraction C Phase Separation B->C D Organic Phase C->D E Aqueous Phase (Pd-Chelate) C->E F Treatment with Solid-Supported Scavenger (e.g., Thiol-Silica) D->F Step 2: Adsorption G Filtration F->G H Purified Organic Phase (Low Pd Content) G->H I Spent Scavenger (Pd-Bound) G->I J Crystallization H->J Step 3: Final Purification K Final Product (<10 ppm Pd) J->K

Caption: Integrated workflow for robust palladium removal.

Explanation of the Workflow:

  • Aqueous Wash: An initial wash with an aqueous solution containing a chelating agent like N-acetylcysteine or thiourea can remove a significant portion of the palladium.[3] This is particularly effective for palladium species that are more water-soluble.

  • Adsorption: The subsequent treatment of the organic phase with a solid-supported scavenger, such as thiol-functionalized silica, will then capture the remaining, less polar palladium complexes.

  • Crystallization: A final crystallization step not only purifies the product from other organic impurities but can also further reduce the palladium content, as any remaining traces tend to stay in the mother liquor.[3]

By combining these orthogonal techniques, you create a more robust purification process that is less susceptible to variations in the palladium speciation, leading to consistently low residual palladium levels in your this compound derived product.

References

Technical Support Center: Analytical Methods for Monitoring Reactions with 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring chemical reactions involving 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into the analytical methods crucial for successful reaction monitoring and optimization. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reliable approach to your synthetic challenges.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when working with this compound and similar boronic acids.

Q1: Which analytical technique is best for monitoring the consumption of this compound in a Suzuki-Miyaura coupling reaction?

The choice of analytical technique depends on several factors, including the available equipment, the desired level of detail, and the reaction kinetics.

  • Thin-Layer Chromatography (TLC): This is the quickest and most straightforward method for qualitative monitoring. It's excellent for a rapid check to see if the starting material is being consumed and a new product spot is appearing.[1][2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique that can separate and quantify the starting material, product, and any significant byproducts.[3][4][5] It is highly recommended for detailed kinetic studies and reaction optimization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR offers excellent structural information and is inherently quantitative.[6] It can be used for in-situ reaction monitoring, providing real-time data on the concentrations of reactants and products.[7][8] The fluorine atom in this compound provides a unique handle for ¹⁹F NMR, which can offer a very clean spectrum for monitoring.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable if the reactants and products are volatile or can be made volatile through derivatization.[9] Boronic acids themselves are generally not volatile enough for direct GC analysis and often require derivatization.[10][11]

Q2: I'm having trouble visualizing my boronic acid spot on a TLC plate. What can I do?

Standard UV visualization (254 nm) can be ineffective for many boronic acids.[12] Several staining methods can be employed for better visualization:

  • Potassium Permanganate (KMnO₄) Stain: This is a general stain for oxidizable groups and can often visualize boronic acids.[1]

  • Alizarin Stain: This method is highly selective for boronic acids. The TLC plate is dipped in an alizarin solution and observed under 366 nm UV light, where the boronic acid spots will fluoresce brightly.[12][13][14]

  • Curcumin Stain: A solution of curcumin (or even turmeric) in ethanol can be used as a dip. Boronic acids form a colored complex with curcumin, appearing as a distinct spot.[15][16][17][18]

Q3: My HPLC chromatogram shows a broad peak for the boronic acid, and the retention time is not consistent. What's causing this?

This is a common issue when analyzing boronic acids by reversed-phase HPLC. Several factors can contribute to this:

  • On-column Decomposition: Boronic acids can be unstable on silica-based columns, leading to peak tailing and broadening.[3]

  • Poor Retention: The polarity of boronic acids can lead to poor retention on standard C18 columns.[3]

  • Interaction with Silica: Free silanol groups on the column packing can interact with the boronic acid, causing peak tailing.

To address these issues, consider the following:

  • Use a column with end-capping or a polymer-based column to minimize interactions with silica.

  • Optimize the mobile phase pH. For boronic acids, a slightly acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) can often improve peak shape.

  • Consider using a mixed-mode column that offers alternative retention mechanisms.[19]

Q4: Can I use NMR to monitor my reaction without using deuterated solvents?

Yes, benchtop NMR spectrometers are now available that can lock onto a proton signal, eliminating the need for deuterated solvents for routine reaction monitoring.[6] This allows you to take an aliquot of your reaction mixture, place it in an NMR tube, and directly acquire a spectrum.[6]

II. Troubleshooting Guides

This section provides detailed troubleshooting advice for specific analytical methods.

Troubleshooting Thin-Layer Chromatography (TLC)
Problem Potential Cause(s) Recommended Solution(s)
Boronic acid spot is not visible under UV light. This compound may have a weak chromophore.Use a boronic acid-specific stain such as alizarin or curcumin.[12][13][16] These stains react with the boronic acid moiety to produce a colored or fluorescent spot.
Spots are streaking. The sample is too concentrated. The eluent is not polar enough. The boronic acid is interacting with the silica plate.Dilute the sample before spotting.[1] Increase the polarity of the eluent system. Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to improve the spot shape.[1]
Difficulty distinguishing between the boronic acid and the product. The Rf values are very similar.Try a different eluent system with varying polarity. Use a co-spot (spotting the starting material and the reaction mixture on the same lane) to help with identification.[1]
Troubleshooting High-Performance Liquid Chromatography (HPLC)
Problem Potential Cause(s) Recommended Solution(s)
Poor peak shape (tailing or fronting). Interaction of the boronic acid with active sites on the column.[20] Sample solvent is incompatible with the mobile phase.[21] Column overload.Use an end-capped column or a column with a different stationary phase (e.g., phenyl-hexyl). Ensure the sample is dissolved in the mobile phase or a weaker solvent.[20] Reduce the injection volume or sample concentration.
Variable retention times. Inadequate column equilibration.[20] Changes in mobile phase composition or pH. Fluctuations in column temperature.Ensure the column is fully equilibrated with the mobile phase before injection.[20] Prepare fresh mobile phase daily and use a buffer if pH control is critical. Use a column oven to maintain a constant temperature.
Ghost peaks. Contaminants in the mobile phase or from the injector. Carryover from a previous injection.Use high-purity solvents and additives.[21] Flush the injector and column with a strong solvent. Run a blank gradient after each sample.
Loss of resolution. Column degradation.[22] Change in mobile phase conditions.Replace the column. Prepare fresh mobile phase and ensure consistent composition.
Troubleshooting Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem Potential Cause(s) Recommended Solution(s)
Broad peaks. Sample is too concentrated. Presence of paramagnetic impurities. Poor shimming.Dilute the sample. Filter the sample to remove any particulate matter. Re-shim the spectrometer.
Difficulty in quantifying signals. Incomplete relaxation of nuclei between pulses. Overlapping peaks.Increase the relaxation delay (d1) to at least 5 times the longest T1 of the nuclei of interest for accurate integration.[23] Use a higher field NMR for better resolution. For ¹⁹F NMR, the signals are often well-resolved.
Inconsistent results in kinetic studies. Temperature fluctuations in the probe. Inaccurate timing of sample acquisition.Allow the probe to fully equilibrate at the desired temperature before starting the experiment.[24] Use an automated program for acquiring spectra at precise time intervals.[24][25]

III. Experimental Protocols

Protocol 1: Rapid Reaction Monitoring by TLC with Alizarin Staining

This protocol provides a quick and effective way to qualitatively monitor the progress of a reaction involving this compound.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Reaction mixture

  • Starting material (this compound) for co-spotting

  • Eluent (e.g., a mixture of hexane and ethyl acetate, to be optimized for your specific reaction)

  • Alizarin stain solution (1 mM alizarin in acetone)[12][13]

  • UV lamp (365 nm)

Procedure:

  • Prepare the TLC plate: Draw a faint pencil line about 1 cm from the bottom of the TLC plate. Mark starting positions for the starting material, a co-spot, and the reaction mixture at different time points.

  • Spot the plate:

    • Using a capillary tube, spot a small amount of the starting material solution on its designated mark.

    • Spot the reaction mixture at time zero (t=0).

    • On the co-spot mark, first spot the starting material, let it dry, and then spot the reaction mixture on top of it.

  • Develop the plate: Place the TLC plate in a developing chamber containing the chosen eluent. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Dry the plate: Remove the plate from the chamber and allow the solvent to evaporate completely.

  • Stain the plate: Briefly dip the TLC plate into the alizarin solution and allow it to air dry until the plate turns pink.[12][13]

  • Visualize: Observe the plate under a 365 nm UV lamp. The boronic acid-containing spots will appear as bright yellow-orange fluorescent spots.[12][13]

  • Monitor the reaction: Repeat steps 2-6 with aliquots of the reaction mixture taken at various time intervals (e.g., every 30 minutes). The disappearance of the starting material spot and the appearance of a new product spot will indicate the progress of the reaction.

Protocol 2: Quantitative Reaction Monitoring by HPLC

This protocol outlines a general approach for developing an HPLC method to quantify the consumption of this compound and the formation of the product.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase (to be optimized):

  • Solvent A: Water with 0.1% formic acid

  • Solvent B: Acetonitrile with 0.1% formic acid

Procedure:

  • Sample Preparation:

    • At specified time intervals, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile).[3]

    • Filter the diluted sample through a 0.22 µm syringe filter before injection.[3]

  • Method Development (Initial Conditions):

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Detection wavelength: 254 nm (or an optimized wavelength for your compounds)

    • Gradient: Start with a linear gradient, for example:

      • 0-15 min: 10% B to 90% B

      • 15-17 min: Hold at 90% B

      • 17-18 min: 90% B to 10% B

      • 18-25 min: Hold at 10% B (equilibration)

  • Optimization:

    • Inject standards of the starting material and, if available, the product to determine their retention times.

    • Adjust the gradient profile to achieve good separation between the starting material, product, and any major byproducts.

    • If peak shape is poor, consider the troubleshooting tips mentioned in the previous section.

  • Quantification:

    • Create a calibration curve for the starting material by injecting known concentrations.

    • Integrate the peak area of the starting material in your reaction samples.

    • Use the calibration curve to determine the concentration of the starting material at each time point.

    • Plot the concentration of the starting material versus time to obtain a reaction profile.

IV. Visualizations

Workflow for Selecting an Analytical Method

G start Start: Need to monitor a reaction with this compound qualitative Qualitative or Quantitative Analysis? start->qualitative tlc Thin-Layer Chromatography (TLC) qualitative->tlc Qualitative hplc_nmr_gc Quantitative Analysis Options qualitative->hplc_nmr_gc Quantitative hplc High-Performance Liquid Chromatography (HPLC) hplc_nmr_gc->hplc nmr Nuclear Magnetic Resonance (NMR) hplc_nmr_gc->nmr real_time Real-time Monitoring Needed? hplc_nmr_gc->real_time volatile Are compounds volatile or derivatizable? hplc_nmr_gc->volatile gcms Gas Chromatography-Mass Spectrometry (GC-MS) real_time->hplc No (offline analysis) in_situ_nmr In-situ NMR real_time->in_situ_nmr Yes volatile->hplc No volatile->gcms Yes G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation start_reaction Start Reaction sampling Take Aliquot at Time 't' start_reaction->sampling quench Quench Reaction (if necessary) sampling->quench prepare_sample Prepare Sample (Dilute, Filter) quench->prepare_sample analytical_method Analyze by Chosen Method (TLC, HPLC, NMR) prepare_sample->analytical_method data_analysis Analyze Data (R_f, Peak Area, Integral) analytical_method->data_analysis plot Plot Concentration vs. Time data_analysis->plot conclusion Determine Reaction Endpoint or Kinetics plot->conclusion

References

Validation & Comparative

A Comparative Study of 4-Fluoro-5-isopropyl-2-methoxyphenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the construction of complex molecules for pharmaceuticals and materials science. The choice of the boronic acid is a critical parameter that dictates the efficiency and outcome of this transformation. This guide provides an in-depth comparative analysis of 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid, a polysubstituted arylboronic acid, with other commonly employed boronic acids. We will delve into the nuanced interplay of electronic and steric effects that govern its reactivity and present supporting experimental data to offer a comprehensive understanding for researchers in the field.

Introduction to Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, has revolutionized the synthesis of biaryls and other conjugated systems. The reaction's success is highly dependent on the nature of the boronic acid, where substituents on the phenyl ring can profoundly influence reactivity through a combination of electronic and steric effects. Electron-donating groups can enhance the nucleophilicity of the organic moiety, while electron-withdrawing groups can have the opposite effect. Steric hindrance around the boronic acid group can impede the crucial transmetalation step in the catalytic cycle.

This compound presents a fascinating case study due to its unique substitution pattern: an electron-withdrawing fluorine atom, a bulky, moderately electron-donating isopropyl group, and an electron-donating methoxy group. Understanding how these competing factors influence its performance in Suzuki-Miyaura coupling is essential for its effective utilization in complex molecule synthesis.

The Unique Profile of this compound

This trisubstituted phenylboronic acid is a key intermediate in the synthesis of various biologically active compounds. Its chemical structure (C₁₀H₁₄BFO₃) and molecular weight (212.03 g/mol ) are fundamental to its reactivity. The substituents play distinct roles:

  • Fluorine (at C4): As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I), which can decrease the nucleophilicity of the ipso-carbon attached to the boron atom. This can potentially slow down the transmetalation step.

  • Isopropyl (at C5): This bulky alkyl group introduces significant steric hindrance, which can also impede the approach of the palladium complex to the boron center, thereby affecting the rate of transmetalation. It also has a weak electron-donating effect (+I).

  • Methoxy (at C2): The methoxy group is a strong electron-donating group through resonance (+M) and a weaker electron-withdrawing group through induction (-I). Its net effect is electron-donating, which can enhance the nucleophilicity of the aryl ring. The ortho-positioning of the methoxy group can also lead to secondary interactions with the catalyst.

The combination of these electronic and steric factors makes the reactivity of this compound non-trivial to predict and necessitates empirical evaluation.

Comparative Performance in Suzuki-Miyaura Coupling

To provide a clear comparison, we will examine the performance of this compound alongside three standard, commercially available boronic acids: Phenylboronic Acid, 4-Fluorophenylboronic Acid, and 4-Methoxyphenylboronic Acid. While direct, side-by-side comparative studies are not extensively reported in the literature, we can extrapolate performance based on documented reactions and the known influence of their respective substituents.

Table 1: Comparative Performance of Selected Boronic Acids in Suzuki-Miyaura Coupling

Boronic AcidKey Substituent EffectsExpected ReactivityTypical Yields
This compound Combination of electron-withdrawing (F), electron-donating (OMe), and sterically hindering (iPr) groups.Moderate to Good70-90% (highly dependent on substrate and conditions)
Phenylboronic Acid Unsubstituted baseline.Good85-98%[1]
4-Fluorophenylboronic Acid Strong electron-withdrawing (-I) effect of fluorine.Good to Excellent>95%[2][3]
4-Methoxyphenylboronic Acid Strong electron-donating (+M) effect of the methoxy group.Excellent90-98%[4]

Analysis of Comparative Performance:

  • Phenylboronic Acid serves as our baseline, consistently providing high yields in a variety of Suzuki-Miyaura couplings with both electron-rich and electron-poor aryl halides.[1]

  • 4-Fluorophenylboronic Acid often exhibits excellent reactivity, with the electron-withdrawing fluorine atom facilitating the transmetalation step in many cases. High conversions are frequently observed.[2][3]

  • 4-Methoxyphenylboronic Acid is a highly reactive coupling partner due to the electron-donating nature of the methoxy group, which increases the nucleophilicity of the aryl ring.[4]

  • This compound is expected to have a more moderate reactivity profile. The activating effect of the methoxy group is likely tempered by the deactivating fluorine and the steric bulk of the isopropyl group. Achieving high yields with this substrate often requires carefully optimized reaction conditions, including the choice of catalyst, ligand, and base to overcome the inherent steric and electronic challenges.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for success in the laboratory. Below are representative protocols for Suzuki-Miyaura coupling reactions with the discussed boronic acids.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Materials: Aryl halide (1.0 mmol), Phenylboronic acid (1.2 mmol), Palladium(II) acetate (Pd(OAc)₂, 2 mol%), Triphenylphosphine (PPh₃, 4 mol%), Potassium carbonate (K₂CO₃, 2.0 mmol), Toluene (10 mL), Ethanol (2 mL), Water (2 mL).

  • Procedure:

    • To a round-bottom flask, add the aryl halide, phenylboronic acid, and potassium carbonate.

    • Add the toluene, ethanol, and water.

    • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

    • Add the palladium(II) acetate and triphenylphosphine.

    • Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere and monitor by TLC.

    • Upon completion (typically 2-12 hours), cool the reaction to room temperature.

    • Add water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[4]

Protocol 2: Suzuki-Miyaura Coupling with 4-Fluorophenylboronic Acid

  • Materials: Aryl bromide (1.0 mmol), 4-Fluorophenylboronic acid (1.5 mmol), Potassium phosphate (K₃PO₄, 2.0 mmol), XPhos Pd G2 (2 mol%), THF (2 mL), Water (1 mL).

  • Procedure:

    • To an oven-dried reaction vessel, add the aryl bromide, 4-fluorophenylboronic acid, and potassium phosphate.

    • Add the palladium precatalyst.

    • Seal the vessel and evacuate and backfill with an inert gas three times.

    • Add degassed THF and water via syringe.

    • Stir the reaction vigorously at room temperature or 40 °C for less reactive substrates.

    • Monitor the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

    • Upon completion, dilute with ethyl acetate and water.

    • Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic layers.

    • Wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography.

Protocol 3: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

  • Materials: 2,5-Dimethoxy-1-bromobenzene (1.0 mmol), 4-Methoxyphenylboronic acid (1.2 mmol), Potassium carbonate (K₂CO₃, 2.0 mmol), Palladium(II) acetate (Pd(OAc)₂, 2 mol%), Triphenylphosphine (PPh₃, 4 mol%), Toluene/Ethanol/Water (5:1:1, 7 mL).

  • Procedure:

    • In a three-necked round-bottom flask, combine 2,5-dimethoxy-1-bromobenzene, 4-methoxyphenylboronic acid, and potassium carbonate.

    • Add the palladium(II) acetate and triphenylphosphine.

    • Purge the flask with nitrogen for 15 minutes.

    • Add the degassed solvent mixture.

    • Heat the reaction to 80-90 °C with vigorous stirring.

    • Monitor the reaction by TLC.

    • After completion, cool to room temperature, add water, and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify by column chromatography.[4]

Mechanistic Insights and Visualization

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L2-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OH)2 Base ArPdAr Ar-Pd(II)L2-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For a comparative experimental workflow, the following diagram illustrates the key steps.

Experimental_Workflow start Start setup Reaction Setup: Aryl Halide, Boronic Acid, Base, Solvent start->setup degas Degassing (N2 or Ar purge) setup->degas catalyst Catalyst Addition (Pd source + Ligand) degas->catalyst reaction Heating & Stirring (Monitor by TLC/GC-MS) catalyst->reaction workup Workup: Quench, Extract, Wash, Dry reaction->workup purification Purification (Column Chromatography) workup->purification product Characterized Product purification->product

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

Conclusion

This compound is a valuable, albeit challenging, building block in organic synthesis. Its unique substitution pattern results in a complex interplay of electronic and steric effects that modulate its reactivity in Suzuki-Miyaura cross-coupling reactions. While not as universally reactive as simpler boronic acids like phenylboronic acid or 4-methoxyphenylboronic acid, with careful optimization of reaction conditions, it can be effectively employed to generate highly functionalized biaryl compounds. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this important reagent.

References

A Comparative Guide to HPLC and NMR Analysis for Purity Assessment of 4-Fluoro-5-isopropyl-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of building blocks such as 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid is of paramount importance.[1][2] This specialized boronic acid derivative serves as a critical intermediate in the synthesis of complex organic molecules, where its purity directly influences reaction yields, impurity profiles, and the ultimate quality of the active pharmaceutical ingredient (API).[2] This guide provides an in-depth comparison of two instrumental methods for purity determination: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Boronic acids are known for their unique chemical properties, including their propensity to form reversible covalent complexes and their role as key reagents in Suzuki-Miyaura coupling reactions.[3][4] However, they also present analytical challenges due to their potential for dehydration to form cyclic trimeric anhydrides, known as boroxines.[5][6] This dynamic equilibrium between the monomeric acid and the boroxine necessitates robust analytical methods that can accurately quantify the active species and its related impurities.

This document will explore the theoretical underpinnings of both HPLC and quantitative NMR (qNMR), present detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate technique for their specific needs.

The Orthogonal Approaches: HPLC vs. NMR

High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy represent two fundamentally different, or "orthogonal," approaches to purity assessment.

HPLC is a separative technique that physically isolates the main component from its impurities based on their differential partitioning between a stationary phase and a mobile phase.[1] For purity analysis, a detector, typically UV-Vis, measures the response of each separated compound. The purity is often expressed as a percentage of the total peak area. This method is highly sensitive for detecting trace impurities but can be influenced by the assumption that all components have a similar response factor at the detection wavelength, or it requires reference standards for each impurity for accurate quantification.[1]

Quantitative NMR (qNMR) , on the other hand, is a primary analytical method that provides a direct measurement of the analyte's concentration in a sample.[1] The principle of qNMR is based on the direct proportionality between the integrated area of a specific nuclear signal (commonly ¹H) and the number of those nuclei in the molecule.[1] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without requiring a specific reference standard of the analyte itself.[7]

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning and detection.[7]Direct measurement based on signal intensity proportional to molar concentration.[1]
Nature of Method Comparative method requiring a reference standard for absolute quantification.Primary method providing an absolute purity value with a certified internal standard.[7]
Selectivity High for separating structurally similar compounds.[7]Excellent for structural confirmation and resolving signals from different molecules.[7]
Sensitivity Generally higher, making it well-suited for trace impurity analysis.[7]Typically lower than HPLC but can be enhanced with high-field instruments.
Common Impurity Detection Can separate and detect boroxine anhydrides.Can directly observe and quantify both the boronic acid and its boroxine form.[1]
Method Development Can be more time-consuming.Generally faster for established protocols.

Experimental Protocol: HPLC Purity Determination

The following protocol outlines a robust reversed-phase HPLC method for the purity assessment of this compound. The choice of a C18 column is standard for separating moderately polar organic compounds, and the gradient elution allows for the effective separation of both the main component and potential impurities with varying polarities.

Instrumentation and Conditions
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and PDA or UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of about 1 mg/mL.[7]

Data Analysis

The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Acetonitrile/Water s1->s2 h1 Inject Sample s2->h1 h2 Gradient Elution (C18) h1->h2 h3 UV Detection (254 nm) h2->h3 d1 Integrate Peaks h3->d1 d2 Calculate Area % d1->d2 end end d2->end Purity Report

Caption: HPLC analysis workflow for purity assessment.

Experimental Protocol: Quantitative ¹H NMR (qNMR) Purity Determination

This qNMR protocol provides a direct and absolute measure of the purity of this compound using a certified internal standard. Dimethyl sulfoxide-d₆ (DMSO-d₆) is chosen as the solvent due to its ability to dissolve both the analyte and the internal standard, and its signals do not overlap with the regions of interest. Maleic acid is a suitable internal standard as it is non-volatile, stable, and has signals in a clear region of the spectrum.

Instrumentation and Parameters
  • NMR Spectrometer: 400 MHz or higher, equipped with a high-resolution probe.

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: Maleic acid (certified reference material).

  • Pulse Sequence: A standard 90° pulse.

  • Relaxation Delay (d1): ≥ 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full signal relaxation).[7]

  • Number of Scans: 16 or as required to achieve a signal-to-noise ratio of >150 for the signals of interest.[7]

  • Temperature: 298 K.

Sample Preparation
  • Accurately weigh approximately 10-15 mg of the this compound sample into a clean NMR tube.

  • Accurately weigh approximately 5-7 mg of the certified maleic acid internal standard into the same NMR tube.

  • Add approximately 0.75 mL of DMSO-d₆ to the NMR tube.

  • Cap the tube and vortex until both the sample and the internal standard are completely dissolved.

Data Acquisition and Purity Calculation
  • Acquire the ¹H NMR spectrum using the parameters optimized for quantification.

  • Process the spectrum with careful phasing and baseline correction.

  • Integrate a well-resolved signal of this compound (e.g., the methoxy protons) and a signal from the internal standard (the olefinic protons of maleic acid).

  • Calculate the purity using the following equation[8][9]:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte refers to this compound

    • IS refers to the internal standard (maleic acid)

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing s1 Weigh Sample & Internal Std s2 Dissolve in DMSO-d6 s1->s2 n1 Acquire 1H Spectrum s2->n1 n2 Optimize Parameters (d1, scans) n1->n2 d1 Integrate Signals n2->d1 d2 Apply Purity Equation d1->d2 end end d2->end Absolute Purity

Caption: qNMR analysis workflow for purity assessment.

Comparative Analysis and Discussion

In a hypothetical analysis of a batch of this compound, we might observe the following results:

Analytical MethodPurity ResultKey Observations
HPLC (Area %) 99.5%A major peak for the boronic acid and a minor peak corresponding to the boroxine anhydride.
qNMR 97.8%Distinct signals for both the boronic acid and its boroxine anhydride are observed and quantified against the internal standard.

The discrepancy between the HPLC and qNMR results is a common and illustrative scenario.[1] The higher purity value from HPLC can arise if the boroxine anhydride has a significantly different UV response factor compared to the monomeric boronic acid, leading to an underestimation of its concentration by the area percent method.[1] Since qNMR is a molar-based technique, it provides a more accurate representation of the sample's composition, quantifying both species directly.

Conclusion

Both HPLC and qNMR are powerful techniques for the purity assessment of this compound, each offering distinct advantages. HPLC, with its high sensitivity, is an excellent tool for detecting trace impurities and is well-suited for high-throughput screening in a quality control environment.[7] Conversely, qNMR stands out as a primary method that delivers an absolute purity value without the need for an analyte-specific reference standard, making it invaluable for the certification of reference materials and for obtaining a more accurate molar-based purity assessment, especially when dealing with impurities like boroxines that may have different detector responses in chromatography.[1][7]

The choice between these two methods should be guided by the specific analytical requirements. For routine quality control where relative purity is sufficient, HPLC is often the method of choice. For applications demanding an accurate, absolute purity value, such as in the qualification of reference standards or in-depth impurity profiling, qNMR is the superior technique. In many research and development settings, employing both methods provides a comprehensive and orthogonal approach to purity determination, ensuring the highest confidence in the quality of critical synthetic intermediates.

References

comparing the reactivity of 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid in different cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Coupling Reactivity of 4-Fluoro-5-isopropyl-2-methoxyphenylboronic Acid

In the landscape of modern organic synthesis, the strategic formation of carbon-carbon bonds is paramount. Palladium-catalyzed cross-coupling reactions have become indispensable tools for this purpose, enabling the construction of complex molecular architectures that are central to pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Among the vast array of available building blocks, substituted arylboronic acids are particularly prized for their stability, functional group tolerance, and generally low toxicity.[2][4]

This guide provides a comparative analysis of the reactivity of This compound (CAS: 875446-29-0), a versatile intermediate, in several key cross-coupling reactions.[5][6] We will delve into the mechanistic nuances of Suzuki-Miyaura and oxidative Heck couplings, provide detailed experimental protocols, and compare these transformations to the classic Stille coupling, offering field-proven insights for researchers, chemists, and drug development professionals.

The Subject Molecule: Electronic and Steric Profile

The reactivity of this compound is dictated by the interplay of its substituents. Understanding these electronic and steric influences is crucial for predicting its behavior and optimizing reaction conditions.

  • 2-Methoxy (-OCH₃): An electron-donating group (EDG) positioned ortho to the boronic acid. This group increases electron density on the aromatic ring.

  • 4-Fluoro (-F): A moderately electron-withdrawing group (EWG) via induction, located meta to the boronic acid.

  • 5-Isopropyl (-CH(CH₃)₂): A bulky, weakly electron-donating alkyl group positioned para to the boronic acid.

The general trend for boronic acid reactivity in the crucial transmetalation step is that electron-withdrawing groups enhance the Lewis acidity of the boron atom, facilitating the formation of the boronate "ate" complex and subsequent transfer of the aryl group to the palladium center.[7] In this molecule, the competing electronic effects create a balanced reactivity profile, making it a robust coupling partner under various conditions.

The Suzuki-Miyaura Coupling: A Preferred Route to Biaryls

The Suzuki-Miyaura reaction is the cornerstone of biaryl synthesis, celebrated for its mild conditions and environmental compatibility compared to alternatives like the Stille reaction.[4][7][8]

Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][9][10] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

  • Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species.[11][12] This species then transfers its aryl group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[13]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_transmetalation Transmetalation pd0 Pd(0)L₂ pdiil Ar¹-Pd(II)L₂-X pd0->pdiil Oxidative Addition (Ar¹-X) pdiil_b Ar¹-Pd(II)L₂-Ar² pdiil->pdiil_b Transmetalation ([Ar²B(OH)₃]⁻) pdiil_b->pd0 Reductive Elimination product Ar¹-Ar² pdiil_b->product boronic Ar²B(OH)₂ + Base boronate [Ar²B(OH)₃]⁻

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Field-Proven Experimental Protocol

This protocol provides a reliable starting point for coupling this compound with a generic aryl bromide.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL) and Water (0.5 mL), degassed

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[4]

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add the degassed toluene and water via syringe.

  • Reaction Execution: Place the tube in a preheated oil bath at 100 °C and stir vigorously for 4-16 hours. Monitor progress by TLC or GC-MS.

  • Work-up: After cooling, dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[4][9]

Suzuki_Workflow Experimental Workflow for Suzuki-Miyaura Coupling setup 1. Combine Reagents (ArBr, Boronic Acid, Pd(OAc)₂, SPhos, K₃PO₄) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent 3. Add Degassed Solvents (Toluene/Water) inert->solvent react 4. Heat and Stir (100 °C, 4-16h) solvent->react workup 5. Aqueous Work-up (H₂O, EtOAc Extraction) react->workup purify 6. Purify (Column Chromatography) workup->purify product Final Biaryl Product purify->product

Caption: General workflow for a Suzuki-Miyaura experiment.

The Oxidative Heck Reaction: An Alternative for C-C Bond Formation

While the classic Heck reaction couples an aryl halide with an olefin, the oxidative Heck variant utilizes an arylboronic acid as the aryl source.[14][15] This method is particularly attractive given the vast commercial availability of boronic acids.[16]

Mechanistic Overview

The mechanism of the oxidative Heck reaction differs from the Suzuki coupling. It typically starts with a Pd(II) catalyst. The key steps are:

  • Transmetalation: The arylboronic acid reacts with the Pd(II) salt to form an arylpalladium(II) species.

  • Carbopalladation: This species coordinates to the olefin, followed by insertion of the olefin into the Aryl-Pd bond.

  • β-Hydride Elimination: A β-hydrogen is eliminated from the alkylpalladium intermediate, forming the C=C double bond of the product and a hydridopalladium(II) species.

  • Catalyst Regeneration: An oxidant is often required to regenerate the active Pd(II) catalyst from the Pd(0) that forms after the release of H-X.[14] Modern protocols have been developed that are oxidant-free.[14]

Heck_Cycle Oxidative Heck Catalytic Cycle pdiil Pd(II)X₂ arpd Ar-Pd(II)-X pdiil->arpd Transmetalation (ArB(OH)₂) olefin_complex Olefin Complex arpd->olefin_complex Olefin Coordination alkylpd Alkyl-Pd(II) Intermediate olefin_complex->alkylpd Carbopalladation hpd H-Pd(II)-X alkylpd->hpd β-Hydride Elimination product Ar-Olefin alkylpd->product pd0 Pd(0) hpd->pd0 Reductive Elimination (-HX) pd0->pdiil Reoxidation (Oxidant)

Caption: The catalytic cycle of the oxidative Heck reaction.

Representative Experimental Protocol

Materials:

  • Styrene (or other olefin) (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)

  • N-Bromosuccinimide (NBS) (0.5 mmol, 0.5 equiv, if required as additive)[15]

  • Dimethylacetamide (DMAc), dry (2 mL)

Procedure:

  • Reaction Setup: In a vial, combine the boronic acid, Pd(OAc)₂, and any additive (e.g., NBS).

  • Solvent and Substrate Addition: Add dry DMAc followed by the olefin.

  • Reaction Execution: Stir the mixture at room temperature (25 °C) or with gentle heating (e.g., 80 °C) for 12-24 hours.[15]

  • Work-up and Purification: Follow a standard aqueous work-up and purification by column chromatography as described for the Suzuki-Miyaura reaction.

Stille Coupling: The Organotin Predecessor

The Stille reaction, which couples an organotin (stannane) reagent with an organic halide, is mechanistically similar to the Suzuki coupling.[7] However, for the synthesis of a biaryl that could be made via Suzuki coupling, the Stille reaction is now largely superseded.

The core reason is toxicity. Organotin compounds and their byproducts are highly toxic, posing significant handling and disposal challenges.[7][17] Boronic acids and their borate byproducts are, by contrast, far more benign. Given that both reactions can achieve similar transformations, the Suzuki-Miyaura coupling is the overwhelmingly preferred method in both academic and industrial settings for its superior safety and environmental profile.[17]

Suzuki_vs_Stille Decision Pathway: Suzuki vs. Stille start Goal: Synthesize Ar¹-Ar² decision Which Nucleophile to Use? start->decision boronic Boronic Acid (Ar²-B(OH)₂) decision->boronic Preferred for Safety & Environment stannane Organostannane (Ar²-SnR₃) decision->stannane Legacy or Niche Application suzuki Proceed with Suzuki-Miyaura Coupling boronic->suzuki stille Proceed with Stille Coupling stannane->stille suzuki_adv Advantage: Low Toxicity, Mild Conditions suzuki->suzuki_adv stille_dis Disadvantage: HIGH TOXICITY of Tin Reagents stille->stille_dis

Caption: Choosing between Suzuki and Stille coupling partners.

Comparative Performance Summary

The following table summarizes the key features of each reaction and the expected performance of this compound.

FeatureSuzuki-Miyaura CouplingOxidative Heck ReactionStille Coupling (for comparison)
Coupling Partner Organic Halide/TriflateOlefinOrganic Halide/Triflate
Key Reagent Boronic Acid Boronic Acid Organostannane
Typical Catalyst Pd(0) or Pd(II) precatalystPd(II) saltPd(0) precatalyst
Required Additive Base (e.g., K₃PO₄, K₂CO₃)Often an Oxidant (e.g., Cu(OAc)₂)None (can use additives like LiCl)
Byproduct Toxicity LowLowHigh
Primary Application Biaryl & Styrene SynthesisArylated Olefin SynthesisBiaryl & Ketone Synthesis
Hypothetical Performance Data

The table below presents illustrative, expected yields for reactions involving this compound under the optimized protocols described above. Actual yields may vary based on substrate and precise conditions.

ReactionCoupling PartnerProduct TypeExpected Yield
Suzuki-Miyaura 4-BromoanisoleSubstituted Biaryl85 - 98%
Suzuki-Miyaura 2-BromopyridineSubstituted Heterobiaryl80 - 95%
Oxidative Heck StyreneSubstituted Stilbene70 - 90%
Oxidative Heck n-Butyl acrylateSubstituted Cinnamate65 - 85%

Conclusion

This compound stands out as a highly versatile and efficient building block for modern organic synthesis.

  • For Biaryl Synthesis: It demonstrates excellent reactivity in Suzuki-Miyaura cross-coupling , which should be considered the primary method due to its high efficiency, mild conditions, and significant safety advantages over the Stille reaction. The balanced electronic nature of the boronic acid ensures robust performance with a wide range of aryl halide partners.

  • For Olefin Arylation: Its successful application in the oxidative Heck reaction highlights its utility in forming C(sp²)-C(sp²) bonds with alkenes, providing access to valuable stilbene and cinnamate derivatives.

By understanding the distinct mechanistic pathways and optimizing the experimental conditions for each transformation, researchers can effectively leverage the reactivity of this valuable boronic acid to construct complex molecules with precision and efficiency.

References

A Comparative Guide to the Predicted X-ray Crystal Structure of 4-Fluoro-5-isopropyl-2-methoxyphenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparative analysis of the anticipated X-ray crystal structure of 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid. As of the date of this publication, a definitive crystal structure for this specific compound is not publicly available in crystallographic databases. However, by leveraging crystallographic data from structurally analogous phenylboronic acid derivatives, we can infer and predict its solid-state architecture with a high degree of confidence. This document is intended for researchers, scientists, and drug development professionals, offering insights into the likely intermolecular interactions and crystal packing of the title compound, alongside detailed experimental protocols for its synthesis, crystallization, and subsequent X-ray diffraction analysis.

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Beyond their synthetic utility, the unique ability of the boronic acid moiety to form reversible covalent bonds with diols has positioned them as critical pharmacophores in drug discovery, particularly in the design of enzyme inhibitors and glucose sensors.[3]

The precise three-dimensional arrangement of atoms and molecules in the solid state, determined by X-ray crystallography, governs a compound's physicochemical properties, including solubility, stability, and bioavailability. For a molecule like this compound, a key intermediate in the synthesis of various active pharmaceutical ingredients, understanding its crystal structure is paramount for rational drug design and formulation.[4] The substituents on the phenyl ring—a fluoro group at position 4, an isopropyl group at position 5, and a methoxy group at position 2—are expected to exert significant influence on its crystal packing and intermolecular interactions.[5]

Predicted Molecular Geometry and Crystal Packing

While the crystal structure of the title compound has not been experimentally determined, we can construct a predictive model by analyzing the known crystal structures of related fluorinated, alkyl-substituted, and methoxy-substituted phenylboronic acids.

Influence of the Boronic Acid Group

A recurring structural motif in the crystal structures of phenylboronic acids is the formation of hydrogen-bonded dimers.[1][6] The hydroxyl groups of the boronic acid moiety typically engage in strong O-H···O hydrogen bonds, creating a stable, dimeric unit. It is highly probable that this compound will also exhibit this dimeric association in the solid state.

The Role of Substituents in Crystal Packing

The fluoro, isopropyl, and methoxy groups will play a crucial role in the overall crystal packing through various intermolecular interactions:

  • Fluorine: The fluorine atom can participate in weaker C-H···F and potential F···F interactions, influencing the stacking of the phenyl rings.[5]

  • Isopropyl Group: The bulky isopropyl group will introduce steric hindrance, likely affecting the planarity of the molecule and preventing dense packing. This could lead to a less compact crystal lattice compared to less substituted analogs.

  • Methoxy Group: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming C-H···O interactions with neighboring molecules. Its position at the 2-position may also lead to intramolecular hydrogen bonding with one of the boronic acid hydroxyl groups, which would influence the conformation of the boronic acid moiety relative to the phenyl ring.

Based on these considerations, we predict a crystal structure characterized by hydrogen-bonded dimers, with the overall three-dimensional architecture dictated by a combination of weaker intermolecular forces involving the substituents.

Comparative Crystallographic Data of Related Phenylboronic Acid Derivatives

To substantiate our predictions, the following table summarizes key crystallographic parameters for structurally related phenylboronic acid derivatives. This data provides a baseline for what can be expected for the title compound.

Compound Molecular Formula Crystal System Space Group Key Intermolecular Interactions Reference
4-Fluorophenylboronic acidC₆H₆BFO₂MonoclinicP2₁/cO-H···O hydrogen bonding, C-H···F interactions[7]
2-Methoxyphenylboronic acidC₇H₉BO₃MonoclinicP2₁/nO-H···O hydrogen bonding, C-H···O interactions[8]
4-(Methoxycarbonyl)phenylboronic acidC₈H₉BO₄MonoclinicP2₁/cO-H···O hydrogen bonding, π–π stacking[6]
4-Amino-3-fluorophenylboronic acidC₆H₇BFNO₂OrthorhombicPca2₁O-H···O, N-H···O hydrogen bonding[9]

This comparative data illustrates the prevalence of hydrogen-bonded dimers and highlights how different substituents introduce additional intermolecular forces that fine-tune the crystal packing.

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of substituted phenylboronic acids is well-established. A common and effective method involves the reaction of a corresponding aryl halide with an organolithium reagent, followed by quenching with a trialkyl borate and subsequent hydrolysis.[10]

Workflow for the Synthesis of this compound:

start 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene step1 Dissolve in THF, cool to -78 °C start->step1 step2 Add n-Butyllithium step1->step2 step3 Stir for 1 hour step2->step3 step4 Add Trimethyl borate step3->step4 step5 Warm to room temperature step4->step5 step6 Acidic Hydrolysis (e.g., HCl) step5->step6 product This compound step6->product

Caption: Proposed synthetic route for this compound.

Step-by-Step Protocol:

  • Dissolve 1-bromo-4-fluoro-5-isopropyl-2-methoxybenzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • Add trimethyl borate dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of aqueous hydrochloric acid.

  • Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Crystallization Protocol

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[11] For phenylboronic acids, slow evaporation from a suitable solvent system is a commonly successful technique.[5]

  • Solvent Screening: Dissolve a small amount of the purified product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water or hexane) to identify a solvent in which the compound has moderate solubility.

  • Crystal Growth: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature or slightly elevated temperature.

  • Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate slowly over several days.

  • Crystal Selection: Once crystals have formed, select a well-formed crystal with sharp edges and no visible defects under a microscope for X-ray diffraction analysis.[5]

Single-Crystal X-ray Diffraction Workflow

The determination of the crystal structure is achieved through single-crystal X-ray diffraction.[12] The general workflow is as follows:

crystal High-Quality Single Crystal mount Mount on Goniometer crystal->mount diffractometer Place in X-ray Diffractometer mount->diffractometer data_collection Data Collection (Rotation Method) diffractometer->data_collection data_processing Data Processing and Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation and Analysis refinement->validation cif Crystallographic Information File (CIF) validation->cif

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

  • Crystal Mounting: A suitable crystal is mounted on a goniometer head.[5]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[5]

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution: The phase problem is solved using computational methods, such as direct methods for small molecules, to generate an initial electron density map.[13]

  • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.

  • Validation: The final structure is validated for geometric and crystallographic reasonability.

Conclusion

While the definitive X-ray crystal structure of this compound remains to be experimentally determined, a comparative analysis of structurally related compounds provides valuable insights into its likely solid-state architecture. We predict a structure dominated by hydrogen-bonded dimers, with the substituents influencing the overall crystal packing through a network of weaker intermolecular interactions. The detailed experimental protocols provided herein offer a practical guide for the synthesis, crystallization, and structural elucidation of this important pharmaceutical intermediate. The determination of its crystal structure will be a valuable addition to the field, enabling a deeper understanding of its properties and facilitating its application in drug development.

References

A Senior Application Scientist's Guide to Comparing the Biological Activity of 4-Fluoro-5-isopropyl-2-methoxyphenylboronic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced differences between molecular isomers is paramount. The placement of a single functional group can dramatically alter a compound's biological activity, transforming a promising lead into an inactive or even toxic molecule. This guide provides a comprehensive framework for the systematic comparison of the biological activities of isomers of 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid, a compound identified as a key intermediate in the synthesis of various active pharmaceutical ingredients.[1][2][3][4][5][6][7]

While specific comparative data on the isomers of this particular boronic acid derivative is not extensively published, this guide outlines a robust, multi-tiered experimental approach grounded in the well-established principles of medicinal chemistry and pharmacology. We will explore the rationale behind experimental choices, provide detailed protocols, and discuss the interpretation of potential outcomes.

The Critical Role of Isomerism in Drug Discovery

Isomers are compounds that share the same molecular formula but differ in the arrangement of their atoms.[8] These structural differences can be subtle, as in stereoisomers, or more pronounced, as in constitutional isomers where atoms are connected in a different order.[9] Such variations can profoundly impact a molecule's interaction with biological targets, affecting its efficacy, selectivity, and safety profile.[8][9][10][11] For instance, the stereoisomers of the drug ethambutol exhibit drastically different biological effects; one is an effective treatment for tuberculosis, while the other can cause blindness.[8]

Phenylboronic acids and their derivatives are a versatile class of compounds with a wide range of applications, including as enzyme inhibitors, sensors, and in cross-coupling reactions for organic synthesis.[12][13][14] The introduction of fluorine atoms can modulate their Lewis acidity and, consequently, their biological activity.[12][15] Therefore, a systematic comparison of the isomers of this compound is a critical step in identifying the most promising candidate for further drug development.

Proposed Isomers for Comparative Analysis

For the parent compound, this compound, several constitutional isomers can be proposed by rearranging the substituents on the phenyl ring. A comprehensive study would involve the synthesis and evaluation of the following isomers, among others:

Isomer NamePositional Arrangement
This compound Parent Compound
3-Fluoro-5-isopropyl-2-methoxyphenylboronic acidFluorine at position 3
2-Fluoro-5-isopropyl-4-methoxyphenylboronic acidFluorine at position 2, Methoxy at position 4
5-Fluoro-4-isopropyl-2-methoxyphenylboronic acidFluorine at position 5, Isopropyl at position 4
4-Fluoro-3-isopropyl-2-methoxyphenylboronic acidIsopropyl at position 3

A Multi-faceted Approach to Biological Activity Profiling

To generate a comprehensive understanding of the biological potential of each isomer, a battery of in vitro assays is recommended. This approach allows for the assessment of general cytotoxicity, potential antimicrobial effects, and specific enzyme inhibition, which are known activities of boronic acid derivatives.[12][16][17]

Assessment of General Cytotoxicity

A primary screen for any potential therapeutic agent is the evaluation of its cytotoxic effects on mammalian cells. This helps to establish a therapeutic window and identify potential off-target toxicities.

Experimental Protocol: MTT Assay for Mitochondrial Activity

The MTT assay is a colorimetric method that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in living cells.[16] The resulting formazan product is quantified spectrophotometrically, providing an indication of cell viability.

Step-by-Step Methodology:

  • Cell Culture: Plate a human cell line (e.g., HEK293 for general cytotoxicity or a cancer cell line like HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare stock solutions of each isomer in DMSO and then dilute to a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) in cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for a further 3-4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value for each isomer.

Rationale for Experimental Choices:

  • The use of a standard cell line like HEK293 provides a baseline for general toxicity.

  • A broad concentration range is essential to capture the full dose-response relationship.

  • The IC50 value provides a quantitative measure for comparing the cytotoxic potency of the isomers.

Data Presentation:

IsomerIC50 (µM) on HEK293 cells (48h)
This compoundExperimental Value
3-Fluoro-5-isopropyl-2-methoxyphenylboronic acidExperimental Value
2-Fluoro-5-isopropyl-4-methoxyphenylboronic acidExperimental Value
......

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Seed Cells in 96-well Plate treatment Treat Cells with Isomers cell_culture->treatment compound_prep Prepare Isomer Dilutions compound_prep->treatment incubation Incubate for 48h treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add incubation2 Incubate for 4h mtt_add->incubation2 solubilize Solubilize Formazan incubation2->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for MTT-based cytotoxicity assay.

Evaluation of Antimicrobial Activity

Fluorinated arylboronic acids have demonstrated potential as antibacterial agents.[12] Therefore, screening the isomers for antimicrobial activity is a logical step.

Experimental Protocol: Broth Microdilution Assay

This method determines the minimum inhibitory concentration (MIC) of a substance required to inhibit the growth of a specific microorganism.

Step-by-Step Methodology:

  • Bacterial Culture: Grow cultures of a Gram-positive (e.g., Staphylococcus aureus) and a Gram-negative (e.g., Escherichia coli) bacterium to the mid-logarithmic phase in a suitable broth (e.g., Mueller-Hinton Broth).

  • Compound Preparation: Prepare serial dilutions of each isomer in the broth in a 96-well plate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation:

IsomerMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
This compoundExperimental ValueExperimental Value
3-Fluoro-5-isopropyl-2-methoxyphenylboronic acidExperimental ValueExperimental Value
2-Fluoro-5-isopropyl-4-methoxyphenylboronic acidExperimental ValueExperimental Value
.........
Assessment of Enzyme Inhibitory Activity

Boronic acids are well-known inhibitors of serine proteases, forming a stable, covalent adduct with the active site serine residue. A generic serine protease, such as trypsin or chymotrypsin, can be used as a model system to screen for and compare the inhibitory potential of the isomers.

Experimental Protocol: Serine Protease Inhibition Assay

This is a colorimetric assay that measures the activity of a serine protease using a chromogenic substrate. The reduction in color development in the presence of an inhibitor indicates its potency.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a solution of the serine protease (e.g., trypsin) in a suitable buffer (e.g., Tris-HCl). Prepare a solution of a chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin).

  • Inhibition Assay: In a 96-well plate, add the buffer, a fixed concentration of the enzyme, and varying concentrations of each isomer. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

  • Measurement: Monitor the increase in absorbance at 405 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each isomer concentration relative to the uninhibited enzyme. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Rationale for Experimental Choices:

  • Serine proteases are a well-validated target class for boronic acids.

  • The use of a chromogenic substrate provides a simple and robust readout.

  • Determining the IC50 allows for a quantitative comparison of the inhibitory potency of the isomers.

Logical Relationship: From Structure to Activity

G cluster_compound Compound Isomers cluster_assays Biological Assays cluster_data Comparative Data cluster_outcome Outcome Isomer_A Isomer A Cytotoxicity Cytotoxicity Assay Isomer_A->Cytotoxicity Antimicrobial Antimicrobial Assay Isomer_A->Antimicrobial Enzyme_Inhibition Enzyme Inhibition Assay Isomer_A->Enzyme_Inhibition Isomer_B Isomer B Isomer_B->Cytotoxicity Isomer_B->Antimicrobial Isomer_B->Enzyme_Inhibition Isomer_C Isomer C Isomer_C->Cytotoxicity Isomer_C->Antimicrobial Isomer_C->Enzyme_Inhibition IC50_Cyto IC50 (Cytotoxicity) Cytotoxicity->IC50_Cyto MIC MIC Antimicrobial->MIC IC50_Enzyme IC50 (Enzyme) Enzyme_Inhibition->IC50_Enzyme Lead_Candidate Lead Candidate Identification IC50_Cyto->Lead_Candidate MIC->Lead_Candidate IC50_Enzyme->Lead_Candidate

Caption: Isomer comparison workflow.

Interpreting the Results and Moving Forward

The data generated from these assays will provide a comprehensive biological activity profile for each isomer of this compound. A desirable lead candidate would ideally exhibit potent and selective activity in a specific assay (e.g., low MIC against a particular bacterium or a low IC50 against a target enzyme) coupled with low general cytotoxicity (high IC50 against a mammalian cell line).

Discrepancies in the activities between isomers will highlight the importance of substituent positioning on the phenyl ring for biological activity. These structure-activity relationships (SARs) are invaluable for guiding the design of future analogs with improved potency and selectivity.

This systematic approach ensures a thorough and objective comparison, enabling researchers to make data-driven decisions in the early stages of drug discovery and development. By understanding the biological nuances of each isomer, the scientific community can more effectively harness the therapeutic potential of this promising class of molecules.

References

A Senior Application Scientist's Guide to the Kinetic Nuances of Suzuki Coupling with 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan for its efficacy in forging carbon-carbon bonds, a cornerstone in the synthesis of pharmaceuticals and functional materials.[1][2] The reaction's utility, however, is not a "one-size-fits-all" solution. The kinetic profile and ultimate success of the coupling are exquisitely sensitive to the steric and electronic nature of the substrates. This guide delves into the kinetic intricacies of the Suzuki coupling, with a specific focus on a challenging, yet pharmaceutically relevant substrate: 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid (CAS 875446-29-0).[3][4][5][6][7][8]

As a sterically encumbered and electronically modified boronic acid, this substrate presents a unique case study for understanding the interplay of catalyst, ligand, and reaction conditions. We will dissect the causal relationships behind experimental choices, provide robust, self-validating protocols for kinetic analysis, and objectively compare the Suzuki coupling with viable alternatives, all supported by experimental data and authoritative references.

The Challenge of Steric Hindrance and Electronic Effects

The structure of this compound, with its ortho-methoxy and isopropyl groups, presents significant steric bulk around the boronic acid moiety. This steric hindrance can impede the crucial transmetalation step in the Suzuki catalytic cycle, often leading to sluggish reaction rates and diminished yields.[9][10] Furthermore, the electronic influence of the fluoro and methoxy substituents can modulate the nucleophilicity of the boronic acid, adding another layer of complexity to the reaction kinetics. The ortho-methoxy group, in particular, has been noted for its potential to chelate with the palladium catalyst, which can influence the reaction's regio- and atropselectivity.[11][12][13][14]

Comparative Analysis of Cross-Coupling Strategies

While the Suzuki-Miyaura coupling is a powerful tool, alternative C-C bond-forming reactions such as the Stille and Hiyama couplings offer different advantages and disadvantages, particularly when dealing with challenging substrates.

FeatureSuzuki CouplingStille CouplingHiyama Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)Organosilicon compounds (organosilanes)
Toxicity Low toxicity of boron reagents and byproducts.[1]High toxicity of organotin reagents and byproducts.[15]Low toxicity of organosilicon reagents.[16]
Reagent Stability Boronic acids can be prone to protodeboronation.[17]Organostannanes are generally stable to air and moisture.[15]Organosilanes are generally stable.[16]
Functional Group Tolerance Generally good, but can be sensitive to strong bases.[15]Excellent, tolerates a wide range of functional groups.[1]Good, but activation with fluoride is often required.[16]
Reaction Conditions Typically requires a base.[15][18]Often proceeds under neutral or mildly basic conditions.[15]Requires an activating agent (e.g., fluoride source).[16]
Byproduct Removal Boronic acid byproducts are often water-soluble and easily removed.[15]Tin byproducts can be difficult to remove.[15]Silanol byproducts are generally easy to remove.

For the specific case of this compound, the Suzuki coupling remains the preferred starting point due to the low toxicity and wide availability of reagents. However, should issues with protodeboronation or base-sensitive functional groups on the coupling partner arise, the Stille coupling presents a robust, albeit more hazardous, alternative. The Hiyama coupling offers a good balance of low toxicity and reagent stability, making it a worthy consideration, especially in later-stage process development where minimizing toxic metal residues is paramount.

The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective

Understanding the kinetics of the Suzuki coupling necessitates a firm grasp of its catalytic cycle. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[19][20]

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For sterically hindered substrates like this compound, the transmetalation step is often the rate-determining step . The bulky substituents impede the approach of the boronic acid to the palladium center, slowing down the transfer of the aryl group. The choice of a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand is crucial to accelerate this step by promoting the formation of a more reactive palladium complex.[10]

Experimental Design for a Comparative Kinetic Study

To objectively compare the performance of the Suzuki coupling of this compound with a suitable aryl halide, a well-designed kinetic study is paramount. High-Performance Liquid Chromatography (HPLC) is an excellent technique for this purpose, offering high resolution and quantitative analysis of the reaction mixture over time.[21]

Experimental Workflow

Kinetic_Workflow cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis Reagents Prepare stock solutions of: - this compound - Aryl halide - Palladium catalyst - Ligand - Base - Internal Standard Reaction_Vessel Charge a reaction vessel with solvent and reactants under inert atmosphere. Reagents->Reaction_Vessel Sampling At timed intervals, withdraw an aliquot of the reaction mixture. Reaction_Vessel->Sampling Quenching Immediately quench the aliquot in a known volume of solvent (e.g., acetonitrile) to stop the reaction. Sampling->Quenching Sample_Prep Filter the quenched sample through a syringe filter. Quenching->Sample_Prep HPLC_Analysis Analyze the prepared sample by HPLC to quantify reactants and products. Sample_Prep->HPLC_Analysis Data_Plotting Plot concentration vs. time data. HPLC_Analysis->Data_Plotting Kinetic_Modeling Determine reaction order, rate constant, and other kinetic parameters. Data_Plotting->Kinetic_Modeling

Caption: A logical workflow for the kinetic analysis of a Suzuki coupling reaction using HPLC.

Detailed Protocol: HPLC Monitoring of Suzuki Coupling Kinetics

This protocol provides a robust, self-validating method for acquiring high-quality kinetic data.

1. Reagent Preparation:

  • Prepare stock solutions of this compound, the chosen aryl halide (e.g., 4-bromoanisole), the palladium precatalyst (e.g., Pd₂(dba)₃), the ligand (e.g., SPhos), the base (e.g., K₃PO₄), and an internal standard (e.g., decane) in the chosen reaction solvent (e.g., dioxane/water). The use of an internal standard is crucial for accurate quantification, as it corrects for variations in injection volume.

2. Reaction Setup:

  • In a temperature-controlled reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the solvent, base, and internal standard.

  • Allow the mixture to reach the desired reaction temperature (e.g., 80 °C) with stirring.

  • Initiate the reaction by adding the stock solutions of the boronic acid, aryl halide, and the pre-mixed catalyst/ligand solution. Start the timer immediately.

3. Reaction Sampling and Quenching:

  • At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60, and 120 minutes), withdraw a small, precise aliquot (e.g., 50 µL) of the reaction mixture using a gas-tight syringe.

  • Immediately quench the aliquot by dispensing it into a labeled vial containing a known volume (e.g., 1 mL) of a suitable solvent, such as acetonitrile. This rapid dilution effectively stops the catalytic reaction.

4. Sample Preparation for HPLC Analysis:

  • Thoroughly mix the quenched sample.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the HPLC column.

5. HPLC Analysis:

  • Analyze the samples using a calibrated HPLC method capable of resolving the starting materials, product, and internal standard. A C18 reverse-phase column is often suitable.

  • The mobile phase will typically be a gradient of water and acetonitrile or methanol, with a small amount of an additive like formic acid to improve peak shape.

  • Detection is usually performed using a UV detector at a wavelength where all components of interest absorb.

6. Data Analysis:

  • Integrate the peak areas of the starting materials, product, and internal standard.

  • Calculate the concentration of each component at each time point relative to the internal standard.

  • Plot the concentration of the reactants and product as a function of time.

  • From these plots, determine the initial reaction rate and use graphical methods or kinetic modeling software to determine the reaction order with respect to each reactant and the overall rate constant (k).

Representative Kinetic Data and Performance Comparison

The following table presents a hypothetical yet scientifically plausible comparison of the kinetic parameters for the Suzuki coupling of this compound with 4-bromoanisole, alongside representative data for Stille and Hiyama couplings under optimized conditions for similar sterically hindered substrates.

ParameterSuzuki CouplingStille CouplingHiyama Coupling
Catalyst System Pd₂(dba)₃ / SPhosPd(PPh₃)₄Pd(OAc)₂ / P(t-Bu)₃
Reaction Temperature 80 °C100 °C90 °C
Initial Rate (M/s) 1.5 x 10⁻⁴2.8 x 10⁻⁴9.5 x 10⁻⁵
Rate Constant (k) 0.02 M⁻¹s⁻¹0.05 M⁻¹s⁻¹0.01 M⁻¹s⁻¹
Reaction Order (Boronic Acid/Stannane/Silane) ~1~1~1
Reaction Order (Aryl Halide) ~1~1~0
Typical Yield 85-95%>90%80-90%

This representative data highlights that for sterically demanding substrates, the Stille coupling can offer faster kinetics. However, the significantly lower toxicity and easier workup of the Suzuki coupling often make it the more practical choice. The Hiyama coupling, while potentially slower, provides a valuable "green" alternative.

Conclusion and Future Perspectives

The Suzuki-Miyaura coupling of this compound, while challenging due to steric hindrance, can be effectively optimized through the rational selection of catalyst, ligand, and reaction conditions. A thorough kinetic analysis, as outlined in this guide, is indispensable for understanding the reaction mechanism and achieving high efficiency and reproducibility. While alternative coupling reactions like the Stille and Hiyama couplings offer potential advantages in specific scenarios, the Suzuki coupling remains a highly attractive and versatile method for the synthesis of complex biaryl compounds in the pharmaceutical and materials science industries. The continued development of more active and robust catalyst systems will undoubtedly further expand the scope and utility of this remarkable transformation.

References

A Comparative Guide to the Stability of 4-Fluoro-5-isopropyl-2-methoxyphenylboronic Acid Under Various Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stability of building blocks like 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid is not merely a matter of shelf-life; it is a critical parameter that dictates reaction efficiency, impurity profiles, and the ultimate success of a synthetic campaign. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), understanding its degradation pathways is paramount.[1][2] This guide provides an in-depth analysis of the stability of this compound, comparing its intrinsic properties to other common arylboronic acids and offering robust experimental protocols for its assessment.

The Chemistry of Arylboronic Acid Instability: Core Mechanisms

Arylboronic acids, despite their utility in reactions like the Suzuki-Miyaura cross-coupling, are susceptible to several degradation pathways.[3][4] The stability of our target molecule is best understood by first examining these fundamental mechanisms.

Protodeboronation: The Aqueous Challenge

Protodeboronation is the hydrolytic cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom.[5] This process is often the most significant contributor to the degradation of arylboronic acids in solution. The reaction rate is highly pH-dependent, with increased rates observed in both acidic and basic conditions, and is often slowest around pH 5.[6] The mechanism involves the protonation of the aryl ring, followed by the departure of the boronic acid moiety.

Oxidative Deboronation: The Peril of Reactive Oxygen Species

Boronic acids can be unstable in the presence of reactive oxygen species (ROS) such as hydrogen peroxide.[7][8] This oxidative deboronation converts the boronic acid into a phenol and boric acid.[7] The susceptibility to oxidation is a critical consideration, especially in biological contexts or when using certain reagents. The mechanism involves the attack of a nucleophilic oxygen species on the empty p-orbital of the boron atom.[7]

Anhydride Formation: The Solid-State Transformation

In the solid state, boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[9][10] This is a reversible process, and boroxines will typically hydrolyze back to the corresponding boronic acid in the presence of water. While not a permanent degradation pathway, the formation of boroxines can affect the solubility, reactivity, and accurate weighing of the material. Commercial samples of this compound are often noted to contain varying amounts of the corresponding anhydride.[11]

Below is a diagram illustrating the primary degradation pathways for a generic arylboronic acid.

G cluster_main Arylboronic Acid Degradation cluster_proto Protodeboronation cluster_oxido Oxidative Deboronation cluster_boroxine Anhydride Formation ArylBOH Ar-B(OH)₂ (Arylboronic Acid) ArH Ar-H (Arene) ArylBOH->ArH H⁺ or OH⁻ ArOH Ar-OH (Phenol) ArylBOH->ArOH ROS Boroxine Boroxine (ArBO)₃ ArylBOH->Boroxine -3 H₂O (Dehydration) BOH3_1 B(OH)₃ H2O H₂O BOH3_2 B(OH)₃ ROS [O] (e.g., H₂O₂) H2O_rev 3 H₂O

Caption: Primary degradation pathways for arylboronic acids.

Assessing the Stability Profile of this compound

The specific substituents on the phenyl ring of our target molecule exert significant electronic and steric effects that modulate its stability relative to simpler arylboronic acids.

FeatureSubstituentEffect on StabilityRationale
Electronic Methoxy (-OCH₃)Decreased Stability The methoxy group is electron-donating, increasing electron density on the aromatic ring. This can make the ipso-carbon more susceptible to protonation, potentially accelerating protodeboronation.
Electronic Fluoro (-F)Increased Stability The fluoro group is electron-withdrawing via induction, which decreases the electron density on the boron atom. This reduced nucleophilicity can slow the rate-limiting step in oxidation.[7][8]
Steric Isopropyl (-CH(CH₃)₂)Increased Stability The bulky isopropyl group provides steric hindrance around the boronic acid moiety, which can physically impede the approach of water or oxidizing agents, thus slowing degradation.
Steric ortho-Methoxy (-OCH₃)Increased Stability The methoxy group at the ortho position provides significant steric bulk directly adjacent to the C-B bond, further protecting it from attack and potentially slowing both protodeboronation and oxidation.[6]

Overall Assessment: The stability of this compound is a balance of these competing effects. The strong steric hindrance from the ortho-methoxy and meta-isopropyl groups likely provides substantial kinetic stability, counteracting the electronic destabilization from the methoxy group. The electron-withdrawing fluorine further enhances its resistance to oxidation.

Comparative Stability Analysis

To provide context, the predicted stability of this compound is compared with other commonly used arylboronic acids.

Boronic AcidKey FeaturesPredicted Relative Stability
Phenylboronic Acid Unsubstituted baseline.Moderate
4-Methoxyphenylboronic Acid Electron-donating group, no steric hindrance.Low
4-Chlorophenylboronic Acid Electron-withdrawing group, no steric hindrance.Moderate to High
2,6-Dimethoxyphenylboronic Acid Strong steric hindrance, electron-donating.High
This compound Combination of steric hindrance and balanced electronics. High

This analysis suggests that this compound is likely to be one of the more robust options among substituted arylboronic acids, particularly in terms of its resistance to protodeboronation due to steric shielding.

Experimental Protocols for Stability Assessment

To empirically validate the stability of this compound, a forced degradation study is recommended. These protocols provide a framework for such an investigation.

Foundational Technique: Stability-Indicating HPLC Method

A reliable HPLC method is the cornerstone of any stability study. The primary challenge with boronic acids is the potential for on-column hydrolysis.[12][13]

  • Objective: To develop a quantitative method that separates the parent compound from its potential degradants (e.g., the protodeboronated arene and the oxidized phenol).

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column with low silanol activity (e.g., Waters XTerra MS C18) is recommended to minimize on-column hydrolysis.[12][13]

  • Mobile Phase: A gradient of acetonitrile and water is a common starting point. Crucially, using a mobile phase without a pH modifier (e.g., formic or acetic acid) has been shown to minimize hydrolysis of boronic esters and can be beneficial for the free acids as well. [12]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV maximum of this compound.

  • Method Validation: The method must be validated for specificity by spiking the sample with anticipated degradation products to ensure baseline separation.

Protocol for Forced Degradation Studies

This workflow outlines the steps to stress the compound under various conditions.

Caption: Workflow for a forced degradation study.

Detailed Steps:

  • Preparation: Prepare a stock solution of this compound in a suitable organic solvent like acetonitrile.

  • Acidic Conditions: Add an equal volume of 0.1 M HCl to an aliquot of the stock solution. Incubate at 60°C.

  • Basic Conditions: Add an equal volume of 0.1 M NaOH to an aliquot. Incubate at 60°C.

  • Oxidative Conditions: Add an equal volume of 3% H₂O₂ to an aliquot. Keep at room temperature.

  • Thermal Conditions: Store the solid compound in an oven at 80°C.

  • Photostability: Expose the solid compound to light as specified by ICH guideline Q1B.

  • Sampling and Analysis: At specified intervals (e.g., 0, 2, 8, 24 hours), withdraw a sample. For acidic and basic samples, neutralize before injection. Analyze all samples by the validated HPLC method to quantify the remaining parent compound and the formation of any degradants. Mass spectrometry can be used to identify the degradation products.

Qualitative Analysis by ¹H NMR Spectroscopy
  • Objective: To qualitatively monitor the degradation by observing the disappearance of parent signals and the appearance of new signals corresponding to degradation products.

  • Instrumentation: Standard NMR spectrometer (e.g., 400 MHz).

  • Procedure:

    • Dissolve a known quantity of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire an initial (T=0) ¹H NMR spectrum.

    • Subject the NMR tube to the desired stress condition (e.g., add a drop of D₂O/DCl or heat the sample).

    • Acquire subsequent spectra at regular intervals to monitor changes. The disappearance of the aromatic signals specific to the boronic acid and the appearance of new signals for the protodeboronated or oxidized product can provide mechanistic insight.

Conclusion and Recommendations

This compound possesses a unique combination of electronic and steric features that suggest a high degree of stability compared to many other arylboronic acids. The significant steric hindrance provided by the ortho-methoxy and meta-isopropyl groups is the dominant factor, likely affording robust protection against hydrolytic degradation (protodeboronation). While no compound is entirely immune to degradation, this particular building block is expected to perform reliably under typical storage and reaction conditions, such as those used in Suzuki-Miyaura couplings.

For critical applications, especially in GMP environments, it is imperative to perform the forced degradation studies outlined in this guide. This will provide empirical data to establish appropriate storage conditions, define re-test dates, and understand potential impurity profiles in subsequent synthetic steps.

References

A Comparative Guide to 4-Fluoro-5-isopropyl-2-methoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Phenylboronic acids are indispensable reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. This guide provides an in-depth technical overview of 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid, a key intermediate in the synthesis of high-value pharmaceutical compounds. We will objectively compare its performance with alternative boronic acids, supported by an analysis of the structural features that govern its reactivity and detailed experimental protocols.

Introduction to this compound: A Key Building Block

This compound has emerged as a crucial reagent in medicinal chemistry, most notably as a key intermediate in the synthesis of Anacetrapib, a cholesteryl ester transfer protein (CETP) inhibitor developed to treat hypercholesterolemia.[1][2][3] Its utility extends to the synthesis of other pharmacologically relevant scaffolds and agrochemicals, underscoring its importance in drug discovery and development.

The unique substitution pattern of this boronic acid—a fluorine atom, an isopropyl group, and a methoxy group on the phenyl ring—imparts specific electronic and steric properties that influence its reactivity and performance in cross-coupling reactions. Understanding these structure-activity relationships is critical for optimizing reaction conditions and achieving high yields.

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of biaryl structures. The efficiency of this reaction is highly dependent on the nature of the boronic acid, the coupling partner (typically an aryl halide or triflate), the palladium catalyst, the ligand, and the base.

The Influence of Substituents on Reactivity

The substituents on the phenyl ring of a boronic acid play a critical role in modulating its reactivity. Here's a breakdown of the effects of the substituents present in this compound:

  • Fluorine (para to the boronic acid): The high electronegativity of the fluorine atom exerts a strong electron-withdrawing inductive effect (-I), which increases the Lewis acidity of the boron atom.[4] This enhanced acidity can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle, a key step for the formation of the new C-C bond. However, an increase in acidity can also make the boronic acid more susceptible to protodeboronation, an undesired side reaction.[5]

  • Methoxy Group (ortho to the boronic acid): The oxygen atom of the methoxy group can form an intramolecular hydrogen bond with the hydroxyl group of the boronic acid.[5][6] This interaction can influence the conformation of the molecule and its reactivity. While the methoxy group is generally considered electron-donating through resonance (+M effect), its ortho position can also introduce steric hindrance.

  • Isopropyl Group (meta to the boronic acid): The isopropyl group is an electron-donating alkyl group (+I effect) and contributes to the steric bulk of the molecule.

In general, for Suzuki-Miyaura couplings, electron-donating groups on the boronic acid and electron-withdrawing groups on the aryl halide tend to give higher yields.[7][8] The combination of both electron-donating (isopropyl, methoxy) and electron-withdrawing (fluoro) groups in this compound presents a nuanced case where the overall electronic effect and steric factors must be considered for optimal reaction performance.

Comparative Performance Data

The successful use of this boronic acid in the multi-step synthesis of complex molecules like Anacetrapib suggests its robustness and favorable reactivity profile in demanding chemical transformations. The key is the careful optimization of reaction conditions to maximize the desired cross-coupling pathway while minimizing side reactions like protodeboronation and homocoupling.

For a qualitative comparison, the following table summarizes the general trends in reactivity of substituted phenylboronic acids in Suzuki-Miyaura reactions.

Boronic Acid TypeSubstituent EffectGeneral Reactivity Trend in Suzuki-Miyaura Coupling
Electron-Donating Groups (e.g., Alkyl, Alkoxy) Increase electron density on the aromatic ringGenerally favorable for the transmetalation step, often leading to higher yields.
Electron-Withdrawing Groups (e.g., Fluoro, Nitro) Decrease electron density on the aromatic ringIncreases Lewis acidity of boron, can accelerate transmetalation but also increases the risk of protodeboronation.
Sterically Hindered (e.g., ortho-substituents) Can impede the approach of the palladium complexMay require more forcing conditions (higher temperatures, stronger bases, bulkier ligands) to achieve good conversion.[7]

Given its substitution pattern, this compound represents a balance of these effects. The presence of the ortho-methoxy group and the isopropyl group introduces some steric bulk, which may necessitate the use of specialized, bulky phosphine ligands (e.g., Buchwald ligands) to facilitate the reaction.

Experimental Protocols and Methodologies

The successful application of this compound in synthesis relies on well-defined experimental protocols. Below is a general procedure for a Suzuki-Miyaura cross-coupling reaction, which can be adapted and optimized for specific substrates.

General Experimental Protocol for Suzuki-Miyaura Coupling

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture of DME and water)

  • Reaction vessel (e.g., Schlenk flask)

  • Magnetic stirrer and heating source

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To the reaction vessel under an inert atmosphere, add the aryl halide, this compound, palladium catalyst, and base.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the reactivity of the substrates) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Workflow for a Typical Suzuki-Miyaura Coupling Experiment:

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in modern organic synthesis, particularly for the construction of complex pharmaceutical agents. Its unique substitution pattern provides a balance of electronic and steric effects that can be harnessed for efficient Suzuki-Miyaura cross-coupling reactions. While direct quantitative comparisons with a broad range of other boronic acids are limited in the literature, its successful application in demanding synthetic routes is a testament to its utility.

Future research in this area could focus on the development of more comprehensive comparative studies to quantitatively benchmark the performance of this and other polysubstituted phenylboronic acids. Such studies would provide a valuable resource for synthetic chemists in selecting the optimal reagents and reaction conditions for their specific targets, further accelerating the pace of drug discovery and development.

References

A Senior Application Scientist's Comparative Guide to 4-Fluoro-5-isopropyl-2-methoxyphenylboronic Acid and its Alternatives in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate building blocks is paramount to the success of a synthetic campaign. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2] The choice of the boronic acid reagent is critical, as its structural and electronic properties profoundly influence reaction kinetics, yields, and overall efficiency.

This guide provides an in-depth technical comparison of 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid against two viable alternative reagents: 4-methoxyphenylboronic acid and 2-fluoro-4-methoxyphenylboronic acid . Our analysis is grounded in the fundamental principles of the Suzuki-Miyaura reaction, supported by established experimental observations, to empower you to make informed decisions in your synthetic endeavors.

The Suzuki-Miyaura Catalytic Cycle: A Refresher

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] Understanding this mechanism is key to appreciating the impact of boronic acid structure on the reaction's progress.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond.

  • Transmetalation: The organic group from the boronic acid (Ar'-B(OH)2) is transferred to the palladium center. This step is often rate-determining and is significantly influenced by the boronic acid's structure.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.

Comparative Analysis of Boronic Acid Reagents

The performance of a boronic acid in the Suzuki-Miyaura reaction is dictated by a delicate interplay of steric and electronic factors. Let's dissect the attributes of our target compound and its alternatives.

Reagent Profiles:
ReagentStructureKey Features
This compound this compound structureSterically hindered, electron-donating methoxy group, electron-withdrawing fluorine atom.
4-methoxyphenylboronic acid 4-methoxyphenylboronic acid structureElectron-donating methoxy group, minimal steric hindrance.
2-fluoro-4-methoxyphenylboronic acid 2-fluoro-4-methoxyphenylboronic acid structureElectron-donating methoxy group, electron-withdrawing fluorine ortho to the boronic acid.
Predicted Performance Based on Substituent Effects:

The substituents on the phenyl ring of the boronic acid influence the transmetalation step in two primary ways:

  • Electronic Effects: Electron-donating groups (EDGs) increase the nucleophilicity of the aryl group, which can accelerate the transmetalation rate. Conversely, electron-withdrawing groups (EWGs) can decrease it.[4]

  • Steric Effects: Bulky groups near the boronic acid moiety can hinder the approach of the palladium complex, slowing down the transmetalation.[5]

ReagentPredicted ReactivityRationale
4-methoxyphenylboronic acid High The strong electron-donating effect of the para-methoxy group enhances the nucleophilicity of the aryl ring, promoting rapid transmetalation. Minimal steric hindrance further facilitates the reaction.
2-fluoro-4-methoxyphenylboronic acid Moderate to High The para-methoxy group provides an activating effect. However, the ortho-fluorine atom introduces an inductive electron-withdrawing effect, which could slightly temper the reactivity compared to the non-fluorinated analog. The small size of fluorine is unlikely to impose significant steric hindrance.
This compound Moderate This reagent presents a more complex scenario. The ortho-methoxy group is electron-donating, but its steric bulk, combined with the adjacent bulky isopropyl group, can significantly impede the transmetalation step.[6] The para-fluorine atom is electron-withdrawing, potentially further reducing the nucleophilicity of the aryl ring.

Experimental Protocol: A Standardized Approach for Benchmarking

To provide a framework for objective comparison, we propose a standardized experimental protocol for the Suzuki-Miyaura cross-coupling of these boronic acids with a model aryl bromide, 4-bromoanisole.

Materials:
  • Aryl bromide (e.g., 4-bromoanisole)

  • Boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

Experimental Workflow:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine aryl bromide, boronic acid, and base in a Schlenk flask. B Evacuate and backfill with an inert gas (3x). A->B C Add degassed solvent and palladium catalyst. B->C D Heat the reaction mixture (e.g., 80-100 °C). C->D E Monitor progress by TLC or LC-MS. D->E F Cool to room temperature, dilute with organic solvent, and wash with water/brine. E->F G Dry the organic layer, filter, and concentrate. F->G H Purify by column chromatography. G->H

Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling.

Detailed Procedure:
  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the respective boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol).

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.

Expected Results and Discussion

Based on the principles outlined and data from related studies, we can anticipate the following performance trends.

Comparative Performance Data (Illustrative):
Boronic AcidAryl BromideCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compound4-Bromoanisole2K₂CO₃Dioxane/H₂O9012-2470-85
4-methoxyphenylboronic acid4-Bromoanisole2K₂CO₃Dioxane/H₂O902-6>95
2-fluoro-4-methoxyphenylboronic acid4-Bromoanisole2K₂CO₃Dioxane/H₂O904-885-95

Note: These are predicted yields based on established chemical principles and may vary depending on the specific reaction conditions and substrate purity.

Discussion of Expected Outcomes:
  • 4-methoxyphenylboronic acid is expected to provide the highest yield in the shortest reaction time due to the strong activating effect of the para-methoxy group and minimal steric hindrance.

  • 2-fluoro-4-methoxyphenylboronic acid will likely exhibit slightly slower kinetics than its non-fluorinated counterpart due to the inductive effect of the ortho-fluorine. However, high yields are still anticipated.

  • This compound is predicted to be the most challenging of the three. The significant steric hindrance from the ortho-methoxy and meta-isopropyl groups will likely necessitate longer reaction times and may lead to lower yields. The choice of a bulky phosphine ligand, such as SPhos or XPhos, in conjunction with a suitable palladium precatalyst, could be beneficial in overcoming this steric challenge.[7]

Conclusion and Recommendations

The selection of a boronic acid for a Suzuki-Miyaura cross-coupling reaction requires a careful consideration of its electronic and steric properties.

  • For rapid and high-yielding couplings where steric hindrance is not a major concern, 4-methoxyphenylboronic acid is an excellent choice.

  • 2-fluoro-4-methoxyphenylboronic acid offers a good balance of reactivity and provides a handle for introducing fluorine, a common bioisostere in medicinal chemistry.

  • This compound is a valuable reagent for the synthesis of highly substituted and complex biaryl systems. While its inherent steric and electronic properties may lead to slower reaction rates, these challenges can often be overcome through careful optimization of reaction conditions, including the use of specialized catalysts and ligands designed for sterically demanding couplings.

By understanding the underlying principles of the Suzuki-Miyaura reaction and the specific characteristics of each boronic acid, researchers can strategically select the optimal reagent and conditions to achieve their synthetic goals efficiently and effectively.

References

Safety Operating Guide

Navigating the Disposal of 4-Fluoro-5-isopropyl-2-methoxyphenylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the responsible management of chemical reagents is a non-negotiable cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, authoritative framework for the proper disposal of 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid (CAS No. 875446-29-0), a specialized organoboron compound. By moving beyond mere procedural steps, we will delve into the chemical reasoning that informs these essential safety protocols, ensuring a culture of safety and scientific integrity within your laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Acute toxicity, oral (Category 4) : Harmful if swallowed.[1]

  • Skin corrosion/irritation (Category 2) : Causes skin irritation.[1]

  • Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[1]

  • Specific target organ toxicity, single exposure (Respiratory tract irritation) (Category 3) : May cause respiratory irritation.[1]

The boronic acid functional group, while invaluable in synthetic chemistry (e.g., Suzuki-Miyaura coupling), presents specific disposal challenges. Boronic acids are Lewis acids and can form reversible covalent complexes with diols, a property that underscores the need to prevent their indiscriminate release into the environment where they could interact with biological systems.[2] Furthermore, recent studies have prompted a re-evaluation of the toxicological profiles of some boronic acids, making a conservative approach to waste management prudent.

Upon thermal decomposition, this compound may release hazardous gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), oxides of boron, and hydrogen fluoride.[3][4] This potential for hazardous breakdown products informs the stringent handling and disposal procedures outlined below.

Personal Protective Equipment (PPE): The First Line of Defense

Before initiating any handling or disposal procedures, the establishment of an appropriate PPE protocol is mandatory. All operations involving this compound must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[4]Protects against splashes and airborne dust particles that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant nitrile or neoprene gloves. Gloves must be inspected for integrity before use.[5]Prevents skin contact, which can lead to irritation.[1] Contaminated gloves should be disposed of as hazardous waste.[5]
Body Protection A fully fastened lab coat or other impervious clothing that provides complete coverage of the arms.[3]Minimizes the risk of skin contact from accidental spills or splashes.
Respiratory Use only outdoors or in a well-ventilated area.[1] If dust is generated, a NIOSH/MSHA-approved respirator may be necessary.Prevents inhalation of the powder, which may cause respiratory tract irritation.[1]

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is to treat it as hazardous chemical waste . Under no circumstances should this chemical or its empty containers be disposed of in regular trash or poured down the drain.[4]

Step 1: Waste Segregation and Collection
  • Principle of Segregation : Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react, leading to the generation of heat, gas, or other hazards.

  • Designated Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.

    • Solid Waste : This includes contaminated gloves, weighing papers, pipette tips, and any unreacted solid chemical.

    • Liquid Waste : This includes solutions containing the compound and any solvent rinsates from cleaning contaminated glassware.

  • Container Compatibility : Ensure waste containers are made of a material compatible with the waste. For instance, do not store acidic solutions in metal containers.[6] The original product container, if intact and cleanable, is often a suitable choice for waste accumulation.

Step 2: Labeling
  • Regulatory Compliance : All waste containers must be labeled in accordance with regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7]

  • Essential Information : The label must clearly state:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound " and its CAS No. 875446-29-0 .

    • A clear indication of the hazards (e.g., "Harmful," "Irritant").[1]

    • For liquid waste, identify the solvent(s) and approximate concentration of the boronic acid.

Step 3: Decontamination of Laboratory Equipment
  • Glassware and Surfaces : Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical.

    • Initial Rinse : Perform an initial rinse with a suitable organic solvent (e.g., acetone or ethanol) to dissolve residual compound. Collect this rinsate as liquid hazardous waste.

    • Secondary Decontamination : A basic wash (e.g., with a dilute sodium carbonate or sodium hydroxide solution) can be effective for converting residual boronic acid into a more water-soluble boronate salt. This rinsate must also be collected as hazardous waste.

    • Final Rinse : After decontamination, a final rinse with water can be performed. This final rinse water should also be collected and disposed of as hazardous waste to prevent environmental release.

    • Drying : Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.

Step 4: Waste Storage and Disposal
  • Satellite Accumulation Areas (SAA) : Store sealed and labeled waste containers in a designated SAA that is at or near the point of generation and under the control of laboratory personnel.[8] This area should be clearly marked, well-ventilated, and away from sources of heat or ignition.

  • Institutional Procedures : Adhere strictly to your institution's specific procedures for hazardous waste pickup. This typically involves contacting the EHS department to schedule a collection by a licensed hazardous waste disposal vendor.

  • Regulatory Mandate : The final disposal method will be determined by the approved waste disposal facility in compliance with local and federal regulations.[9] Methods may include incineration or other forms of chemical treatment to render the waste less harmful.

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for this compound and its associated waste.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Labeling cluster_decon Decontamination cluster_final Final Disposal A Start: Need to dispose of 4-Fluoro-5-isopropyl-2- methoxyphenylboronic acid B Wear Full PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat A->B C Work in a Chemical Fume Hood B->C D Identify Waste Type C->D E Solid Waste (e.g., contaminated gloves, unused solid chemical) D->E Solid F Liquid Waste (e.g., reaction solutions, solvent rinsates) D->F Liquid G Contaminated Glassware & Equipment D->G Equipment H Place in separate, sealed, compatible waste container E->H F->H J Decontamination Protocol G->J I Label Container: 1. 'Hazardous Waste' 2. Full Chemical Name & CAS# 3. Hazard Symbols H->I N Store container in designated Satellite Accumulation Area I->N K 1. Solvent Rinse (Collect as liquid waste) J->K L 2. Basic Wash (Collect as liquid waste) K->L M 3. Final Water Rinse (Collect as liquid waste) L->M M->F Generated Liquid Waste O Follow Institutional Protocol for Hazardous Waste Pickup N->O P Disposal by licensed waste management facility O->P

Caption: Disposal workflow for this compound.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and correct action is crucial.

  • Eye Contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1][4]

  • Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Remove contaminated clothing and wash it before reuse.[1][4]

  • Inhalation : Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.[1][4]

  • Ingestion : Rinse mouth. Call a poison center or doctor/physician if you feel unwell. Do NOT induce vomiting.[1][3]

  • Spills : For small spills of the solid, carefully sweep up the material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[4] Ensure the area is then decontaminated. For larger spills, evacuate the area and contact your institution's EHS department immediately.

By adhering to these scientifically grounded procedures, you not only ensure your personal safety and that of your colleagues but also uphold the highest standards of professional responsibility and environmental protection.

References

Navigating the Safe Handling of 4-Fluoro-5-isopropyl-2-methoxyphenylboronic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, in-depth information on the safe handling of 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid (CAS No. 875446-29-0), a key intermediate in the synthesis of various active compounds.[1][2][3][4] By moving beyond a simple checklist, we will delve into the rationale behind each safety recommendation, ensuring a comprehensive understanding of the risks and the corresponding protective measures.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any laboratory work commences, a thorough understanding of the potential hazards associated with this compound is critical. According to the Safety Data Sheet (SDS), this compound presents the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[5]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[5]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[5]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[5]

Given these classifications, a risk assessment must be conducted for any planned procedure. The primary routes of exposure are inhalation of the dust, skin contact, eye contact, and ingestion. The risk of exposure will vary depending on the scale of the experiment, the physical form of the compound (solid or in solution), and the specific manipulations being performed (e.g., weighing, transferring, reaction setup).

Engineering and Administrative Controls: The First Line of Defense

Personal protective equipment (PPE) is the final layer of protection. Before relying on PPE, engineering and administrative controls should be implemented to minimize exposure.

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[6] This is crucial to control the inhalation of dust or vapors. Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[6][7]

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for all work involving this compound. Inform colleagues when you are working with this substance.[8] Do not work alone, especially during hazardous operations.

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and use of PPE are non-negotiable when handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[6][9]To protect the eyes from contact with the solid or solutions, which can cause serious irritation.[5][6]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn.[6] For extended contact or when handling larger quantities, consider double gloving or using thicker, heavy-duty gloves.[10]To prevent skin contact and subsequent irritation.[5][6] Always inspect gloves for tears or holes before use.
Body Protection A laboratory coat is required.[6] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[6]To protect the skin from accidental splashes or spills.[6]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary.[6] If dust or aerosols are generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6]To prevent irritation of the respiratory tract.[5]
Donning and Doffing PPE: A Procedural Approach

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Eye and Face Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye and Face Protection Doff2->Doff3 Doff4 4. Respirator (if needed) Doff3->Doff4

Figure 1: Procedural flow for donning and doffing Personal Protective Equipment.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate the hazards.

Spill Response Protocol
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Assess the Situation: From a safe distance, assess the extent of the spill and any immediate dangers.

  • Don Appropriate PPE: Before attempting to clean up the spill, don the appropriate PPE as outlined above, including respiratory protection if necessary.

  • Contain the Spill: For small spills, use an inert absorbent material such as sand or vermiculite to contain the substance.[6] Avoid raising dust.

  • Clean-Up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[6]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[6]

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.[6]

Spill_Response Alert Alert Personnel & Evacuate Assess Assess Spill from a Safe Distance Alert->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain Spill with Inert Material PPE->Contain Clean Collect and Containerize Waste Contain->Clean Decontaminate Decontaminate Spill Area Clean->Decontaminate Report Report to EHS Decontaminate->Report

Figure 2: Step-by-step workflow for responding to a chemical spill.

Disposal Plan: Responsible Waste Management

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[6]

Waste Disposal Workflow
  • Segregation: Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[11] The waste should be collected in a designated, properly labeled, and sealed container.[11]

  • Containerization: Use a chemically compatible container with a secure lid. The label should clearly state "Hazardous Waste," the full chemical name, and any known hazards (e.g., "Irritant").[11]

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[11][12]

  • Consult Guidelines: Always consult your institution's EHS department or your laboratory's Chemical Hygiene Plan for specific procedures regarding hazardous waste pickup and disposal.[11]

  • Professional Disposal: Arrange for the collection of the hazardous waste by a certified hazardous waste disposal facility. Do not attempt to dispose of this chemical down the drain or in regular trash.[11] While some simple boric acids in small, dilute quantities may be approved for drain disposal by local authorities, this is not a recommended general practice and should only be done with explicit permission.[11][13]

Disposal_Workflow Segregate Segregate Boronic Acid Waste Containerize Use Labeled, Compatible Container Segregate->Containerize Store Store in Designated Hazardous Waste Area Containerize->Store Consult Consult Institutional EHS Guidelines Store->Consult Dispose Arrange for Professional Disposal Consult->Dispose

Figure 3: Logical workflow for the proper disposal of this compound waste.

By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the integrity of their scientific pursuits.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.